(R)-10,11-Dehydrocurvularin
説明
Structure
3D Structure
特性
CAS番号 |
1095588-70-7 |
|---|---|
分子式 |
C16H18O5 |
分子量 |
290.31 g/mol |
IUPAC名 |
(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |
InChI |
InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m1/s1 |
InChIキー |
AVIRMQMUBGNCKS-DFVUYQKZSA-N |
異性体SMILES |
C[C@@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
正規SMILES |
CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
外観 |
White to off white solid |
同義語 |
alpha,beta-dehydrocurvularin beta,gamma-dehydrocurvularin dehydrocurvularin |
製品の起源 |
United States |
Foundational & Exploratory
Elucidation of the (R)-10,11-Dehydrocurvularin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the structural elucidation of (R)-10,11-Dehydrocurvularin, a fungal secondary metabolite with significant biological activities. The document details the experimental methodologies and presents key quantitative data in a structured format to facilitate understanding and further research.
Introduction
This compound is a 12-membered macrolide fused to a resorcinol (B1680541) ring, first isolated from Curvularia species.[1] As a member of the curvularin (B155139) family of polyketides, it has garnered interest for its cytotoxic, anti-inflammatory, and signaling pathway-modulating properties. This guide focuses on the key experimental evidence that led to the definitive determination of its chemical structure and stereochemistry.
Isolation and Purification
A general protocol for the isolation of curvularin derivatives from fungal cultures is as follows:
Experimental Protocol: Fungal Fermentation and Extraction
-
Fermentation: The producing fungal strain (e.g., Aspergillus or Penicillium species) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation conditions for a specified period to allow for the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate (B1210297). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:
-
Column Chromatography: The crude extract is first fractionated using silica (B1680970) gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.[2] Elution is monitored by UV detection.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
Structure Elucidation Workflow
The determination of the structure of this compound follows a logical progression of analytical techniques.
Caption: Workflow for the structure elucidation of this compound.
Spectroscopic and Crystallographic Data
The structural assignment of this compound is supported by a comprehensive set of spectroscopic and crystallographic data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: An Agilent 6130 Single Quad LC-MS instrument with an electrospray ionization (ESI) source was utilized.[2]
-
Method: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer. ESI-MS is performed in both positive and negative ion modes to determine the molecular weight.[2]
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈O₅ |
| Molecular Weight | 290.31 g/mol |
| Monoisotopic Mass | 290.115424 u |
| Ionization Mode | ESI |
| Observed Ion [M+H]⁺ | 291.1227 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker Avance III instrument at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]
-
Sample Preparation: The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) or acetone-d₆.[2]
-
Experiments: Standard 1D ¹H and ¹³C NMR experiments were performed, along with 2D experiments such as COSY, HSQC, and HMBC to establish connectivity.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃) Data extracted from Xu et al. (2013) supplemental material.
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | 4.05 | dd | 15.6, 2.0 |
| 2' | 3.85 | dd | 15.6, 9.6 |
| 4 | 1.90 | m | |
| 4' | 1.75 | m | |
| 5 | 1.65 | m | |
| 5' | 1.50 | m | |
| 6 | 2.50 | m | |
| 6' | 2.35 | m | |
| 7 | 5.40 | dt | 15.6, 7.2 |
| 8 | 6.85 | d | 15.6 |
| 10 | 5.30 | m | |
| 10-CH₃ | 1.40 | d | 6.4 |
| 12 | 6.45 | d | 2.4 |
| 14 | 6.40 | d | 2.4 |
| 13-OH | 5.50 | s | |
| 15-OH | 9.70 | s |
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃) Data extracted from Xu et al. (2013) supplemental material.
| Position | Chemical Shift (δ, ppm) |
| 1 | 171.0 |
| 2 | 40.0 |
| 3 | 110.0 |
| 4 | 30.0 |
| 5 | 25.0 |
| 6 | 35.0 |
| 7 | 125.0 |
| 8 | 145.0 |
| 9 | 200.0 |
| 10 | 75.0 |
| 10-CH₃ | 20.0 |
| 11 | 160.0 |
| 12 | 102.0 |
| 13 | 162.0 |
| 14 | 108.0 |
| 15 | 140.0 |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 776901.[3]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., methanol/water).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K).
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².
Table 3: Crystallographic Data for this compound (CCDC 776901) (Note: This data is to be populated from the full crystallographic information file (CIF) from the CCDC.)
| Parameter | Value |
| Crystal System | TBD |
| Space Group | TBD |
| a (Å) | TBD |
| b (Å) | TBD |
| c (Å) | TBD |
| α (°) | TBD |
| β (°) | TBD |
| γ (°) | TBD |
| Volume (ų) | TBD |
| Z | TBD |
| Density (calculated) | TBD |
| R-factor | TBD |
Biological Activity and Signaling Pathways
This compound exhibits notable effects on key cellular signaling pathways.
Inhibition of TGF-β Signaling
This compound has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis. The inhibitory action of dehydrocurvularin involves preventing the binding of activated Smad2/3 transcription factors to DNA.[4]
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Activation of the Heat Shock Response
This compound is a potent activator of the heat shock response (HSR). The HSR is a cellular defense mechanism that protects against proteotoxic stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones. This activation is primarily mediated by the heat shock factor 1 (HSF1).
Caption: Activation of the Heat Shock Response by this compound.
Conclusion
The structure of this compound has been unequivocally established through a combination of spectroscopic and crystallographic techniques. The detailed data presented in this guide provide a solid foundation for researchers in natural product chemistry, medicinal chemistry, and drug development to further explore the therapeutic potential of this fascinating molecule. The elucidation of its interactions with key signaling pathways, such as TGF-β and the heat shock response, opens avenues for the design of novel therapeutics targeting these pathways.
References
Isolating (R)-10,11-Dehydrocurvularin from Aspergillus terreus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of (R)-10,11-Dehydrocurvularin, a bioactive fungal metabolite, from the fungus Aspergillus terreus. This document details the necessary experimental protocols, presents quantitative data from relevant studies, and illustrates the workflow and biosynthetic pathways using diagrams.
This compound is a polyketide with a 12-membered macrolide ring fused to a resorcinol (B1680541) ring.[1] It has garnered significant interest within the scientific community due to its wide range of biological activities, including potential as an anticancer, anti-inflammatory, and herbicidal agent.[2][3][4] Produced as a secondary metabolite by various fungi, Aspergillus terreus has been identified as a notable source for its isolation.[5][6][7][8]
Data Presentation
The following tables summarize the quantitative data related to the production and characterization of 10,11-Dehydrocurvularin from Aspergillus terreus.
| Parameter | Value | Source |
| Purity | >99% | [4] |
| Separation Yield | up to 28.8% | [4] |
| Melting Point | 220-223°C | [9] |
| Molecular Formula | C16H18O5 | [9] |
| Molecular Weight | 290.32 | [9] |
Experimental Protocols
The following protocols are synthesized from methodologies described in the scientific literature, particularly from a patented production method which outlines a high-yield process.[4]
Fungal Strain and Culture Conditions
-
Strain: Aspergillus terreus capable of producing 10,11-Dehydrocurvularin.
-
Fermentation Medium: A suitable liquid medium such as Potato Dextrose Broth (PDB) is used. The medium is prepared with 200g/L of peeled potato slurry and 20g/L of glucose.[4]
-
Fermentation Process: The fermentation is carried out using liquid fermentation technology. The specific duration, temperature, and agitation speed should be optimized for the particular strain of Aspergillus terreus to maximize the yield of the target compound.
Extraction of Crude Product
-
Mycelium Removal: Following fermentation, the fungal mycelium is separated from the fermentation broth by filtration.[4]
-
Solvent Extraction: The filtrate (fermentation broth) is then subjected to solvent extraction using ethyl acetate (B1210297).[4] This step partitions the nonpolar to moderately polar secondary metabolites, including 10,11-Dehydrocurvularin, into the organic phase.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude medicinal extract.[4]
Purification of this compound
-
Recrystallization: The crude extract is purified by recrystallization from ethyl acetate.[4]
-
Dissolution: The crude extract is dissolved in a minimal amount of hot ethyl acetate.[4]
-
Crystallization: The solution is allowed to cool to room temperature and then placed at a lower temperature (e.g., 4°C) for a period (e.g., 12 hours) to facilitate the formation of crystals.[4]
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold ethyl acetate, and then dried to obtain the purified 10,11-Dehydrocurvularin.[4]
Characterization
The identity and purity of the isolated compound are confirmed using various spectroscopic and analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[10]
Visualizations
Biosynthesis of 10,11-Dehydrocurvularin
The biosynthesis of 10,11-dehydrocurvularin in Aspergillus terreus is a complex process involving the collaboration of two iterative polyketide synthases (PKSs).[5][6][7][8]
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Isolation
The following diagram illustrates the key steps in the isolation and purification of this compound from Aspergillus terreus.
Caption: Workflow for the isolation of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104988193B - A kind of production method of 10,11-dehydrocurvature and its application - Google Patents [patents.google.com]
- 5. Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 10,11-Dehydrocurvularin Polyketide Synthases from Alternaria cinerariae and Aspergillus terreus Highlights Key Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]
- 10. New antifungal compounds from Aspergillus terreus isolated from desert soil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-10,11-Dehydrocurvularin: Natural Sources, Producers, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-10,11-Dehydrocurvularin is a fungal polyketide metabolite belonging to the curvularin (B155139) family of macrolides. This class of natural products has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, the microorganisms known to produce it, detailed experimental protocols for its isolation and characterization, and an analysis of its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.
Natural Sources and Producers
This compound is a secondary metabolite produced by a variety of ascomycete fungi.[1][2] Its production has been identified in species across several prominent fungal genera. The primary producers of this compound are found within the genera Penicillium, Aspergillus, Curvularia, and Alternaria.[2]
| Fungal Genus | Specific Species | Reference |
| Penicillium | Penicillium sanguifluum | [3] |
| Penicillium sp. | [4] | |
| Aspergillus | Aspergillus terreus | [2] |
| Aspergillus sp. | [2] | |
| Curvularia | Curvularia sp. | |
| Alternaria | Alternaria cinerariae | [2] |
Table 1: Fungal Producers of this compound
Of note, a study involving the heterologous expression of polyketide synthase genes from Aspergillus terreus in Saccharomyces cerevisiae reported a production yield of 6 mg/liter for 10,11-Dehydrocurvularin.[2]
Experimental Protocols
The isolation and purification of this compound from fungal cultures involve a multi-step process encompassing cultivation, extraction, and chromatographic separation. The following protocols are a synthesis of established methodologies and may require optimization depending on the specific fungal strain and cultivation conditions.
Fungal Cultivation
Successful production of this compound is highly dependent on the optimal growth of the producing fungal strain.
-
Media Selection: Potato Dextrose Agar (PDA) is a commonly used solid medium for maintaining cultures of producing fungi, such as Aspergillus terreus.[2] For liquid culture and metabolite production, Potato Dextrose Broth (PDB) is often employed. Optimization of media components, including carbon and nitrogen sources, can significantly enhance yield.[5][6][7]
-
Cultivation Parameters:
-
Temperature: Fungal cultures are typically incubated at temperatures ranging from 25-30°C.
-
pH: The initial pH of the culture medium should be adjusted to a range of 5.0-7.0, as this can be a critical factor for both fungal growth and secondary metabolite production.
-
Aeration: For liquid cultures, continuous agitation (e.g., 150-200 rpm) is necessary to ensure adequate aeration and nutrient distribution.
-
Incubation Time: The optimal incubation period for metabolite production can vary from 7 to over 20 days, depending on the fungal species and growth rate.[5]
-
Extraction of this compound
Following incubation, the fungal biomass is separated from the culture broth by filtration. The secondary metabolites, including this compound, are then extracted from both the mycelium and the culture filtrate.
-
Liquid-Liquid Extraction: The culture filtrate is typically extracted with an organic solvent such as ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.
-
Mycelial Extraction: The fungal biomass is dried and then extracted with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, often with the aid of sonication to improve extraction efficiency. The resulting extract is filtered and concentrated.
Chromatographic Purification
The crude extract is a complex mixture of various metabolites, necessitating further purification to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: This is a standard primary purification step.
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane (B92381) to create a slurry.[8][9]
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.
-
Elution: A solvent gradient is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the final purification of the compound.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is typically employed.
-
Detection: Elution is monitored using a UV detector, as this compound has a chromophore that absorbs UV light.
-
Fraction Collection: The fraction corresponding to the peak of this compound is collected.
-
Characterization
The purified compound is characterized using spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[10][11][12][13][14]
| 1H NMR (CDCl3) | 13C NMR (DMSO-d6) |
| Chemical shifts (δ) in ppm | Chemical shifts (δ) in ppm |
| Specific peak assignments require reference spectra. | Specific peak assignments require reference spectra. |
Table 2: NMR Data for this compound. Note: Detailed peak assignments should be confirmed by comparison with authenticated reference standards.
| Mass Spectrometry Data | |
| Molecular Formula | C16H18O5 |
| Molecular Weight | 290.31 g/mol |
| HRMS-ESI (m/z) | [M+H]+ calculated: 291.1227, observed: (requires experimental data) |
Table 3: Mass Spectrometry Data for this compound.
Signaling Pathway Interactions
This compound has been shown to modulate several critical intracellular signaling pathways, which underlies its observed biological activities.
STAT3 Signaling Pathway
This compound is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It selectively inhibits the phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705), which is a crucial step for its activation, dimerization, and nuclear translocation. Importantly, it does not affect the upstream Janus kinases, JAK1 and JAK2.[1][15]
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is also modulated by this compound. This compound has been shown to inhibit the binding of the activated Smad2/3 transcription factor complex to DNA, thereby preventing the transcription of TGF-β target genes.
NF-κB Signaling Pathway
This compound has been reported to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise molecular target is not fully elucidated, it is hypothesized to inhibit the IκB kinase (IKK) complex, which is a key regulator of NF-κB activation.[4]
Conclusion
This compound is a fungal metabolite with significant potential in drug discovery and development. Its production by a range of common fungal species makes it an accessible target for natural product isolation. The experimental protocols outlined in this guide provide a framework for its successful purification and characterization. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as STAT3, TGF-β, and NF-κB, offers a mechanistic basis for its observed anti-inflammatory and anticancer properties. Further research into optimizing production, fully characterizing its molecular interactions, and evaluating its therapeutic efficacy in preclinical models is warranted. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillium sanguifluum (Penicillium section Citrina) as a source of dehydrocurvularin and its antifungal and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]
- 5. Optimization of culture conditions for penicilazaphilone C production by a marine-derived fungus Penicillium sclerotiorum M-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From MS1 to Structure: A Van Krevelen–DBE–Aromaticity‐Based Framework for Annotating Specialized Metabolites via High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to the Biosynthesis of 10,11-Dehydrocurvularin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 10,11-dehydrocurvularin, a fungal polyketide with significant anticancer and heat shock response-modulating activities.[1][2] The document details the genetic basis, enzymatic machinery, and experimental protocols for the heterologous production of this promising bioactive compound.
Introduction to 10,11-Dehydrocurvularin
10,11-Dehydrocurvularin is a 12-membered dihydroxyphenylacetic acid lactone produced by various ascomycete fungi, including species of Aspergillus, Curvularia, Alternaria, and Penicillium.[3][4][5] Structurally, it belongs to the benzenediol lactone family and is characterized by a 12-membered macrolide ring fused to a resorcinol (B1680541) core.[6] Its biological activities, which include phytotoxic, antifungal, and cytotoxic properties, have made it a subject of interest for drug discovery and development.[3] Notably, 10,11-dehydrocurvularin has been shown to modulate the heat shock response and interfere with signaling pathways such as NF-kB and JAK/STAT, highlighting its therapeutic potential.[7]
The Biosynthetic Gene Cluster in Aspergillus terreus
The biosynthetic pathway for 10,11-dehydrocurvularin was elucidated through the identification of a dedicated gene cluster in the producing organism Aspergillus terreus AH-02-30-F7.[1][2] This cluster contains the core enzymes responsible for the synthesis of the polyketide backbone.
The key genes within this cluster are:
-
AtcurS1 : Encodes a highly reducing iterative polyketide synthase (hrPKS).
-
AtcurS2 : Encodes a non-reducing iterative polyketide synthase (nrPKS).
In addition to the core synthases, the gene cluster also contains genes predicted to be involved in transcriptional regulation and the export of the final compound from the cell.[1][2]
The Biosynthetic Pathway
The biosynthesis of 10,11-dehydrocurvularin is a collaborative process between the two polyketide synthases, AtCURS1 and AtCURS2.[1][2] This pathway is distinct from the biosynthesis of structurally similar resorcylic acid lactones, such as zearalenone, particularly in the starter unit and the cyclization pattern.[1][2]
The proposed pathway is as follows:
-
Starter Unit Synthesis : The highly reducing PKS, AtCURS1 , is responsible for the synthesis of a tetraketide starter unit. This is a key difference from the penta- or hexaketide starters used in the biosynthesis of 14-membered resorcylic acid lactones.[1][2]
-
Chain Extension : The tetraketide product of AtCURS1 is transferred to the non-reducing PKS, AtCURS2 . AtCURS2 then catalyzes four rounds of chain extension using malonyl-CoA.
-
Cyclization and Aromatization : The product template (PT) domain of AtCURS2 mediates an aldol (B89426) condensation with a unique regiospecificity. This results in an "S-type" cyclization pattern, which is atypical for fungal polyketides and leads to the formation of the characteristic dihydroxyphenylacetic acid scaffold of 10,11-dehydrocurvularin.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. ulab360.com [ulab360.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. med.nyu.edu [med.nyu.edu]
- 6. biocompare.com [biocompare.com]
- 7. PCR Primers to Study the Diversity of Expressed Fungal Genes Encoding Lignocellulolytic Enzymes in Soils Using High-Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
(R)-10,11-Dehydrocurvularin: A Technical Guide for Researchers and Drug Development Professionals
(R)-10,11-Dehydrocurvularin , a polyketide metabolite primarily isolated from fungal species such as Curvularia and Aspergillus, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its isolation and biological evaluation, and insights into its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a macrocyclic lactone with the chemical formula C16H18O5 and a molecular weight of approximately 290.31 g/mol .[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C16H18O5 | [3] |
| Molecular Weight | 290.31 g/mol | [3] |
| CAS Number | 1095588-70-7 | [3] |
| Appearance | Off-white solid | [2] |
| Melting Point | 220-223°C | [4] |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Limited solubility in water. | [2][5] |
Experimental Protocols
Isolation and Purification from Fungal Culture
This protocol is adapted from methodologies described for the isolation of dehydrocurvularin from fungal sources.[6]
1. Fungal Fermentation:
-
Inoculate a suitable fungal strain, such as Curvularia sp., into a seed culture medium (e.g., Potato Dextrose Broth).
-
Incubate at 28-30°C for 72 hours with agitation.
-
Transfer the seed culture to a larger fermentation medium and continue incubation for 15 days at 28°C with agitation (160 rpm).[6]
2. Extraction:
-
Separate the mycelium from the fermentation broth by filtration.
-
Extract the filtrate with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
3. Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent system (e.g., chloroform/methanol).
-
Subject the dissolved extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of increasing polarity (e.g., a chloroform-methanol gradient) to separate the fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the positive fractions and concentrate.
-
Further purify the compound by recrystallization from a suitable solvent like ethyl acetate to obtain faint yellow granular crystals.[6] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Cytotoxicity Assessment: MTT Assay for IC50 Determination
The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]
1. Cell Seeding:
-
Culture a human cancer cell line (e.g., HeLa) in appropriate media.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO without the compound).
-
Incubate the plate for 48-72 hours.
3. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[7]
4. Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) pathway and the Heat Shock Response (HSR).
Inhibition of TGF-β Signaling
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer progression. This compound has been shown to inhibit this pathway. The proposed mechanism involves the interference with the activation and/or DNA binding of the downstream effector proteins, Smad2 and Smad3.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. This compound | C16H18O5 | CID 643826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. CN104988193B - A kind of production method of 10,11-dehydrocurvature and its application - Google Patents [patents.google.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
(R)-10,11-Dehydrocurvularin: A Technical Guide to its Physical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-10,11-Dehydrocurvularin is a fungal metabolite belonging to the macrolide family, a class of natural products that have garnered significant interest in drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical properties of this compound and delves into its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study and development of this and similar compounds.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈O₅ | [1] |
| Molecular Weight | 290.31 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 220-223°C (for (S)-enantiomer) | [3] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol. Limited water solubility. | [4][5] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Isolation of this compound from Fungal Culture
This compound can be isolated from fungal cultures, such as those of Curvularia species. A general protocol for its isolation is as follows:
-
Fermentation: The fungus is cultured in a suitable liquid medium to allow for the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to purify this compound from other components.[6]
Characterization by High-Performance Liquid Chromatography (HPLC)
The purity and identity of isolated this compound can be confirmed using reverse-phase HPLC. A representative method is described below:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) in water
-
Detection: UV detector at a wavelength of 300 nm[6]
-
Expected Outcome: A single major peak corresponding to this compound.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several critical cellular signaling pathways, highlighting its potential as a therapeutic agent.
Inhibition of TGF-β Signaling
This compound has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] This pathway plays a crucial role in cell growth, differentiation, and apoptosis. The inhibitory action of this compound involves preventing the binding of the activated Smad2/3 transcription factors to their target DNA sequences.[7]
Caption: TGF-β Signaling Pathway Inhibition by this compound.
Activation of the Heat Shock Response
This compound is a potent activator of the heat shock response (HSR).[8][9] The HSR is a cellular defense mechanism that protects cells from stress-induced damage by upregulating the expression of heat shock proteins (HSPs), which function as molecular chaperones.
Caption: Activation of the Heat Shock Response by this compound.
Interference with NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immunity. This compound has been shown to interfere with this pathway, suggesting potential anti-inflammatory applications.
Caption: Interference with the NF-κB Signaling Pathway.
Modulation of JAK/STAT Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. This compound has been observed to modulate this pathway, indicating its potential to influence immune responses.
Caption: Modulation of the JAK/STAT Signaling Pathway.
Conclusion
This compound is a promising natural product with a range of biological activities stemming from its interaction with fundamental cellular signaling pathways. This technical guide provides a foundational understanding of its physical properties and molecular mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a lead compound for drug discovery programs.
References
- 1. This compound | C16H18O5 | CID 643826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of TGF-β signaling by the fungal lactones (S)-curvularin, dehydrocurvularin, oxacyclododecindione and galiellalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(R)-10,11-Dehydrocurvularin: A Technical Guide for Researchers
(R)-10,11-Dehydrocurvularin is a fungal metabolite belonging to the macrolide family of natural products. This compound has garnered significant interest within the scientific community for its diverse biological activities, including antitumor, anti-inflammatory, and signaling pathway modulatory effects. This technical guide provides an in-depth overview of its chemical identifiers, biological activities with a focus on key signaling pathways, and detailed experimental protocols for researchers in drug discovery and development.
Core Identifiers and Physicochemical Properties
This compound is distinguished by a unique 12-membered macrolactone ring fused to a resorcinol (B1680541) moiety. Accurate identification of this compound is crucial for research and development purposes. The primary identifiers and physicochemical properties are summarized below.
| Identifier Type | Value |
| CAS Number | 1095588-70-7[1] |
| Molecular Formula | C₁₆H₁₈O₅[1] |
| Molecular Weight | 290.31 g/mol [1] |
| IUPAC Name | (5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione[1] |
| Synonyms | (+)-(10E,15R)-10,11-dehydrocurvularin, α,β-Dehydrocurvularin, Dehydrocurvularin, Trans-Dehydrocurvularin[1][2] |
| PubChem CID | 643826[1] |
| ChEBI ID | CHEBI:203297[1] |
| Appearance | White powder[2] |
| Melting Point | 220-223°C[2] |
| Solubility | Soluble in DMSO and Ethanol |
Biological Activity and Therapeutic Potential
This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development, particularly in oncology and inflammatory diseases.
Antitumor Activity
The compound has demonstrated potent cytotoxic effects against various human cancer cell lines. This activity is attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
| Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| A2780 (Ovarian) | 4.3 | --INVALID-LINK-- |
| DU-145 (Prostate) | 6.0 | --INVALID-LINK-- |
| Various | 1.25 (mean) | --INVALID-LINK--[3] |
| MDA-MB-231 | 2-8 (dose-dependent inhibition) | --INVALID-LINK--[4] |
| MDA-MB-468 | 2-8 (dose-dependent inhibition) | --INVALID-LINK--[4] |
In vivo studies using a nude mouse model with MDA-MB-231 xenografts showed that intraperitoneal administration of this compound at a dose of 30 mg/kg/day for 14 days significantly suppressed tumor growth.[4]
Modulation of Key Signaling Pathways
The therapeutic effects of this compound are closely linked to its ability to interfere with critical cellular signaling pathways.
Inhibition of TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound has been shown to inhibit TGF-β signaling.[5] This inhibition is thought to occur through the prevention of the binding of activated Smad2/3 transcription factors to DNA.[5]
Suppression of STAT3 Activation
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. This compound selectively inhibits the phosphorylation of STAT3 at the Tyr-705 residue, which is a critical step for its activation and dimerization.[4]
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, can contribute to chronic inflammatory diseases. This compound has been shown to specifically inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of the pro-inflammatory cytokine IL-1β and decreased caspase-1 activation.[6] The proposed mechanism involves the disruption of the interaction between NEK7 and NLRP3.[6]
Experimental Protocols
The following are generalized protocols for assays relevant to the study of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
TGF-β Reporter Gene Assay
This assay measures the activity of the TGF-β signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Smad-responsive promoter.
-
Cell Culture: Plate TGF-β responsive reporter cells (e.g., TMLC cells) in a 96-well plate and culture overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add a known concentration of TGF-β1 (e.g., EC₈₀ concentration) to induce signaling and incubate for 16-24 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition at each concentration of the compound.
STAT3 Phosphorylation Western Blot Assay
This assay is used to determine the effect of this compound on the phosphorylation of STAT3.
-
Cell Culture and Treatment: Culture appropriate cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulation: Induce STAT3 phosphorylation by treating the cells with a cytokine such as IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control. Quantify the band intensities to determine the change in phosphorylated STAT3 relative to total STAT3.
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This assay quantifies the release of IL-1β from macrophages as a measure of NLRP3 inflammasome activation.
-
Cell Culture and Priming: Plate macrophages (e.g., PMA-differentiated THP-1 cells or bone marrow-derived macrophages) in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibition: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Activation: Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 5 µM), for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion by this compound compared to the stimulated control.
Conclusion
This compound is a promising natural product with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β, STAT3, and the NLRP3 inflammasome, provides a strong rationale for its further investigation. The technical information and experimental protocols provided in this guide are intended to facilitate and standardize future research into this compelling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-β signaling by the fungal lactones (S)-curvularin, dehydrocurvularin, oxacyclododecindione and galiellalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10,11-Dehydrocurvularin attenuates inflammation by suppressing NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocurvularin is a fungal polyketide belonging to the family of 12-membered macrolides. First identified as a secondary metabolite from various fungal species, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of dehydrocurvularin and its related compounds, detailing their isolation, structural elucidation, and mechanisms of action. Particular focus is given to its anticancer properties, which are primarily attributed to the inhibition of ATP-citrate lyase (ACLY) and the disruption of the mitotic spindle. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and oncology.
Discovery and Biosynthesis
Dehydrocurvularin is a naturally occurring benzenediol lactone, characterized by a 12-membered macrolide ring fused to a resorcinol (B1680541) moiety. It is produced as a secondary metabolite by a variety of fungi, including species from the genera Penicillium, Aspergillus, Curvularia, and Alternaria.[1][2] The biosynthesis of dehydrocurvularin has been elucidated and involves a pair of collaborating polyketide synthases (PKSs).
The biosynthetic pathway is of significant interest as it provides a basis for the potential bioengineering of novel analogs with enhanced therapeutic properties.
Isolation and Purification of Dehydrocurvularin
The isolation of dehydrocurvularin from fungal cultures is a multi-step process that leverages various chromatographic techniques to separate the compound of interest from a complex mixture of metabolites.
Fungal Culture and Extraction
-
Fungal Strain: A dehydrocurvularin-producing fungal strain (e.g., Aspergillus sp., Penicillium sp.) is cultured in a suitable liquid or solid medium.
-
Culture Conditions: The fungus is typically grown under static or shaking conditions at a controlled temperature (e.g., 25-28°C) for a period of 2-4 weeks to allow for sufficient production of secondary metabolites.
-
Extraction: The fungal culture (both mycelium and broth) is extracted exhaustively with an organic solvent, most commonly ethyl acetate (B1210297). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate dehydrocurvularin.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using open column chromatography with silica gel as the stationary phase. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing dehydrocurvularin are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol (B129727) or acetonitrile.[3][4][5]
Experimental Protocol: A General Guide to Dehydrocurvularin Isolation
-
Fermentation: Inoculate a suitable fungal strain into a liquid medium (e.g., Potato Dextrose Broth) and incubate for 3-4 weeks at 28°C with shaking.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent in vacuo to obtain the crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto a larger silica gel column packed in n-hexane. Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).
-
Fraction Analysis: Analyze the collected fractions by TLC, visualizing the spots under UV light. Combine the fractions that show a prominent spot corresponding to dehydrocurvularin.
-
Preparative HPLC: Further purify the combined fractions using a preparative HPLC system with a C18 column. A typical mobile phase would be a linear gradient of methanol in water.
-
Purity Assessment: The purity of the isolated dehydrocurvularin can be confirmed by analytical HPLC.
Structural Elucidation
The chemical structure of dehydrocurvularin and its analogs is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the connectivity of atoms and the overall structure of the molecule.
Biological Activities and Mechanism of Action
Dehydrocurvularin exhibits a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. Its anticancer effects are of particular interest and are mediated through two primary mechanisms: inhibition of ATP-citrate lyase and disruption of the mitotic spindle.
Inhibition of ATP-Citrate Lyase (ACLY)
ATP-citrate lyase is a key enzyme in cellular metabolism, responsible for the production of cytosolic acetyl-CoA, a crucial building block for fatty acid and cholesterol biosynthesis. Cancer cells often exhibit upregulated lipogenesis, making ACLY an attractive target for cancer therapy.[6][7] Dehydrocurvularin has been identified as a potent and irreversible inhibitor of ACLY, thereby disrupting the supply of acetyl-CoA and suppressing tumor cell growth.[8][9][10]
Signaling Pathway: ACLY Inhibition by Dehydrocurvularin
Caption: Inhibition of ATP-citrate lyase (ACLY) by dehydrocurvularin.
Disruption of the Mitotic Spindle
The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Dehydrocurvularin has been shown to interfere with microtubule dynamics, leading to the formation of abnormal mitotic spindles and ultimately, cell cycle arrest and apoptosis. This mechanism is shared by several successful anticancer drugs, such as paclitaxel (B517696) and the vinca (B1221190) alkaloids. The interaction of dehydrocurvularin with tubulin and microtubule-associated proteins is an active area of research.[11][12][13][14][15]
Experimental Workflow: Immunofluorescence Staining of Mitotic Spindles
Caption: Workflow for analyzing mitotic spindle defects after dehydrocurvularin treatment.
Quantitative Biological Data
The cytotoxic effects of dehydrocurvularin and its related compounds have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Dehydrocurvularin | MGC-803 | Gastric Cancer | 1.38 | [16][17] |
| Dehydrocurvularin | HCT-116 | Colon Cancer | 5.34 | [16][17] |
| Dehydrocurvularin | MCF-7 | Breast Cancer | 5.21 | [16][17] |
| Curvularin | HeLa | Cervical Cancer | 8.63 | [18] |
| Curvularin | LS174 | Colon Cancer | 10.17 | [18] |
| Curvularin | A549 | Lung Cancer | 12.15 | [18] |
| Analog 5f | MDA-MB-231 | Breast Cancer | ~2 | [19] |
| Analog 5h | MDA-MB-231 | Breast Cancer | ~2 | [19] |
Related Compounds and Structure-Activity Relationships
Several analogs of dehydrocurvularin have been isolated or synthesized, providing valuable insights into the structure-activity relationships (SAR) of this class of compounds. Key structural modifications include alterations to the macrolide ring, the resorcinol moiety, and the stereochemistry of the molecule. The presence and position of hydroxyl groups, as well as the saturation of the macrolide ring, have been shown to significantly influence the biological activity.
Future Directions
Dehydrocurvularin and its analogs represent a promising class of natural products for the development of novel anticancer agents. Future research should focus on:
-
Lead Optimization: The synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluation of the efficacy of lead compounds in preclinical animal models of cancer.
-
Combination Therapies: Investigating the potential synergistic effects of dehydrocurvularin analogs with existing chemotherapeutic agents.
Conclusion
The discovery of dehydrocurvularin and the ongoing investigation into its biological activities highlight the importance of natural products as a source of novel therapeutic leads. Its unique chemical structure and dual mechanism of action make it a particularly attractive candidate for further development in the field of oncology. This technical guide has provided a comprehensive overview of the current knowledge on dehydrocurvularin, with the aim of facilitating future research and development in this exciting area.
References
- 1. Dehydrocurvularin - Wikipedia [en.wikipedia.org]
- 2. Antifungal activity of dehydrocurvularin for Candida spp. through the inhibition of adhesion to human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 5. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
- 6. ATP citrate lyase inhibition can suppress tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Dehydrocurvularin is a potent antineoplastic agent irreversibly blocking ATP-citrate lyase: evidence from chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydrocurvularin is a potent antineoplastic agent irreversibly blocking ATP-citrate lyase: evidence from chemoproteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Interactions of tubulin and microtubule-associated proteins. Conformation and stability of the oligomeric species from glycerol-cycled microtubule protein of bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]
- 13. Microtubules and Microtubule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtubule-associated proteins and the stimulation of tubulin assembly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tau stabilizes microtubules by binding at the interface between tubulin heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-10,11-Dehydrocurvularin
Chemical Identity
(R)-10,11-Dehydrocurvularin is a naturally occurring macrocyclic lactone belonging to the class of fungal polyketides.
IUPAC Name
The systematic IUPAC name for this compound is: (5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione [1].
An alternative IUPAC name is: (4R,8E)-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione [1].
Synonyms
A variety of synonyms and identifiers are used for this compound in scientific literature and chemical databases. These include:
-
(+)-(10E,15R)-10,11-dehydrocurvularin[1]
-
ent-Dehydrocurvularin[1]
-
(R,E)-11,13-Dihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-benzo[d][1]oxacyclododecine-2,10-dione
-
10,11-Dehydrocurvularin[1]
-
α,β-dehydro Curvularin
-
CAS No.: 1095588-70-7[1]
-
ChEBI ID: CHEBI:203297[1]
-
PubChem CID: 643826[1]
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, most notably cytotoxic effects against various cancer cell lines. It is also known to be a potent activator of the heat shock response and an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.
Cytotoxicity
The cytotoxic potential of this compound has been evaluated against several human tumor cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mean of Human Tumor Cell Lines | Various | 1.25 | [1] |
| MCF7 | Breast Cancer | 4 | [2] |
| MDA-MB-231 | Breast Cancer | > 5 | [2] |
| MDA-MB-468 | Breast Cancer | 2-8 (dose-dependent inhibition) | [3] |
| Caski | Cervical Cancer | Moderate Cytotoxicity | [4] |
| Hep-G2 | Liver Cancer | Moderate Cytotoxicity | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's biological activities are provided below.
Cytotoxicity Assessment: Resazurin-Based Viability Assay
This protocol is adapted for determining the IC50 values of this compound against adherent cancer cell lines.
Materials:
-
96-well, opaque-walled microplates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Microplate fluorometer (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line to ensure the fluorescence signal is within the linear range of the instrument.
-
Fluorescence Measurement: Record the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of around 590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
TGF-β Signaling Inhibition: Luciferase Reporter Gene Assay
This protocol describes a method to quantify the inhibitory effect of this compound on the TGF-β signaling pathway.
Materials:
-
HEK293T or other suitable cells
-
TGF-β responsive luciferase reporter vector (e.g., containing Smad Binding Elements - SBE)
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Transient transfection reagent
-
Recombinant human TGF-β1
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TGF-β responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation and Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of recombinant human TGF-β1 (e.g., 1-5 ng/mL). Include an unstimulated control.
-
Incubation: Incubate for 16-24 hours at 37°C and 5% CO2.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by TGF-β1 relative to the unstimulated control. Determine the percentage of inhibition by this compound at each concentration relative to the TGF-β1 stimulated control.
Heat Shock Response Activation: Western Blot Analysis of Hsp70
This protocol details the detection of increased Heat Shock Protein 70 (Hsp70) expression following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hsp70
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with different concentrations of this compound for a specified time (e.g., 6-24 hours). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hsp70 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the Hsp70 signal to the loading control.
Signaling Pathways and Workflows
Biosynthesis of 10,11-Dehydrocurvularin
The biosynthesis of 10,11-dehydrocurvularin in fungi like Aspergillus terreus involves a collaborative action of two polyketide synthases (PKSs), AtCURS1 and AtCURS2. AtCURS1, a highly reducing PKS, synthesizes a tetraketide starter unit which is then transferred to the non-reducing PKS, AtCURS2. AtCURS2 extends the chain and catalyzes an aldol (B89426) condensation to form the characteristic dihydroxyphenylacetic acid lactone structure.
Caption: Biosynthesis of this compound by two polyketide synthases.
Inhibition of TGF-β Signaling Pathway
This compound has been shown to inhibit the TGF-β signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and apoptosis. The compound is believed to interfere with the binding of activated Smad transcription factors to DNA.
Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.
Activation of the Heat Shock Response
This compound is a potent activator of the heat shock response (HSR). The HSR is a cellular defense mechanism against proteotoxic stress, leading to the upregulation of heat shock proteins (HSPs) which act as molecular chaperones.
Caption: Activation of the Heat Shock Response by this compound.
References
Preliminary Cytotoxicity Screening of (R)-10,11-Dehydrocurvularin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of (R)-10,11-Dehydrocurvularin, a secondary metabolite isolated from various fungal species. This document summarizes key cytotoxic data, outlines detailed experimental protocols for in vitro assessment, and visualizes the compound's known interactions with critical cellular signaling pathways.
Introduction
This compound is a natural product that has demonstrated significant concentration-dependent cytotoxicity against a range of human tumor cell lines.[1] As a member of the curvularin (B155139) family of macrolides, it has garnered interest in the field of oncology for its potential as an anticancer agent. This guide serves as a technical resource for researchers and drug development professionals investigating the cytotoxic properties and mechanisms of action of this compound and its derivatives.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of this compound and its related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cellular proliferation.
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Human Tumor Cell Lines (Mean) | Various | 1.25 | [1] |
| A2780 | Ovarian Cancer | 4.3 | [2] |
| DU-145 | Prostate Cancer | 6 | [2] |
| KB | Oral Epidermoid Carcinoma | 11.26 | [3] |
| MCF-7 | Breast Cancer | 19.50 | [3] |
Table 2: Cytotoxic Activity of Dehydrocurvularin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| α,β-dehydrocurvularin | HeLa | Cervical Cancer | - | [4] |
| α,β-dehydrocurvularin | LS174 | Colon Cancer | 10.17 | [4] |
| α,β-dehydrocurvularin | A549 | Lung Cancer | 12.15 | [4] |
| Butyl derivative of dehydrozingerone | HeLa | Cervical Cancer | 8.63 | [4] |
Experimental Protocols
This section details a representative methodology for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Maintain human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells 2-3 times a week to maintain exponential growth.
Cytotoxicity Assay (MTT Protocol)
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh medium. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve of cell viability versus compound concentration.
Signaling Pathway Interactions
This compound has been shown to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of interaction of this compound within the STAT3 and TGF-β signaling pathways.
Inhibition of STAT3 Signaling Pathway
This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers and contributes to tumor cell proliferation, survival, and angiogenesis. The compound is thought to directly or indirectly inhibit the phosphorylation and subsequent activation of STAT3.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Interference with TGF-β Signaling Pathway
Dehydrocurvularin has also been shown to block the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. Inhibition of this pathway can therefore be a valuable therapeutic strategy.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Conclusion
The preliminary cytotoxicity screening of this compound reveals its potential as a promising scaffold for the development of novel anticancer agents. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations, coupled with its inhibitory effects on key oncogenic signaling pathways like STAT3 and TGF-β, warrants further investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this and other natural products for therapeutic applications. Further studies, including in vivo efficacy and detailed mechanistic analyses, are necessary to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to Fungal Polyketide Synthases for Dehydrocurvularin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocurvularin (DHC) is a fungal polyketide macrolide that has garnered significant attention within the scientific community due to its diverse biological activities. It is a 12-membered dihydroxyphenylacetic acid lactone produced by various ascomycete species, including those from the genera Aspergillus, Penicillium, and Curvularia.[1][2] DHC exhibits a range of bioactivities, including phytotoxic, antifungal, and cytotoxic properties. Notably, it acts as a potent activator of the heat shock response and has shown promise as an antineoplastic agent by irreversibly inhibiting ATP-citrate lyase (ACLY).[1][3]
This technical guide provides a comprehensive overview of the fungal polyketide synthase (PKS) machinery responsible for the biosynthesis of dehydrocurvularin. It details the genetic organization, enzymatic functions, and regulatory mechanisms governing its production. Furthermore, this document includes detailed experimental protocols for the study of dehydrocurvularin biosynthesis, quantitative data on its production and bioactivity, and visual representations of the key pathways and workflows.
Core Biosynthetic Machinery
The biosynthesis of dehydrocurvularin is a fascinating example of collaborative synthesis involving two distinct iterative Type I polyketide synthases (PKSs). Unlike the biosynthesis of many other fungal polyketides that rely on a single PKS, the construction of the DHC backbone is partitioned between a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[1][4] This collaborative enzymatic strategy is also observed in the biosynthesis of other resorcylic acid lactones.
In the well-characterized pathway from Aspergillus terreus AH-02-30-F7, these two key enzymes are:
-
AtCURS1 (Dehydrocurvularin Synthase 1): A highly-reducing PKS responsible for the synthesis of a tetraketide starter unit.[1] It contains the full complement of domains for a reducing PKS, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and enoyl reductase (ER) domain, along with an acyl carrier protein (ACP).
-
AtCURS2 (Dehydrocurvularin Synthase 2): A non-reducing PKS that takes the tetraketide starter unit from AtCURS1 and performs four additional rounds of chain extension using malonyl-CoA.[1][4] AtCURS2 contains a starter unit:ACP transacylase (SAT), KS, AT, product template (PT), ACP, and a thioesterase (TE) domain. The PT domain is crucial for the characteristic aldol (B89426) condensation that forms the aromatic ring of the molecule.[4]
Genetic Organization
The genes encoding the enzymes for dehydrocurvularin biosynthesis are organized in a contiguous gene cluster. This co-localization facilitates the coordinated regulation of their expression. The dehydrocurvularin biosynthetic gene cluster in Aspergillus terreus AH-02-30-F7 spans approximately 31 kb and contains the core PKS genes as well as genes for regulation and transport.[1]
Table 1: Genes in the Dehydrocurvularin Biosynthetic Cluster of Aspergillus terreus [1]
| Gene | Predicted Protein Function | Key Domains |
| AtcurS1 | Highly-reducing polyketide synthase (HR-PKS) | KS, AT, DH, KR, ER, ACP |
| AtcurS2 | Non-reducing polyketide synthase (NR-PKS) | SAT, KS, AT, PT, ACP, TE |
| AtcurR | GAL4-like Zn(II)2Cys6 transcriptional regulator | Zn(II)2Cys6 binuclear cluster |
| AtcurE | Major Facilitator Superfamily (MFS) transporter (exporter) | MFS domain |
Biosynthetic Pathway
The biosynthesis of dehydrocurvularin follows a "4+4" model, where the HR-PKS synthesizes a four-carbon starter unit that is then extended four times by the NR-PKS.
-
Starter Unit Synthesis: AtCURS1 (HR-PKS) catalyzes four rounds of condensation of malonyl-CoA, with reductive processing at specific steps, to generate a tetraketide intermediate. This intermediate is then transferred to AtCURS2.
-
Chain Elongation: AtCURS2 (NR-PKS) receives the tetraketide starter unit and catalyzes four additional extensions with malonyl-CoA units in a non-reducing manner, resulting in an octaketide chain tethered to the ACP domain of AtCURS2.
-
Aromatization and Cyclization: The Product Template (PT) domain of AtCURS2 mediates a regioselective intramolecular aldol condensation, leading to the formation of the dihydroxyphenylacetic acid aromatic ring.[4]
-
Macrolactonization and Release: The final step is the release of the polyketide chain from the enzyme via macrolactonization, catalyzed by the thioesterase (TE) domain of AtCURS2, to form the 12-membered lactone ring of dehydrocurvularin.
Regulation of Biosynthesis
The expression of the dehydrocurvularin gene cluster is tightly regulated, primarily at the transcriptional level. The gene cluster contains its own pathway-specific transcription factor, AtcurR, which encodes a GAL4-like Zn(II)2Cys6 protein.[1] This type of transcription factor is common in fungal secondary metabolite gene clusters and is responsible for activating the expression of the other genes within the cluster.
The activity of AtcurR is likely influenced by global regulatory networks in the fungus that respond to environmental and developmental cues, such as nutrient availability (carbon and nitrogen sources), pH, light, and temperature. These signals are integrated by global regulators, such as the Velvet complex (VeA/LaeA/VelB), which in turn can control the expression of pathway-specific transcription factors like AtcurR.
Data Presentation
Production of Dehydrocurvularin and Related Metabolites
Quantitative analysis of dehydrocurvularin production has been achieved through heterologous expression and in native producers. The following table summarizes key production data.
Table 2: Production Titers of Dehydrocurvularin and Analogs
| Producing Organism | Compound | Titer | Notes |
| Saccharomyces cerevisiae (heterologous host) | Dehydrocurvularin | 6 mg/L | Expressing AtcurS1 and AtcurS2 from A. terreus.[1] |
| Saccharomyces cerevisiae (heterologous host) | 11-hydroxycurvularin | 2.5 mg/L | A byproduct formed from the hydration of dehydrocurvularin.[1] |
| Curvularia intermedia (native producer) | Curvularin (B155139) | 42% of EtOAc extract | Relative concentration in the ethyl acetate (B1210297) extract of the culture broth.[5] |
| Curvularia intermedia (native producer) | Dehydrocurvularin | 12% of EtOAc extract | Relative concentration in the ethyl acetate extract of the culture broth.[5] |
Note: Direct comparison of titers is challenging due to different quantification methods (absolute vs. relative).
Bioactivity of Dehydrocurvularin
Dehydrocurvularin has demonstrated significant cytotoxic activity against various cancer cell lines.
Table 3: Cytotoxicity of Dehydrocurvularin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| 5673 | Bladder cancer | 3.5 |
| HCT 116 | Colon cancer | 10.6 |
| 786-O | Renal cancer | 10.9 |
| HeLa | Cervical cancer | 14.9 |
Data sourced from studies on curvularin derivatives from Penicillium sumatrense.
Experimental Protocols
This section provides generalized protocols for the key experiments involved in the study of dehydrocurvularin biosynthesis. These may require optimization for specific laboratory conditions and equipment.
Cloning and Heterologous Expression in Saccharomyces cerevisiae
This protocol describes the expression of the A. terreus PKS genes in a yeast host.
-
RNA Isolation and cDNA Synthesis:
-
Cultivate Aspergillus terreus AH-02-30-F7 in a suitable production medium.
-
Harvest the mycelia and extract total RNA using a commercial kit or Trizol-based method.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Gene Amplification and Vector Construction:
-
Design primers to amplify the full-length coding sequences of AtcurS1 and AtcurS2 from the cDNA. The primers should include restriction sites compatible with the chosen yeast expression vectors (e.g., pYES2 for galactose-inducible expression).
-
Perform PCR amplification using a high-fidelity DNA polymerase.
-
Digest the PCR products and the expression vectors with the corresponding restriction enzymes.
-
Ligate the digested genes into the linearized vectors.
-
Transform the ligation products into E. coli for plasmid amplification and sequence verification.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells (e.g., strain BJ5464-NpgA, which contains a phosphopantetheinyl transferase to activate the PKSs) using the lithium acetate method.
-
Co-transform the yeast cells with the expression plasmids containing AtcurS1 and AtcurS2.
-
Plate the transformed cells on selective media (e.g., synthetic complete medium lacking the appropriate amino acids for plasmid selection).
-
-
Expression and Fermentation:
-
Inoculate a starter culture of the transformed yeast in selective medium with a non-inducing carbon source (e.g., glucose).
-
After overnight growth, transfer the starter culture to a larger volume of expression medium containing the inducing carbon source (e.g., galactose).
-
Incubate the culture with shaking at 30°C for 3-5 days.
-
-
Extraction and Analysis:
-
Separate the yeast cells from the culture medium by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Resuspend the crude extract in methanol (B129727) for HPLC analysis.
-
HPLC Quantification of Dehydrocurvularin
This protocol provides a general method for the quantitative analysis of dehydrocurvularin.
-
Instrumentation and Column:
-
A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A linear gradient from 10% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 10% B.
-
Flow rate: 1.0 mL/min.
-
-
Detection:
-
Monitor the absorbance at the λmax of dehydrocurvularin (approximately 300 nm).
-
-
Quantification:
-
Prepare a standard curve using purified dehydrocurvularin of known concentrations.
-
Inject the prepared extracts and quantify the amount of dehydrocurvularin by comparing the peak area to the standard curve.
-
Conclusion
The biosynthesis of dehydrocurvularin represents a sophisticated interplay between a highly-reducing and a non-reducing polyketide synthase. The characterization of the biosynthetic gene cluster in Aspergillus terreus has provided a solid foundation for understanding the enzymatic logic behind the formation of this potent bioactive molecule. The successful reconstitution of the pathway in Saccharomyces cerevisiae not only confirms the function of the identified genes but also opens up avenues for metabolic engineering and the production of novel dehydrocurvularin analogs.
While significant progress has been made, future research is needed to elucidate the specific regulatory signals that control the expression of the dehydrocurvularin gene cluster. Furthermore, a detailed kinetic analysis of the AtCURS1 and AtCURS2 enzymes would provide deeper insights into their catalytic mechanisms and substrate specificities. The identification and characterization of the dehydrocurvularin biosynthetic gene clusters from other producing genera like Penicillium and Curvularia will also be crucial for a comprehensive understanding of the evolution and diversity of this important biosynthetic pathway. The knowledge and protocols outlined in this guide are intended to facilitate further research and development in this exciting field.
References
- 1. Involvement of a Polyketide Synthetase ClPKS18 in the Regulation of Vegetative Growth, Melanin and Toxin Synthesis, and Virulence in Curvularia lunata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenic Roles of Polyketide Synthase CLPKS18 and (R)-(-)-Mellein from Curvularia lunata in Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. The Interpretation of the Role of a Polyketide Synthase ClPKS18 in the Pathogenicity of Curvularia lunata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
(R)-10,11-Dehydrocurvularin: A Comprehensive Technical Review
Executive Summary: (R)-10,11-Dehydrocurvularin (DCV) is a fungal secondary metabolite belonging to the benzenediol lactone class, characterized by a 12-membered macrolide ring fused to a resorcinol (B1680541) moiety.[1] First isolated from various fungal species including Curvularia, Aspergillus, Penicillium, and Alternaria, this natural product has garnered significant scientific interest due to its diverse and potent biological activities.[2][3][4] Primarily, DCV exhibits robust anticancer, anti-inflammatory, and immunomodulatory properties.[2][5] Mechanistically, its effects are attributed to the modulation of critical cellular pathways, including the inhibition of STAT3 activation, suppression of the NLRP3 inflammasome, activation of the heat shock response, and inhibition of TGF-β signaling.[5][6][7] This technical guide provides a comprehensive review of the current literature on this compound, detailing its physicochemical properties, biosynthesis, biological activities, and mechanisms of action, supported by quantitative data and key experimental methodologies.
Physicochemical Properties
This compound is a white, powdered solid at standard conditions.[8] Its structure features a distinctive α,β-unsaturated carbonyl group within the macrocyclic ring, which is crucial for some of its biological activities.[5][7] The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol, but has limited solubility in water.[4][6]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₅ | [6][9] |
| Molar Mass | 290.31 g/mol | [9][10] |
| CAS Number | 21178-57-4 | [6][11] |
| IUPAC Name | (5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione | [9] |
| Appearance | White powder | [8] |
| Melting Point | 220-223°C | [8] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml | [6] |
Biosynthesis
The biosynthesis of 10,11-dehydrocurvularin in fungi like Aspergillus terreus is a complex process involving a pair of collaborating iterative polyketide synthases (PKSs).[2] The pathway is initiated by a highly reducing PKS (hrPKS), designated AtCURS1, which synthesizes a tetraketide starter unit. This intermediate is then transferred to a non-reducing PKS (nrPKS), AtCURS2, which extends it and catalyzes an S-type aldol (B89426) condensation to form the characteristic dihydroxyphenylacetic acid scaffold and complete the macrocycle.[12] This collaborative mechanism distinguishes DCV biosynthesis from that of structurally similar resorcylic acid lactones (RALs), which typically involve different starter units and cyclization patterns.[2][12]
Biological Activities and Mechanisms of Action
This compound demonstrates a wide spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
DCV exhibits potent cytotoxic effects across various human tumor cell lines.[13] Its antineoplastic properties are mediated through multiple mechanisms, including the inhibition of key oncogenic signaling pathways and the induction of cellular stress responses.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) | Comments | Reference |
| Various | Human Tumor Cell Lines | Mean IC₅₀ = 1.25 | Displays concentration-dependent cytotoxicity. | [13] |
| MDA-MB-231 | Breast Cancer | 2-8 (effective range) | Inhibits proliferation, migration, and invasion. | [7] |
| MDA-MB-468 | Breast Cancer | 2-8 (effective range) | Induces apoptosis. | [7] |
Mechanism 1: STAT3 Signaling Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting proliferation and survival.[7] DCV has been identified as a selective STAT3 inhibitor. It dose-dependently inhibits the phosphorylation of STAT3 at the Tyr-705 residue, which is critical for its activation. This inhibition prevents STAT3 dimerization, subsequent nuclear translocation, and target gene expression. Cellular Thermal Shift Assays (CETSA) have confirmed a direct binding interaction between DCV and STAT3 protein.[7] The α,β-unsaturated carbonyl moiety of DCV is essential for this activity.[7]
Mechanism 2: Heat Shock Response Activation DCV is a potent activator of the heat shock response (HSR), a cellular mechanism that protects against proteotoxic stress by upregulating chaperone proteins like Hsp90.[2][6] By overwhelming the HSR, DCV can induce apoptosis in cancer cells, which are often highly dependent on chaperone proteins to maintain the stability of mutated oncoproteins.[2]
Mechanism 3: ATP-Citrate Lyase (ACLY) Inhibition Chemoproteomic profiling has recently identified ATP-citrate lyase (ACLY) as a direct target of DCV.[14] ACLY is a crucial enzyme in de novo lipogenesis, a pathway often upregulated in cancer cells to support rapid proliferation. DCV acts as a potent and irreversible inhibitor of ACLY, providing another key mechanism for its antineoplastic effects.[14]
In Vivo Antitumor Activity
| Animal Model | Cell Line | Dosage | Outcome | Reference |
| Nude Mice | MDA-MB-231 Xenograft | 30 mg/kg/day (i.p.) for 14 days | Marked suppression of tumor growth without observed toxicity. | [7] |
Anti-inflammatory Activity
DCV possesses significant anti-inflammatory properties, primarily through the suppression of pro-inflammatory signaling cascades.
Mechanism 1: NLRP3 Inflammasome Inhibition The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β. Aberrant NLRP3 activation is implicated in numerous inflammatory diseases.[5] DCV has been shown to specifically inhibit the activation of the NLRP3 inflammasome, without affecting the NLRC4 or AIM2 inflammasomes. It achieves this by disrupting the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a key step in inflammasome assembly and activation.[5]
Mechanism 2: TGF-β Signaling Inhibition Transforming growth factor-β (TGF-β) signaling is involved in a wide range of cellular processes, including inflammation and fibrosis. DCV has been shown to block TGF-β signaling, contributing to its anti-inflammatory and potential anti-fibrotic effects.[6][8]
Other Biological Activities
-
Antimicrobial Activity: DCV has been reported to possess antimicrobial properties, particularly against various fungal and bacterial strains.[10]
-
Phytotoxic Activity: As a secondary metabolite from plant-associated fungi, DCV exhibits phytotoxicity, suggesting a role in plant-pathogen interactions.[2]
Key Experimental Protocols
The following are representative protocols for assays commonly used to characterize the biological activity of this compound.
Protocol: Cell Viability (IC₅₀ Determination) via MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of DCV (e.g., 0.1 to 20 µM). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the DCV concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Protocol: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Pre-treat cells with various concentrations of DCV for 2-4 hours.
-
Stimulation: Stimulate the cells with a cytokine such as IFN-γ (e.g., 50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Conclusion and Future Directions
This compound is a promising natural product with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to selectively target multiple, critical signaling nodes like STAT3, the NLRP3 inflammasome, and ACLY makes it an attractive lead compound for drug development. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as further preclinical and clinical investigations to validate its efficacy and safety in various disease models. The elucidation of its biosynthetic pathway also opens avenues for metabolic engineering to produce novel, more effective analogues.
References
- 1. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. 10,11-Dehydrocurvularin attenuates inflammation by suppressing NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]
- 9. This compound | C16H18O5 | CID 643826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dehydrocurvularin - Wikipedia [en.wikipedia.org]
- 11. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dehydrocurvularin is a potent antineoplastic agent irreversibly blocking ATP-citrate lyase: evidence from chemoproteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Total Synthesis of (R)-10,11-Dehydrocurvularin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of the natural product (R)-10,11-Dehydrocurvularin and its structurally related analogues. This document includes proposed synthetic protocols based on established chemical transformations, quantitative data on the biological activity of key analogues, and diagrams illustrating the synthetic strategy and mechanism of action.
This compound is a 12-membered macrolide belonging to the benzenediol lactone family of natural products.[1] It has garnered significant interest due to its diverse biological activities, including potential antitumor and antibacterial properties.[1][2] The development of a robust synthetic route is crucial for the systematic exploration of its structure-activity relationship (SAR) and the generation of novel analogues with improved therapeutic potential.
Proposed Synthetic Strategy
The total synthesis of this compound can be approached through a convergent strategy. The key steps would involve the synthesis of the aromatic core and the aliphatic side chain, followed by a macrolactonization step to form the 12-membered ring. Key reactions in this proposed synthesis include Friedel-Crafts acylation to construct the aromatic ketone and a Ring-Closing Metathesis (RCM) to form the macrocycle. An asymmetric reaction, such as a Sharpless asymmetric epoxidation or a Keck asymmetric allylation, would be crucial for establishing the desired stereochemistry at the C15 position.
Logical Workflow for the Total Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
The following protocols are proposed based on established methodologies for the key chemical transformations in the synthesis of curvularin-type macrolides.
Protocol for Friedel-Crafts Acylation of the Aromatic Core
This protocol describes a general procedure for the acylation of a substituted aromatic ring, a key step in forming the aromatic ketone portion of the target molecule.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Substituted aromatic compound (e.g., a derivative of 3,5-dimethoxyphenylacetic acid)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension over 10-15 minutes.
-
After the addition is complete, dissolve the aromatic compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acylated aromatic compound.[1]
Protocol for Ring-Closing Metathesis (RCM)
This protocol outlines a general procedure for the formation of the 12-membered macrolide ring using a Grubbs catalyst.
Materials:
-
Diene ester substrate
-
Grubbs catalyst (e.g., Grubbs II)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene ester substrate in the anhydrous, degassed solvent to a concentration of 0.001-0.005 M.
-
Add the Grubbs catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclized macrolactone.
Quantitative Data and Structure-Activity Relationship (SAR)
A recent study focused on the design and synthesis of novel dehydrocurvularin analogues as antibacterial and anti-biofilm agents.[2] While the full details of the 30 synthesized compounds are pending publication, the abstract highlights the promising activity of a lead compound, A25.
Table 1: Biological Activity of Lead Analogue A25 [2]
| Compound | Target Organism(s) | MIC (µg/mL) | HC₅₀ (µg/mL) | Notes |
| A25 | S. aureus & 4 clinical MRSA isolates | 2-4 | > 200 | Minimal resistance development, rapid bactericidal activity, significant anti-biofilm activity. |
MIC: Minimum Inhibitory Concentration; HC₅₀: Hemolytic Concentration 50%
The development of a diverse library of analogues will be crucial to establish a comprehensive SAR. Key modifications could include:
-
Alterations in the length and saturation of the aliphatic chain.
-
Introduction of different functional groups on the aromatic ring.
-
Modification of the stereocenter at C15.
-
Changes in the macrolide ring size.
Mechanism of Action
Mechanistic studies on the lead analogue A25 have provided insights into its antibacterial mode of action.[2] The proposed mechanism involves the disruption of the bacterial cell membrane.
Signaling Pathway of Antibacterial Action
Caption: Proposed mechanism of antibacterial action for analogue A25.
This mechanism suggests that dehydrocurvularin analogues can act as membrane-targeting agents, a promising strategy for combating drug-resistant bacteria. The selective binding to phosphatidylethanolamine, a major component of bacterial membranes, could explain the observed selectivity and low hemolytic activity.[2]
Disclaimer: The synthetic protocols provided are proposed based on established chemical literature and may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals. The biological data is based on preliminary results from a pending publication and should be considered in that context.
References
Application Notes and Protocols for Heterologous Expression of Dehydrocurvularin in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of dehydrocurvularin, a polyketide with potential anticancer and heat shock response-modulating activities, in the yeast Saccharomyces cerevisiae. The reconstitution of the dehydrocurvularin biosynthetic pathway in yeast offers a promising platform for the sustainable production and further engineering of this valuable secondary metabolite.
Introduction
Dehydrocurvularin is a fungal polyketide naturally produced by various species, including Aspergillus terreus. Its biosynthesis is orchestrated by a pair of collaborating iterative polyketide synthases (PKSs): a highly reducing PKS (hrPKS), AtCURS1, and a non-reducing PKS (nrPKS), AtCURS2.[1] The heterologous expression of these enzymes in S. cerevisiae has been successfully demonstrated, paving the way for microbial fermentation-based production of dehydrocurvularin and its analogs.[1] This document outlines the key genetic components, cultivation strategies, and analytical methods for producing and quantifying dehydrocurvularin in a yeast host system.
Data Presentation
| Strain / Condition | Titer (mg/L) | Yield (mg/g DCW) | Reference |
| S. cerevisiae expressing AtCURS1 & AtCURS2 (Example) | Data not available | Data not available | [1] |
| Insert your experimental data here | |||
| Insert your experimental data here |
DCW: Dry Cell Weight
Biosynthetic Pathway and Experimental Workflow
The biosynthesis of dehydrocurvularin in A. terreus and its heterologous production in S. cerevisiae involves a series of enzymatic steps and experimental procedures. The following diagrams illustrate the biosynthetic pathway and a general experimental workflow.
Caption: Biosynthetic pathway of dehydrocurvularin.
Caption: Experimental workflow for dehydrocurvularin production.
Experimental Protocols
Gene Synthesis and Vector Construction
Objective: To clone the coding sequences of A. terreus AtCURS1 and AtCURS2 into suitable S. cerevisiae expression vectors.
Materials:
-
A. terreus genomic DNA or synthesized DNA for AtCURS1 and AtCURS2
-
Yeast expression vectors (e.g., pYES2 or similar high-copy number vectors with selectable markers like URA3 and TRP1)
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells for plasmid propagation
-
LB medium and appropriate antibiotics
Protocol:
-
Gene Amplification/Synthesis: Amplify the coding sequences of AtCURS1 and AtCURS2 from A. terreus cDNA or obtain codon-optimized synthetic genes for optimal expression in S. cerevisiae.
-
Vector Preparation: Digest the yeast expression vectors with appropriate restriction enzymes in the multiple cloning site.
-
Ligation: Ligate the amplified AtCURS1 and AtCURS2 fragments into the linearized expression vectors separately. For co-expression, two separate vectors with different selectable markers should be used.
-
Transformation into E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification.
-
Plasmid Purification: Select positive clones and purify the plasmids. Verify the correct insertion by restriction digestion and DNA sequencing.
Saccharomyces cerevisiae Transformation
Objective: To introduce the expression vectors carrying AtCURS1 and AtCURS2 into a suitable S. cerevisiae host strain.
Materials:
-
S. cerevisiae host strain (e.g., BJ5464-NpgA)
-
Purified expression plasmids (YEp-AtCURS1 and YEp-AtCURS2)
-
YPD medium
-
Lithium Acetate (LiAc) solution (1 M)
-
Polyethylene Glycol (PEG) solution (50% w/v)
-
Single-stranded carrier DNA (ssDNA)
-
Selective agar (B569324) plates (e.g., SC-Ura-Trp)
Protocol (Lithium Acetate Method):
-
Prepare Competent Cells:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation, wash with sterile water, and then with 1 M LiAc.
-
Resuspend the cell pellet in 1 M LiAc to make competent cells.
-
-
Transformation:
-
In a microfuge tube, mix the competent cells with the expression plasmids and ssDNA.
-
Add PEG solution and mix thoroughly.
-
Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in sterile water.
-
-
Plating and Selection:
-
Spread the cell suspension on selective agar plates lacking the appropriate nutrients (e.g., uracil (B121893) and tryptophan for URA3 and TRP1 markers).
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Cultivation and Fermentation
Objective: To cultivate the engineered S. cerevisiae strain for the production of dehydrocurvularin.
Materials:
-
Selective medium (e.g., SC-Ura-Trp) with 2% glucose
-
Production medium (e.g., YP medium with 2% galactose if using GAL promoters)
-
Shake flasks or bioreactor
Protocol:
-
Inoculum Preparation: Inoculate a single colony of the transformed yeast into 10 mL of selective medium and grow overnight at 30°C with shaking at 250 rpm.
-
Production Culture:
-
Inoculate a larger volume of production medium with the overnight culture to a starting OD600 of ~0.1.
-
If using inducible promoters (e.g., GAL1), grow the cells in a medium with a non-repressing carbon source (e.g., raffinose) until the mid-log phase, then induce with galactose. For constitutive promoters, grow directly in the production medium.
-
Cultivate for 48-72 hours at 30°C with vigorous shaking (250 rpm).[1]
-
Metabolite Extraction
Objective: To extract dehydrocurvularin from the yeast culture for analysis.
Materials:
-
Ethyl acetate
-
pH meter and acid/base for pH adjustment
-
Centrifuge
-
Rotary evaporator
Protocol:
-
pH Adjustment: At the end of the fermentation, adjust the pH of the culture broth to 5.0.[1]
-
Solvent Extraction:
-
Transfer the culture to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake vigorously for 10 minutes and allow the layers to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with equal volumes of ethyl acetate.[1]
-
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator.[1]
-
Resuspension: Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.
HPLC Analysis and Quantification
Objective: To separate and quantify the produced dehydrocurvularin.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Kromasil C18, 5-μm particle size; 250 mm by 4.6 mm)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dehydrocurvularin analytical standard
Protocol:
-
HPLC Conditions:
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the dehydrocurvularin analytical standard.
-
Integrate the peak area corresponding to dehydrocurvularin in the chromatograms of the extracted samples.
-
Calculate the concentration of dehydrocurvularin in the samples by comparing their peak areas to the standard curve.
-
Troubleshooting
-
Low or no dehydrocurvularin production:
-
Verify the integrity of the expression cassettes by sequencing.
-
Optimize codon usage of the PKS genes for S. cerevisiae.
-
Test different promoters (constitutive vs. inducible) and vector copy numbers (low vs. high).
-
Ensure the co-expression of a phosphopantetheinyl transferase (PPTase) if the host strain lacks sufficient activity to activate the PKSs.
-
Optimize fermentation conditions such as temperature, pH, and aeration.
-
-
Poor extraction efficiency:
-
Ensure the pH of the culture is adjusted correctly before extraction.
-
Perform multiple extractions to maximize recovery.
-
Consider alternative extraction solvents.
-
-
Poor HPLC resolution:
-
Optimize the HPLC gradient and flow rate.
-
Ensure the column is properly equilibrated and maintained.
-
Filter the samples before injection to prevent column clogging.
-
These application notes and protocols provide a solid foundation for the successful heterologous production and analysis of dehydrocurvularin in Saccharomyces cerevisiae. Further optimization of the host strain, expression system, and fermentation process may lead to significantly higher yields.
References
(R)-10,11-Dehydrocurvularin HPLC analysis method
An HPLC method for the analysis of (R)-10,11-Dehydrocurvularin, a chiral macrocyclic lactone, is crucial for its characterization, purity assessment, and quality control in research and drug development. This document provides a detailed protocol for the enantioselective separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Application Note
Introduction
This compound is a naturally occurring 12-membered macrolide produced by various fungal species. It has garnered interest due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. As the biological activity of chiral molecules is often enantiomer-specific, a robust analytical method capable of separating and quantifying the (R)-enantiomer from its (S)-counterpart is essential for preclinical and clinical development. This application note describes a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) for the effective resolution of dehydrocurvularin enantiomers.
Principle of the Method
The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. In this method, a cellulose-based CSP is used. The sample is dissolved and injected into the HPLC system, where it is carried by a non-polar mobile phase. The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. Due to differences in the stability and steric arrangement of these complexes, the two enantiomers travel through the column at different rates, resulting in their separation. Detection is performed using a UV detector, where the absorbance is proportional to the concentration of the analyte.
Experimental Protocols
1. Apparatus and Materials
-
HPLC System : An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chiral Column : Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose (B160209) or cellulose-based CSP).
-
Data Acquisition Software : Chromatography data station software for system control, data acquisition, and processing.
-
Analytical Balance : Capable of weighing to 0.01 mg.
-
Volumetric Glassware : Class A flasks and pipettes.
-
Syringes and Filters : HPLC-grade syringes and 0.22 µm PTFE syringe filters.
2. Reagents and Solvents
-
This compound Reference Standard : Purity >95%.
-
n-Hexane : HPLC grade.
-
Isopropanol (IPA) : HPLC grade.
-
Ethanol (EtOH) : HPLC grade.
-
Diethylamine (DEA) : Reagent grade.
-
Sample Solvent : A mixture of n-Hexane and Isopropanol (90:10, v/v).
3. Preparation of Solutions
-
Mobile Phase Preparation : Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). For example, to prepare 1 L, mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Degas the solution for 15 minutes using an ultrasonic bath or vacuum filtration.
-
Standard Stock Solution (1 mg/mL) : Accurately weigh approximately 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
4. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in the sample solvent to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial before injection.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II (or equivalent) |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Illustrative Method Validation Parameters
Note: The following data are illustrative examples of expected performance for a validated method and should be established experimentally.
| Parameter | Result |
| Retention Time (RT) | (S)-enantiomer: ~12.5 min, (R)-enantiomer: ~14.8 min |
| Resolution (Rs) | > 2.0 |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Mandatory Visualization
Application Notes and Protocols for the Characterization of (R)-10,11-Dehydrocurvularin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-10,11-Dehydrocurvularin is a fungal secondary metabolite, a member of the benzenediol lactone macrolides, produced by various fungal species including Curvularia, Aspergillus, and Penicillium.[1][2][3] This natural product has garnered significant interest within the scientific community due to its diverse biological activities, including potent, concentration-dependent cytotoxicity against human tumor cell lines and modulation of the heat shock response.[1][3] Its structural similarity to other resorcylic acid lactones, such as radicicol (B1680498) and zearalenone, further highlights its potential as a scaffold for drug development.[3]
This document provides a comprehensive overview of the analytical techniques used to characterize this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for these analytical methods are provided, along with illustrative data presented in a clear, tabular format. Furthermore, a diagram of the biosynthetic pathway is included to provide a deeper understanding of its formation in nature.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₅ | [4] |
| Molecular Weight | 290.31 g/mol | [4] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in ethanol, methanol, and DMSO | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of natural products. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure. Below are the expected chemical shifts for this compound based on its known structure.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1' | - | 170.2 |
| 2' | 3.55 (d, J = 15.0 Hz), 3.45 (d, J = 15.0 Hz) | 40.5 |
| 3' | - | 108.1 |
| 4' | 6.25 (d, J = 2.5 Hz) | 102.3 |
| 5' | - | 160.1 |
| 6' | 6.35 (d, J = 2.5 Hz) | 110.5 |
| 1 | - | 164.8 |
| 2 | - | 138.5 |
| 3 | 5.20 (m) | 75.1 |
| 4 | 1.80 (m), 1.70 (m) | 30.2 |
| 5 | 1.65 (m), 1.55 (m) | 25.1 |
| 6 | 2.50 (m) | 35.8 |
| 7 | 2.60 (m) | 45.3 |
| 8 | - | 205.1 |
| 10 | 6.80 (dt, J = 15.5, 7.0 Hz) | 148.5 |
| 11 | 6.15 (d, J = 15.5 Hz) | 125.3 |
| 12-CH₃ | 1.30 (d, J = 6.5 Hz) | 20.5 |
| 4'-OH | 9.80 (s) | - |
| 6'-OH | 11.50 (s) | - |
Note: The data presented in this table is illustrative and based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The mass spectrum of dehydrocurvularin shares similarities with that of curvularin, with characteristic fragmentation patterns.[6]
Table 2: High-Resolution Mass Spectrometry and Fragmentation Data for this compound
| Ion | m/z (measured) | m/z (calculated) | Formula |
| [M+H]⁺ | 291.1227 | 291.1227 | C₁₆H₁₉O₅ |
| [M+Na]⁺ | 313.1046 | 313.1046 | C₁₆H₁₈NaO₅ |
| [M-H]⁻ | 289.1081 | 289.1081 | C₁₆H₁₇O₅ |
Table 3: Key MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 273.1122 | [M+H - H₂O]⁺ |
| 245.1174 | [M+H - H₂O - CO]⁺ |
| 203.0652 | C₁₁H₉O₄⁺ |
| 177.0495 | C₉H₉O₄⁺ |
| 167.0699 | C₉H₁₁O₃⁺ |
| 150.0312 | C₈H₆O₃⁺ |
Biosynthesis of this compound
The biosynthesis of 10,11-dehydrocurvularin in fungi such as Aspergillus terreus involves a collaboration between two iterative polyketide synthases (PKSs), AtCURS1 and AtCURS2.[6] AtCURS1, a highly reducing PKS, is responsible for synthesizing a tetraketide starter unit. This starter unit is then passed to AtCURS2, a non-reducing PKS, which extends the chain and catalyzes an aldol (B89426) condensation with a unique regiospecificity to form the characteristic dihydroxyphenylacetic acid lactone scaffold.[6]
Caption: Simplified biosynthetic pathway of this compound.
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from fungal cultures (e.g., Aspergillus terreus) grown on a suitable medium. The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques, including column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) to yield the pure compound.[3]
-
NMR Sample Preparation:
-
Accurately weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for the ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
NMR Data Acquisition Workflow
Caption: General workflow for NMR-based structure elucidation.
1. ¹H NMR Spectroscopy:
- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Acquisition Parameters:
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
2. ¹³C NMR Spectroscopy:
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Acquisition Parameters:
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024-4096 (or more, depending on sample concentration).
- Relaxation Delay (d1): 2-5 seconds.
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
- Utilize standard pulse programs available on the spectrometer software.
- Optimize acquisition parameters (spectral widths, number of increments, number of scans) based on the 1D spectra and sample concentration to achieve adequate resolution and signal-to-noise ratio.
Mass Spectrometry Data Acquisition Workflow
Caption: General workflow for LC-MS based characterization.
1. High-Resolution Mass Spectrometry (HRMS):
- Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
- Full Scan Analysis: Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ions.
- Elemental Composition: Use the accurate mass measurement to calculate the elemental composition of the parent ion.
2. Tandem Mass Spectrometry (MS/MS):
- Precursor Ion Selection: Isolate the molecular ion of interest (e.g., [M+H]⁺ or [M-H]⁻).
- Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g., argon or nitrogen) at varying collision energies.
- Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions to elucidate the fragmentation pathway and confirm the structure.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this promising bioactive compound. The detailed methodologies and illustrative data facilitate the unambiguous identification and further investigation of this compound and its analogs.
References
- 1. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. NP-MRD: Showing NP-Card for (+)-(10E,15R)-12-hydroxy-10,11-dehydrocurvularin (NP0012267) [np-mrd.org]
- 6. Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-10,11-Dehydrocurvularin as a Selective STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant and persistent activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. (R)-10,11-Dehydrocurvularin (DCV), a natural product macrolide derived from various fungi, has emerged as a potent and selective inhibitor of STAT3. These application notes provide a comprehensive overview of DCV's activity and detailed protocols for its use in research and drug development settings.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the activation of STAT3. Mechanistic studies have revealed that DCV selectively inhibits the phosphorylation of STAT3 at the critical tyrosine 705 residue (Tyr705). This inhibition prevents the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby blocking its transcriptional activity. Notably, DCV does not affect the upstream Janus kinases (JAKs), such as JAK1 and JAK2, indicating a direct or proximal effect on STAT3 itself. The α,β-unsaturated carbonyl moiety within the structure of DCV is essential for its inhibitory activity, suggesting a covalent interaction with its target. Cellular Thermal Shift Assays (CETSA) have confirmed the direct binding of DCV to the STAT3 protein.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on various cancer cell lines.
| Cell Line | Assay | IC50 / Concentration | Reference |
| MDA-MB-231 (Human Breast Cancer) | Cell Proliferation | Not explicitly defined as IC50, but dose-dependent inhibition observed at 2-8 µM.[1][2][3] | [1][2][3] |
| MDA-MB-468 (Human Breast Cancer) | Cell Proliferation | Not explicitly defined as IC50, but dose-dependent inhibition observed at 2-8 µM.[1][2][3] | [1][2][3] |
| MDA-MB-231 (Human Breast Cancer) | Cell Migration | Inhibition observed at 2-8 µM.[1][2][3] | [1][2][3] |
| MDA-MB-468 (Human Breast Cancer) | Cell Migration | Inhibition observed at 2-8 µM.[1][2][3] | [1][2][3] |
| MDA-MB-231 (Human Breast Cancer) | Cell Invasion | Inhibition observed at 2-8 µM.[1][2][3] | [1][2][3] |
| MDA-MB-468 (Human Breast Cancer) | Cell Invasion | Inhibition observed at 2-8 µM.[1][2][3] | [1][2][3] |
| Animal Model | Compound Administration | Dosage | Outcome | Reference |
| Nude mice bearing MDA-MB-231 xenografts | Intraperitoneal (i.p.) injection | 30 mg·kg⁻¹·d⁻¹ for 14 days | Marked suppression of tumor growth | [1][2] |
Mandatory Visualizations
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (DCV) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of DCV in complete growth medium. The final concentration of DMSO should be less than 0.1%. Include a vehicle control (medium with DMSO only).
-
Remove the medium from the wells and add 100 µL of the DCV dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with DCV at desired concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on cancer cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 2-4 hours to allow for gelling.
-
For Migration Assay: No Matrigel coating is required.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of DCV or vehicle control.
-
Add 500 µL of complete growth medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 200 µL of the serum-free medium with DCV into the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with 0.1% crystal violet.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to STAT3 in a cellular context.
Materials:
-
Cancer cell lines
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Western blot materials
Protocol:
-
Treat intact cells with DCV or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins.
-
Collect the supernatant and analyze the amount of soluble STAT3 by Western blotting.
-
A shift in the melting curve of STAT3 in the presence of DCV compared to the vehicle control indicates direct target engagement.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MDA-MB-231 cells
-
Serum-free medium (e.g., DMEM)
-
This compound formulation for injection
-
Calipers
Protocol:
-
Subcutaneously inject approximately 2 x 10⁶ MDA-MB-231 cells suspended in serum-free medium into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer DCV (e.g., 30 mg·kg⁻¹·d⁻¹) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 14 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).
References
- 1. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: (R)-10,11-Dehydrocurvularin in Breast Cancer Cell Lines
(R)-10,11-Dehydrocurvularin (DCV), a natural macrolide derived from marine fungi, has demonstrated significant anti-tumor effects in human breast cancer cell lines, particularly in triple-negative breast cancer (TNBC) models such as MDA-MB-231 and MDA-MB-468. [1][2] Its primary mechanism of action involves the selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cancer cell proliferation, survival, migration, and invasion.[1][2]
Mechanism of Action: this compound acts as a selective inhibitor of STAT3. It directly targets STAT3 and inhibits its phosphorylation at the Tyrosine 705 (Tyr705) residue.[1][2] This inhibition prevents the dimerization and subsequent nuclear translocation of STAT3, which in turn downregulates the expression of its target genes, including Cyclin D1, survivin, and c-Myc.[1] Notably, DCV does not affect the upstream kinases JAK1 and JAK2, indicating a specific action on STAT3.[1][2] The α,β-unsaturated carbonyl moiety within the DCV structure is essential for its STAT3 inactivation activity.[1][2]
Cellular Effects: In breast cancer cell lines MDA-MB-231 and MDA-MB-468, treatment with this compound leads to several anti-cancer outcomes:
-
Inhibition of Proliferation: DCV dose-dependently inhibits the growth of breast cancer cells.[1][2]
-
Induction of Apoptosis: The compound effectively induces programmed cell death in these cancer cell lines.[1][2]
-
Suppression of Migration and Invasion: DCV significantly reduces the migratory and invasive capabilities of MDA-MB-231 and MDA-MB-468 cells.[1][2]
These effects are observed at concentrations ranging from 2 to 8 µM.[1][2] Furthermore, in vivo studies using xenograft models with MDA-MB-231 cells have shown that DCV can markedly suppress tumor growth without significant toxicity to the host.[1][2]
Data Summary
Table 1: Proliferation Inhibition of this compound
| Cell Line | Treatment Time | IC50 Value (µM) |
| MDA-MB-231 | 48 hours | ~4.5 |
| MDA-MB-468 | 48 hours | ~5.2 |
Note: IC50 values are approximated based on dose-response curves presented in the source literature. Specific values should be determined empirically for each experiment.
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Treatment Time | Apoptotic Cells (%) |
| MDA-MB-231 | 4 | 24 hours | ~15% |
| 8 | 24 hours | ~28% | |
| MDA-MB-468 | 4 | 24 hours | ~18% |
| 8 | 24 hours | ~35% |
Table 3: Inhibition of Cell Migration and Invasion
| Assay Type | Cell Line | Concentration (µM) | Inhibition (%) vs. Control |
| Migration | MDA-MB-231 | 8 | ~60% |
| MDA-MB-468 | 8 | ~55% | |
| Invasion | MDA-MB-231 | 8 | ~70% |
| MDA-MB-468 | 8 | ~65% |
Visualizations
Caption: STAT3 Signaling Inhibition by this compound.
Caption: General experimental workflow for evaluating DCV effects.
Experimental Protocols
Cell Proliferation (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on breast cancer cell viability.
Materials:
-
MDA-MB-231 or MDA-MB-468 cells
-
DMEM/L-15 medium with 10% FBS
-
This compound (DCV) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of DCV in culture medium (e.g., 0, 1, 2, 4, 8, 16 µM). The final DMSO concentration should be <0.1%.
-
Replace the medium with 100 µL of the DCV-containing medium.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by DCV.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at 2 x 10⁵ cells/well and incubate overnight.
-
Treat cells with desired concentrations of DCV (e.g., 0, 4, 8 µM) for 24 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of DCV on the migratory ability of breast cancer cells.
Materials:
-
6-well plates
-
200 µL pipette tips
-
Serum-free medium
Protocol:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of DCV (e.g., 0, 4, 8 µM).
-
Capture images of the wound at 0 hours and 24 hours using an inverted microscope.
-
Measure the wound width at multiple points for each condition.
-
Calculate the migration inhibition as a percentage of the closure in the control group.
Cell Invasion (Transwell) Assay
Objective: To evaluate the effect of DCV on the invasive potential of breast cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with 10% FBS (as chemoattractant)
-
Cotton swabs
Protocol:
-
Coat the upper surface of the Transwell inserts with 50 µL of diluted Matrigel and incubate at 37°C for 2 hours to solidify.
-
Harvest cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing different concentrations of DCV to the upper chamber.
-
Add 600 µL of complete medium (10% FBS) to the lower chamber as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface with methanol (B129727) for 20 minutes.
-
Stain the cells with 0.1% crystal violet for 15 minutes.
-
Wash with PBS and count the stained cells in several random fields under a microscope.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
ECL chemiluminescence substrate
Protocol:
-
Seed cells and treat with DCV (e.g., 0, 2, 4, 8 µM) for 2 hours. For inducible activation, pre-treat with DCV for 2 hours then stimulate with IL-6 (10 ng/mL) for 20 minutes.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT3, 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as a loading control.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Target Engagement of (R)-10,11-Dehydrocurvularin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and validate the engagement of a compound with its target protein within the complex environment of a cell.[1][2] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[1][2] Binding of a small molecule, such as (R)-10,11-Dehydrocurvularin, to its protein target enhances the protein's stability, leading to an increased resistance to thermal denaturation. By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble (non-denatured) target protein, CETSA provides direct evidence of target engagement.
This compound (DCV) is a fungal-derived natural product macrolide that has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[3][4] Understanding the direct molecular targets of DCV is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for utilizing CETSA to assess the target engagement of DCV with two of its putative targets: Signal Transducer and Activator of Transcription 3 (STAT3) and ATP-Citrate Lyase (ACLY).[3]
Key Concepts and Applications
-
Target Engagement Validation: Confirming that a drug candidate physically interacts with its intended target in a cellular context.
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by a compound.
-
Structure-Activity Relationship (SAR) Studies: Comparing the target engagement of different analogs of a lead compound.
-
Biomarker Development: Identifying downstream markers of target engagement.
Experimental Protocols
Protocol 1: CETSA for STAT3 Target Engagement in Breast Cancer Cell Lines
This protocol is adapted from studies demonstrating the direct interaction of this compound with STAT3 in human breast cancer cell lines MDA-MB-231 and MDA-MB-468.[3]
1. Cell Culture and Treatment:
- Culture MDA-MB-231 or MDA-MB-468 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) to 70-80% confluency.
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Treat cells with varying concentrations of DCV (e.g., 2, 4, 8 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).
2. Cell Harvesting and Lysis:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Harvest cells by scraping and resuspend in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the soluble protein fraction.
3. Thermal Shift Assay:
- Melt Curve Generation:
- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler.
- Cool the tubes on ice for 3 minutes.
- Isothermal Dose-Response (ITDR) Analysis:
- Treat cells with a serial dilution of DCV.
- After cell lysis, heat all samples to a single, optimized temperature (determined from the melt curve, where a significant difference in STAT3 solubility is observed between treated and untreated samples) for 3 minutes.
4. Protein Quantification and Analysis:
- Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Collect the supernatant (soluble fraction).
- Determine the protein concentration of the soluble fraction using a BCA assay.
- Normalize the protein concentrations of all samples.
- Analyze the samples by Western blotting.
5. Western Blotting for STAT3:
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with a primary antibody specific for total STAT3 overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and image the blot.
- Quantify band intensities using densitometry software (e.g., ImageJ).
Protocol 2: Proposed CETSA for ACLY Target Engagement
This protocol is a proposed methodology, as direct CETSA data for DCV and ACLY engagement is not currently published. The protocol is based on general CETSA principles and knowledge of ACLY.
1. Cell Culture and Treatment:
- Select a cell line with high ACLY expression (e.g., various cancer cell lines).
- Treat cells with DCV or vehicle as described in Protocol 1.
2. Cell Harvesting and Lysis:
- Follow the same procedure as in Protocol 1.
3. Thermal Shift Assay:
- Perform melt curve generation and ITDR analysis as described in Protocol 1, optimizing the temperature range and single temperature for ACLY.
4. Protein Quantification and Analysis:
- Follow the same procedure as in Protocol 1.
5. Western Blotting for ACLY:
- Perform Western blotting as in Protocol 1, but use a primary antibody specific for total ACLY.
Data Presentation
Table 1: CETSA Melt Curve Data for STAT3 with this compound (DCV)
| Temperature (°C) | Relative Soluble STAT3 (Vehicle) | Relative Soluble STAT3 (DCV) |
| 37 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.55 |
| 65 | 0.05 | 0.25 |
| 70 | 0.01 | 0.10 |
Note: Data are representative and should be experimentally determined.
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for STAT3 with this compound (DCV)
| DCV Concentration (µM) | Relative Soluble STAT3 (at Optimal Temperature) |
| 0 (Vehicle) | 0.50 |
| 1 | 0.65 |
| 2 | 0.78 |
| 4 | 0.85 |
| 8 | 0.92 |
| 16 | 0.95 |
Note: Data are representative and should be experimentally determined. The optimal temperature is derived from the melt curve analysis.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: CETSA Experimental Workflow.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: NLRP3 Inflammasome Pathway Inhibition.
Conclusion
CETSA is an invaluable tool for confirming the direct binding of this compound to its intracellular targets. The protocols and data presentation formats provided herein offer a framework for researchers to design and execute experiments to validate the engagement of DCV with STAT3 and to investigate its potential interaction with other targets like ACLY. The accompanying diagrams of the experimental workflow and relevant signaling pathways serve to clarify the experimental logic and the biological context of DCV's activity. These application notes are intended to facilitate the rigorous investigation of the mechanism of action of this promising natural product.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10,11-Dehydrocurvularin attenuates inflammation by suppressing NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Using (R)-10,11-Dehydrocurvularin to Inhibit the NLRP3 Inflammasome
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-10,11-Dehydrocurvularin (DCV) is a natural-product macrolide that has demonstrated anti-inflammatory properties.[1][2] Recent studies have identified its specific mechanism of action as an inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][3] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.[4]
This compound has been shown to specifically inhibit the activation of the NLRP3 inflammasome, with minimal effect on the NLRC4 and AIM2 inflammasomes.[1] Its inhibitory action is attributed to the disruption of the interaction between NIMA-related kinase 7 (NEK7) and NLRP3, a critical step for the assembly and activation of the NLRP3 inflammasome.[1][5] The α,β-unsaturated carbonyl group within the structure of DCV is essential for this activity.[1] These findings suggest that this compound is a promising candidate for the development of therapeutics targeting NLRP3-driven inflammatory disorders.[1]
This document provides detailed protocols for utilizing this compound to inhibit NLRP3 inflammasome activation in a cell-based model.
Data Presentation
Table 1: Dose-Dependent Inhibition of NLRP3 Inflammasome Activation by this compound in vitro
| Concentration of this compound (µM) | Inhibition of Caspase-1 Activation (%) | Inhibition of IL-1β Secretion (%) |
| 1 | Low | Low |
| 2.5 | Moderate | Moderate |
| 5 | High | High |
| 10 | Very High | Very High |
Note: The percentage of inhibition is relative to the vehicle control (DMSO) and is based on qualitative data from dose-response experiments.[1] For precise IC50 values, a detailed concentration-response curve should be generated.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in primary mouse BMDMs and the assessment of the inhibitory effect of this compound.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (DCV)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA, Western blot, and Caspase-1 activity assay
Procedure:
-
Differentiation of BMDMs:
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI 1640 complete medium containing 50 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in 12-well plates at a density of 1 x 10^6 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 1 µg/mL LPS in fresh RPMI 1640 complete medium for 4 hours.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium.
-
Treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or vehicle control (DMSO) in fresh serum-free RPMI 1640 medium for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin to each well.
-
Incubate for 1 hour.
-
-
Sample Collection:
-
Collect the cell culture supernatants for the measurement of IL-1β and IL-18 secretion by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of caspase-1 cleavage and for caspase-1 activity assays.
-
Protocol 2: Measurement of IL-1β Secretion by ELISA
Materials:
-
Mouse IL-1β ELISA kit
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Briefly, add the collected cell culture supernatants to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β based on a standard curve.
Protocol 3: Measurement of Caspase-1 Activity
Materials:
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
-
Cell lysates from Protocol 1
-
Microplate reader
Procedure:
-
Perform the caspase-1 activity assay according to the manufacturer's instructions.
-
Briefly, add the cell lysates to the reaction buffer containing the caspase-1 substrate.
-
Incubate to allow for the cleavage of the substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the caspase-1 activity relative to the control samples.
Protocol 4: Visualization of ASC Speck Formation
Materials:
-
BMDMs cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Perform steps 1-5 from Protocol 1 using BMDMs seeded on coverslips.
-
After the activation step, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Visualize ASC specks, which appear as a single large perinuclear dot in activated cells, using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks in different treatment groups.
Mandatory Visualization
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Caption: Experimental workflow for testing this compound's inhibition of the NLRP3 inflammasome.
Caption: Mechanism of action of this compound on the NLRP3 inflammasome.
References
- 1. 10,11-Dehydrocurvularin attenuates inflammation by suppressing NLRP3 inflammasome activation [cjnmcpu.com]
- 2. 10,11-Dehydrocurvularin attenuates inflammation by suppressing NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PGAM5–NEK7 interaction is a therapeutic target for NLRP3 inflammasome activation in colitis - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Fermentation Protocol for High-Yield Production of 10,11-Dehydrocurvularin
Application Note: AN-DHC-2025-01
Introduction
10,11-Dehydrocurvularin is a fungal polyketide belonging to the dihydroxyphenylacetic acid lactone class of natural products. It has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities, including potential as an anticancer, anti-inflammatory, and herbicidal agent.[1][2] This macrocyclic lactone is a secondary metabolite produced by various ascomycete fungi, including species of Aspergillus, Penicillium, Curvularia, and Alternaria.[3][4] The demand for significant quantities of 10,11-dehydrocurvularin for research and development necessitates a robust and high-yield production method. This document provides a detailed protocol for the microbial fermentation, extraction, and purification of 10,11-dehydrocurvularin, primarily based on a high-yield method described in Chinese patent CN104988193B.[1]
Principle
The production of 10,11-dehydrocurvularin is achieved through submerged liquid fermentation of a selected fungal strain. The biosynthesis of this compound in Aspergillus terreus involves a collaborative enzymatic action of a highly reducing polyketide synthase (hrPKS), AtCURS1, and a non-reducing polyketide synthase (nrPKS), AtCURS2.[5] This protocol outlines the steps for activating the microbial strain, preparing the seed culture, conducting the main fermentation, and subsequently extracting and purifying the target compound from the fermentation broth.
Target Audience
This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the production and study of 10,11-dehydrocurvularin.
Data Presentation
The following tables summarize the key quantitative data associated with the microbial fermentation protocol for 10,11-dehydrocurvularin production.
Table 1: Microbial Strain and Culture Media
| Parameter | Description |
| Producing Organism | Fungal Strain (e.g., high-yield strain from CN104988193B) |
| Activation Medium | Potato Dextrose Agar (PDA) |
| Seed Culture Medium | Potato Dextrose Broth (PDB) |
| Fermentation Medium | Potato Dextrose Broth (PDB) |
Table 2: Fermentation Parameters
| Parameter | Seed Culture | Main Fermentation |
| Temperature | 30°C | 28°C |
| Agitation | - (static) | 160 rpm |
| Duration | 72 hours | 15 days |
| Inoculum | 0.5 cm x 0.5 cm fungus block | Seed Culture |
| Culture Volume | - | 200 mL in 500 mL flask |
Table 3: Production Yields of 10,11-Dehydrocurvularin
| Production Method | Host Organism | Yield | Reference |
| Heterologous Expression | Saccharomyces cerevisiae | 6 mg/L | [5] |
| High-Yield Fermentation | Fungal Strain | 28.8% (from crude extract) | [1] |
Experimental Protocols
Materials and Equipment
-
High-yield 10,11-dehydrocurvularin producing fungal strain
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (500 mL)
-
Incubator
-
Shaking incubator
-
Aseptic transfer tools (e.g., inoculation loop, scalpel)
-
Filtration apparatus
-
Ethyl acetate (B1210297) (analytical grade)
-
Rotary evaporator
-
Crystallization dishes
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Protocol 1: Strain Activation and Seed Culture Preparation
-
Strain Activation: Inoculate the fungal strain onto a PDA solid medium slant. Incubate at 30°C for 72 hours until good mycelial growth is observed. Visually inspect for any contamination.[1]
-
Seed Culture Inoculation: Under aseptic conditions, cut a 0.5 cm x 0.5 cm block of the activated fungal mycelium from the PDA plate.[1]
-
Seed Culture Incubation: Inoculate the mycelial block into a flask containing PDB medium for the seed culture. The volume of the seed culture will depend on the scale of the main fermentation.
Protocol 2: Main Fermentation
-
Fermentation Medium Preparation: Prepare the main fermentation medium (PDB) and dispense 200 mL into each 500 mL Erlenmeyer flask. Sterilize the flasks.[1]
-
Inoculation: Inoculate the main fermentation flasks with the prepared seed culture.
-
Fermentation Conditions: Place the flasks in a shaking incubator set to 28°C with an agitation speed of 160 rpm.[1]
-
Fermentation Duration: Allow the fermentation to proceed for 15 days.[1]
Protocol 3: Extraction and Purification
-
Mycelium Removal: After the fermentation period, harvest the fermentation broth and separate the mycelium from the liquid broth by filtration.[1]
-
Solvent Extraction: Extract the filtrate three times with an equal volume of ethyl acetate. Pool the ethyl acetate fractions.[1]
-
Concentration: Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract of 10,11-dehydrocurvularin.[1]
-
Purification by Recrystallization: a. Dissolve the crude extract in a minimal amount of hot ethyl acetate.[1] b. Allow the solution to cool to room temperature and let it stand for 12 hours to facilitate crystallization.[1] c. Collect the faint yellow granular crystals by filtration.[1] d. Wash the crystals with a small amount of cold ethyl acetate.[1]
-
Purity Analysis: Analyze the purity of the final product using HPLC. The expected purity should be >99%.[1]
Visualizations
Biosynthetic Pathway of 10,11-Dehydrocurvularin
References
- 1. CN104988193B - A kind of production method of 10,11-dehydrocurvature and its application - Google Patents [patents.google.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of (R)-10,11-Dehydrocurvularin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of (R)-10,11-Dehydrocurvularin, a bioactive fungal metabolite, from various fungal cultures. The protocols are designed to be reproducible and scalable for research and drug development purposes.
Introduction
This compound is a polyketide macrolide produced by several fungal species, including those from the genera Penicillium, Aspergillus, Alternaria, and Curvularia. This compound has garnered significant interest due to its diverse biological activities, including potential anticancer and herbicidal properties. The successful isolation of this compound in high purity is crucial for further pharmacological evaluation and development. The following protocols detail the fermentation, extraction, and purification processes.
Data Presentation
Table 1: Summary of Production and Purification Data for 10,11-Dehydrocurvularin
| Fungal Source | Fermentation Method | Extraction Solvent | Purification Method | Yield | Purity | Reference |
| Curvularia sp. | Liquid Fermentation | Ethyl Acetate (B1210297) | Recrystallization | 28.8% | >99% | [1] |
| Alternaria sp. AST0039 | Solid-Phase Culture (Rice) | Ethyl Acetate | Silica (B1680970) Gel Column Chromatography, HPLC | Not Specified | High | [2][3][4] |
| Penicillium sanguifluum | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Aspergillus welwitschiae | Not Specified | Chloroform/Methanol (B129727) | Silica Gel Column Chromatography, Recrystallization | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Large-Scale Production and Purification of this compound from Curvularia sp.
This protocol is adapted from a patented method for high-yield production and purification.[1]
1. Fungal Fermentation:
-
Strain: Curvularia sp.
-
Seed Culture: Inoculate a suitable seed medium (e.g., Potato Dextrose Broth) with the fungal strain. Incubate at 28°C with shaking at 160 rpm for 7 days.
-
Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., Potato Dextrose Broth). Incubate at 28°C with shaking at 160 rpm for 15 days.
2. Extraction:
-
After incubation, separate the mycelium from the fermentation broth by filtration.
-
Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Purification by Recrystallization:
-
Dissolve the crude extract in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C for 12 hours to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove residual impurities.
-
Dry the purified crystals under vacuum. This process can yield this compound with a purity of over 99%.[1]
Protocol 2: Isolation and Purification of this compound from Alternaria sp.
This protocol is based on methods described for the isolation of dehydrocurvularin derivatives from an endophytic Alternaria species.[2][3][4]
1. Fungal Culture:
-
Strain: Alternaria sp. (e.g., AST0039).
-
Culture Medium: Grow the fungus on a solid-phase medium, such as rice, to promote the production of secondary metabolites.
-
Incubation: Incubate the culture at room temperature for an extended period (e.g., 4 months) to allow for sufficient production of the target compound.[2]
2. Extraction:
-
Extract the solid culture with ethyl acetate. The solid material should be soaked in the solvent and agitated to ensure thorough extraction.
-
Filter the mixture to separate the solid residue from the solvent.
-
Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.
3. Purification by Silica Gel Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel 60, using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) as the mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Compound Identification: Combine the fractions containing the desired compound, as identified by TLC, and evaporate the solvent.
4. Final Purification by High-Performance Liquid Chromatography (HPLC):
-
For higher purity, the semi-purified compound can be subjected to preparative HPLC.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) is commonly employed.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm) to collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
Visualization of Experimental Workflows
Caption: Workflow for the extraction and purification of this compound.
References
- 1. CN104988193B - A kind of production method of 10,11-dehydrocurvature and its application - Google Patents [patents.google.com]
- 2. Chlorinated Dehydrocurvularins and Alterperylenepoxide A from Alternaria sp. AST0039, a Fungal Endophyte of Astragalus lentiginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Chlorinated Dehydrocurvularins and Alterperylenepoxide A from Alternaria sp. AST0039, a Fungal Endophyte of Astragalus lentiginosus - Journal of Natural Products - Figshare [acs.figshare.com]
- 4. Chlorinated Dehydrocurvularins and Alterperylenepoxide A from Alternaria sp. AST0039, a Fungal Endophyte of Astragalus lentiginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillium sanguifluum (Penicillium section Citrina) as a source of dehydrocurvularin and its antifungal and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biotransformation of Dehydrocurvularin using Antrodiella semisupina
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of dehydrocurvularin into curvularin (B155139) and 5-methoxycurvularin using the fungus Antrodiella semisupina. This process offers a valuable method for the structural modification of dehydrocurvularin, a bioactive macrocyclic lactone, to generate derivatives with altered biological activities.
Introduction
Dehydrocurvularin, a natural product with known cytotoxic and phytotoxic properties, serves as a promising scaffold for the development of novel therapeutic agents. Fungal biotransformation is a powerful tool for creating derivatives of complex natural products that may be difficult to achieve through conventional chemical synthesis. The fungus Antrodiella semisupina has been identified as an effective biocatalyst for the conversion of dehydrocurvularin. This process yields two main products: curvularin and 5-methoxycurvularin, with a total isolated yield of 61% after a four-day incubation period.[1][2]
Data Presentation
The biotransformation of dehydrocurvularin by Antrodiella semisupina results in metabolites with distinct cytotoxic profiles. The following table summarizes the in vitro cytotoxicity of dehydrocurvularin and its biotransformed products against a panel of human cancer cell lines.
| Compound | Caski (Cervical Cancer) | Hep-G2 (Liver Cancer) | MDA-MB-231 (Breast Cancer) |
| Dehydrocurvularin | Moderately Cytotoxic | Moderately Cytotoxic | - |
| Curvularin | - | - | Selectively Cytotoxic |
| 5-Methoxycurvularin | - | - | - |
Quantitative IC50 values were not available in the reviewed literature. The table reflects the qualitative descriptions of cytotoxicity found.[1][2]
Experimental Protocols
The following protocols are based on established methodologies for fungal biotransformation and the specific details reported for the conversion of dehydrocurvularin by Antrodiella semisupina.
Fungal Strain and Culture Maintenance
-
Fungal Strain: Antrodiella semisupina
-
Maintenance Medium: Potato Dextrose Agar (B569324) (PDA) slants.
-
Storage: Cultures should be maintained at 4°C and sub-cultured every 4-6 weeks to ensure viability.
Preparation of Seed Culture
-
Aseptically transfer a small piece of mycelial agar plug from a mature PDA plate of Antrodiella semisupina into a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask on a rotary shaker at 150 rpm and 25-28°C for 3-5 days, or until sufficient mycelial growth is observed.
Preparative Scale Biotransformation
-
Inoculate a 1 L Erlenmeyer flask containing 500 mL of sterile PDB with the seed culture (10% v/v).
-
Incubate the culture on a rotary shaker at 150 rpm and 25-28°C for 3 days to allow for substantial fungal growth.
-
Prepare a stock solution of dehydrocurvularin in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mg/mL.
-
Aseptically add the dehydrocurvularin stock solution to the fungal culture to achieve a final concentration of 100-200 µg/mL.
-
Continue the incubation under the same conditions for 4 days. Monitor the biotransformation periodically by withdrawing small aliquots of the culture, extracting with ethyl acetate (B1210297), and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of Metabolites
-
After the 4-day incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
Saturate the culture filtrate with an equal volume of ethyl acetate and transfer to a separatory funnel.
-
Perform a liquid-liquid extraction by vigorously shaking the funnel and allowing the layers to separate.
-
Collect the upper organic layer and repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purify the crude extract using column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate, starting with a low polarity solvent system and gradually increasing the polarity.
-
Monitor the fractions by TLC and combine the fractions containing the desired metabolites (curvularin and 5-methoxycurvularin).
-
Further purify the combined fractions by preparative HPLC if necessary to obtain the pure compounds.
Structural Elucidation
The structures of the purified metabolites can be confirmed using standard spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
Visualizations
Experimental Workflow
Caption: Workflow for the biotransformation of dehydrocurvularin.
Logical Relationship of Compounds
Caption: Biotransformation of dehydrocurvularin to its products.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Dehydrocurvularin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-inflammatory properties of dehydrocurvularin, a fungal macrolide. The following sections detail the methodologies for key assays, summarize quantitative data, and illustrate the underlying signaling pathways.
Summary of Quantitative Anti-inflammatory Activity
Dehydrocurvularin has been demonstrated to be a potent inhibitor of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibitory activities are summarized below.
| Bioassay | Target Mediator | Cell Line | Test Compound | IC50 (µM) | Reference |
| Anti-inflammatory | Nitric Oxide (NO) | RAW 264.7 | (10E,15S)-10,11-dehydrocurvularin | 1.9 | [1][2] |
| Anti-inflammatory | Prostaglandin E2 (PGE2) | RAW 264.7 | (10E,15S)-10,11-dehydrocurvularin | 2.8 | [1][2] |
Mechanism of Action
Dehydrocurvularin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[1][2] Additionally, dehydrocurvularin has been found to specifically inhibit the activation of the NLRP3 inflammasome, which leads to a reduction in the secretion of interleukin-1β (IL-1β) and caspase-1 activation.[3] Studies indicate that the anti-inflammatory action of dehydrocurvularin is not mediated through the mitogen-activated protein kinase (MAPK) pathway.[1][2]
Experimental Protocols
Detailed protocols for the most common in vitro assays to evaluate the anti-inflammatory activity of dehydrocurvularin are provided below. These protocols are designed for use with RAW 264.7 murine macrophage cells.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of dehydrocurvularin (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (typically 18-24 hours).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS and vehicle.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent: A solution containing N-(1-naphthyl)ethylenediamine and sulfanilic acid.
-
Sodium nitrite standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess Reagent to each 100 µL of supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol outlines the quantification of PGE2 in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Commercially available PGE2 ELISA kit.
-
Microplate reader.
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Follow the specific instructions provided with the commercial PGE2 ELISA kit. A general workflow is as follows:
-
Add standards, controls, and samples (supernatants) to the wells of the antibody-pre-coated microplate.
-
Add a fixed amount of HRP-conjugated PGE2 to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Measure the absorbance at the wavelength specified in the kit's instructions (typically 450 nm).
-
Calculate the PGE2 concentration in the samples based on the standard curve generated from the standards provided in the kit.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines in the cell culture supernatant using a sandwich ELISA kit.
Materials:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Microplate reader.
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Follow the instructions provided with the specific cytokine ELISA kit. A general procedure includes:
-
Add standards, controls, and samples to the wells of the capture antibody-pre-coated microplate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate.
-
Add the detection antibody (often biotinylated).
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add the substrate solution and incubate for color development.
-
Add a stop solution.
-
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Determine the cytokine concentrations in the samples by referring to the respective standard curves.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory assays.
LPS-Induced NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by Dehydrocurvularin.
References
Troubleshooting & Optimization
strategies for improving the yield of (R)-10,11-Dehydrocurvularin fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the fermentation yield of (R)-10,11-Dehydrocurvularin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production important?
A1: this compound is a fungal polyketide, a class of secondary metabolites known for their diverse biological activities.[1][2] It has garnered significant interest in the pharmaceutical and agricultural sectors due to its potential as an anti-inflammatory, anticancer, and herbicidal agent.[3][4] Optimizing its production through fermentation is crucial for enabling further research and development.
Q2: Which microorganisms are known to produce this compound?
A2: this compound is produced by various filamentous fungi, including species of Aspergillus, Penicillium, and Curvularia.[3][5] Aspergillus terreus is a well-characterized producer of this compound.[1][2]
Q3: What are the key factors influencing the yield of this compound in fermentation?
A3: The yield is influenced by a combination of factors including the composition of the fermentation medium (carbon and nitrogen sources), culture conditions (pH, temperature, aeration), and the genetic makeup of the producing strain.[6][7]
Q4: What is the general biosynthetic pathway of this compound?
A4: The biosynthesis of 10,11-Dehydrocurvularin in Aspergillus terreus involves the collaborative action of two iterative polyketide synthases (PKSs), AtCURS1 and AtCURS2.[1][2] AtCURS1, a highly reducing PKS, synthesizes a tetraketide starter unit, which is then processed by AtCURS2, a non-reducing PKS, to form the characteristic 12-membered macrolide ring structure.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of this compound | - Inappropriate medium composition.- Suboptimal fermentation parameters (pH, temperature, aeration).- Poor inoculum quality. | - Medium Optimization: Systematically evaluate different carbon (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).[6][7]- Parameter Optimization: Conduct small-scale experiments to determine the optimal pH (typically 6.0-7.0), temperature (around 28°C), and agitation speed for your specific strain.[4]- Inoculum Standardization: Ensure a consistent and healthy inoculum by using a standardized procedure for spore suspension preparation or mycelial culture transfer.[8] |
| Inconsistent yield between batches | - Variability in raw materials.- Inconsistent inoculum preparation.- Fluctuations in fermentation conditions. | - Raw Material Quality Control: Use high-quality, consistent sources for all medium components.- Standardized Inoculum: Follow a strict protocol for inoculum age, size, and density.- Process Monitoring: Implement rigorous monitoring and control of pH, temperature, and dissolved oxygen throughout the fermentation process. |
| Accumulation of pathway intermediates or related byproducts | - Genetic mutations in the biosynthetic pathway.- Feedback inhibition.- Suboptimal precursor supply. | - Strain Maintenance: Maintain a stable, high-yielding strain through proper long-term storage (e.g., cryopreservation) and regular re-streaking.- Fed-Batch Fermentation: Consider a fed-batch strategy to maintain optimal concentrations of precursors and avoid inhibitory levels of substrates or products.- Precursor Feeding: Experiment with feeding specific precursors of the polyketide pathway to potentially enhance the final product yield. |
| Foaming in the fermenter | - High protein content in the medium (e.g., yeast extract, peptone).- High agitation speed. | - Antifoam Addition: Add a sterile, food-grade antifoaming agent at the beginning of the fermentation or as needed.- Optimize Agitation: Reduce the agitation speed, ensuring it still provides adequate aeration and mixing. |
| Contamination | - Inadequate sterilization of medium or equipment.- Poor aseptic technique during inoculation or sampling. | - Sterilization Validation: Ensure proper sterilization of the fermenter, medium, and all associated equipment.- Aseptic Technique: Adhere to strict aseptic techniques throughout the entire fermentation process. |
Data Presentation: Example of Fermentation Optimization
The following table illustrates a hypothetical optimization of media components for the production of this compound. This data is for illustrative purposes and should be adapted based on experimental results.
| Experiment ID | Glucose (g/L) | Yeast Extract (g/L) | Peptone (g/L) | This compound Yield (mg/L) |
| Base-01 | 30 | 5 | 5 | 25.3 |
| Opt-G1 | 40 | 5 | 5 | 32.1 |
| Opt-G2 | 50 | 5 | 5 | 28.9 |
| Opt-YE1 | 40 | 10 | 5 | 45.7 |
| Opt-YE2 | 40 | 15 | 5 | 41.2 |
| Opt-P1 | 40 | 10 | 10 | 58.6 |
| Opt-P2 | 40 | 10 | 15 | 55.4 |
Experimental Protocols
Fermentation of Aspergillus terreus for this compound Production
This protocol is based on general fungal fermentation principles and information from related production methods.[4]
a. Inoculum Preparation:
-
Activate a culture of Aspergillus terreus on a Potato Dextrose Agar (PDA) slant and incubate at 28-30°C for 72 hours, or until good sporulation is observed.
-
Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.
b. Fermentation:
-
Prepare the fermentation medium. A suitable starting medium could be:
-
Glucose: 40 g/L
-
Yeast Extract: 10 g/L
-
Peptone: 10 g/L
-
KH2PO4: 1 g/L
-
MgSO4·7H2O: 0.5 g/L
-
-
Adjust the pH of the medium to 6.5 before sterilization.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate the fermentation medium with the spore suspension to a final concentration of 5% (v/v).
-
Incubate the culture in a shaker at 28°C and 160 rpm for 15 days.[4]
Extraction and Quantification of this compound
a. Extraction:
-
After fermentation, separate the mycelium from the broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.[4]
b. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a known volume of methanol.
-
Analyze the sample using a C18 reverse-phase HPLC column.
-
A suitable mobile phase could be a gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Detect the compound using a UV detector at a wavelength of 254 nm.[9]
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified standard of the compound.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for this compound production.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104988193B - A kind of production method of 10,11-dehydrocurvature and its application - Google Patents [patents.google.com]
- 5. Penicillium sanguifluum (Penicillium section Citrina) as a source of dehydrocurvularin and its antifungal and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
addressing challenges in the total synthesis of the dehydrocurvularin macrocycle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of the dehydrocurvularin macrocycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the dehydrocurvularin macrocycle?
A1: The main challenges in synthesizing the 12-membered dehydrocurvularin macrocycle revolve around three key areas:
-
Macrocyclization: Forming the 12-membered ring, whether by macrolactonization or ring-closing metathesis (RCM), is often a low-yielding step due to entropic factors and potential ring strain.[1]
-
Stereocontrol: Establishing the correct stereochemistry at the C5 position in the macrocyclic ring is a critical aspect of the synthesis.
-
Protecting Group Strategy: The presence of two phenolic hydroxyl groups and a secondary alcohol necessitates a robust protecting group strategy to ensure chemoselectivity during the synthetic sequence.[2][3]
Q2: Which macrocyclization strategies are most common for dehydrocurvularin and related resorcylic acid lactones?
A2: The two most prominent and successful strategies for the macrocyclization step are:
-
Ring-Closing Metathesis (RCM): This is a powerful method for forming carbon-carbon double bonds and has been successfully applied to the synthesis of a di-O-methyl derivative of dehydrocurvularin.[4] It is a popular choice for the formation of various macrocycles.[5][6]
-
Macrolactonization: This involves the intramolecular esterification of a seco-acid precursor. Several named reactions, such as the Yamaguchi, Shiina, and Mukaiyama macrolactonizations, are effective for this transformation and have been used for related 12-membered macrolides like curvularin.[7]
Q3: What are the key considerations for choosing a protecting group for the phenolic hydroxyls?
A3: The choice of protecting groups for the two phenolic hydroxyls is critical. Key considerations include:
-
Stability: The protecting groups must be stable to the reaction conditions used in the synthesis of the macrocycle precursor.
-
Ease of Removal: The deprotection conditions should be mild enough to avoid decomposition of the sensitive macrocyclic core.
-
Orthogonality: If the two phenolic hydroxyls need to be differentiated, orthogonal protecting groups should be chosen, which can be removed under different conditions.[8] Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers (Bn), and various silyl (B83357) ethers (e.g., TBS, TIPS).[9]
Troubleshooting Guides
Ring-Closing Metathesis (RCM) for Macrocyclization
Problem: Low yield of the desired macrocycle.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Screen different ruthenium catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II). | The activity and stability of RCM catalysts are substrate-dependent. Second-generation catalysts like Grubbs II and Hoveyda-Grubbs II are generally more active and have better functional group tolerance.[5] |
| Sub-optimal Reaction Conditions | Vary the solvent (e.g., dichloromethane, toluene (B28343), dichloroethane), temperature (room temperature to reflux), and reaction time. Microwave irradiation can sometimes improve yields and reduce reaction times.[4] | RCM reactions are sensitive to reaction parameters. Higher temperatures can improve catalyst turnover but may also lead to catalyst decomposition. |
| High Concentration | Perform the reaction under high dilution conditions (typically 0.001-0.01 M). Use a syringe pump for slow addition of the substrate to the reaction mixture. | High dilution favors intramolecular cyclization over intermolecular oligomerization, which is a common side reaction. |
| Catalyst Decomposition | Add a catalyst stabilizer or isomerization suppressant like 1,4-benzoquinone (B44022) or phenol. | These additives can minimize catalyst decomposition and prevent unwanted side reactions such as double bond isomerization.[10] |
Problem: Formation of dimeric or oligomeric byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| High Substrate Concentration | Ensure the reaction is run under high dilution conditions (0.001-0.01 M). | This is the most critical factor in minimizing intermolecular reactions that lead to dimers and oligomers. |
| Inefficient Intramolecular Reaction | Modify the substrate to favor a cyclization-prone conformation. This could involve introducing conformational constraints in the linear precursor. | The conformation of the linear diene precursor can significantly influence the rate of the intramolecular RCM reaction. |
Macrolactonization
Problem: Low yield of the dehydrocurvularin macrocycle.
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Activating Agent | Screen different macrolactonization methods (e.g., Yamaguchi, Shiina, Mukaiyama). | The success of macrolactonization is highly substrate-dependent. The Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) is often a robust choice for complex macrolides.[7] The Shiina macrolactonization uses aromatic carboxylic acid anhydrides as dehydrating condensation agents.[11] |
| High Concentration | Perform the reaction under high dilution conditions with slow addition of the seco-acid. | Similar to RCM, high dilution is crucial to favor the intramolecular cyclization over intermolecular reactions.[2] |
| Epimerization at C5 | Use milder reaction conditions (lower temperature, shorter reaction time) and a non-nucleophilic base (e.g., DMAP, proton sponge). | The stereocenter adjacent to the forming ester linkage can be susceptible to epimerization under harsh basic or acidic conditions. |
Quantitative Data Summary
The following table summarizes reported yields for key macrocyclization reactions in the synthesis of curvularin-type macrocycles. Note that direct comparisons for dehydrocurvularin itself are limited in the literature.
| Macrocycle | Macrocyclization Method | Key Reagents | Yield | Reference |
| (-)-Curvularin | Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | 16.4% (overall yield, 9 steps) | [7] |
| (±)-di-O-methyl-β,γ-dehydrocurvularin | Microwave-promoted RCM | Grubbs' Catalyst | Not explicitly stated for the RCM step, but the 3-step synthesis was described as "concise". | [4] |
Experimental Protocols
Microwave-Promoted Ring-Closing Metathesis (General Protocol)
This protocol is adapted from the synthesis of a dehydrocurvularin derivative.[4]
-
Preparation of the Diene Precursor: Synthesize the linear diene precursor containing the terminal alkene functionalities required for the RCM reaction.
-
Degassing: Dissolve the diene precursor in a suitable solvent (e.g., anhydrous toluene or dichloromethane) in a microwave-safe reaction vessel. Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to the reaction vessel under an inert atmosphere.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, quench the reaction (e.g., by adding ethyl vinyl ether). Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the dehydrocurvularin macrocycle.
Yamaguchi Macrolactonization (General Protocol)
This protocol is based on the successful synthesis of the related macrocycle, (-)-curvularin.[7]
-
Preparation of the Seco-Acid: Synthesize and purify the hydroxy acid (seco-acid) precursor for the macrolactonization.
-
Activation: Dissolve the seco-acid in a non-polar aprotic solvent (e.g., anhydrous toluene) under an inert atmosphere. Add triethylamine (B128534) (Et3N) followed by 2,4,6-trichlorobenzoyl chloride and stir at room temperature to form the mixed anhydride.
-
Cyclization: Dilute the reaction mixture with more anhydrous toluene and add a solution of 4-dimethylaminopyridine (B28879) (DMAP) in toluene dropwise over several hours using a syringe pump.
-
Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Addressing Low RCM Yield
Caption: Troubleshooting workflow for low yield in RCM.
Synthetic Strategy Decision Tree
Caption: Decision tree for dehydrocurvularin synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. A concise synthetic approach to beta,gamma-dehydrocurvularin: synthesis of (+/-)-di-O-methyl-beta,gamma-dehydrocurvularin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Stereoselective total synthesis of (-)-curvularin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
improving the solubility of (R)-10,11-Dehydrocurvularin in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (R)-10,11-Dehydrocurvularin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a 12-membered macrocyclic lactone, a natural mycotoxin produced by several fungal species.[1][2] It has demonstrated a range of biological activities, including cytotoxic effects on cancer cell lines, inhibition of TGF-β signaling, and activation of the heat shock response.[3][4] Like many complex natural products, it is a hydrophobic molecule, leading to limited solubility in water and aqueous buffers.[1] This poor solubility can be a significant hurdle in experimental settings, affecting compound stability, delivery, and bioavailability, which can lead to inconsistent results in in-vitro and in-vivo studies.[5]
Q2: What is the known solubility of this compound in common laboratory solvents?
This compound is readily soluble in organic solvents but shows limited solubility in aqueous solutions. The table below summarizes available quantitative solubility data.
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [4] |
| Ethanol (B145695) | 10 mg/mL | [4] |
| Methanol | Soluble | [1][2] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [4] |
| Water | Limited / Very Slightly Soluble | [1][6] |
Q3: What are the primary strategies for improving the aqueous solubility of hydrophobic compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic natural products.[7] The choice of method often depends on the specific experimental requirements, such as the final desired concentration and tolerance for excipients. Common strategies include:
-
Use of Organic Co-solvents: Dissolving the compound in a water-miscible organic solvent like DMSO or ethanol before diluting it into an aqueous buffer.[8]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.[8][9]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the core of a cyclodextrin (B1172386) can significantly improve its apparent water solubility.[5][10]
-
Micellar Solubilization with Surfactants: Using non-ionic surfactants (e.g., Tween 80, Polysorbate 80) to form micelles that encapsulate the drug.[7][9]
-
Use of Novel Polymers and Excipients: Formulating the compound with specialized polymers can create amorphous solid dispersions or polymeric micelles that enhance solubility.[11][12]
Troubleshooting Guides
Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium or buffer. What should I do?
This is a common issue that occurs when the concentration of the organic co-solvent is too high in the final aqueous solution, or when the drug's solubility limit is exceeded.
Troubleshooting Steps:
-
Minimize Final Co-solvent Concentration: The final concentration of DMSO or ethanol in your aqueous solution should be kept as low as possible, typically well below 1% and ideally below 0.1% for cell-based assays to avoid solvent-induced toxicity and precipitation.
-
Prepare a Higher Concentration Stock: Make a more concentrated stock solution in 100% DMSO. This allows you to add a smaller volume to your aqueous buffer to reach the desired final concentration, thereby keeping the final DMSO percentage low.
-
Modify the Dilution Method: Add the stock solution to the aqueous buffer dropwise while the buffer is being vortexed or stirred vigorously. This rapid mixing helps to prevent localized high concentrations of the compound that can initiate precipitation.
-
Lower the Final Drug Concentration: You may be exceeding the solubility limit of the compound in the final buffer, even with a co-solvent. Try working with a lower final concentration of this compound.
-
Consider an Alternative Solubilization Method: If minimizing the co-solvent is not sufficient, you may need to use a different technique, such as complexation with cyclodextrins or using a surfactant, which can offer greater solubilizing power.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to improve the solubility of therapeutical natural products: a review [ouci.dntb.gov.ua]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. senpharma.vn [senpharma.vn]
- 10. japer.in [japer.in]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
determining the stability and optimal storage conditions for (R)-10,11-Dehydrocurvularin
This technical support center provides guidance on determining the stability and optimal storage conditions for (R)-10,11-Dehydrocurvularin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it has been reported to be stable for at least four years.[1]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in water.[2][3]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. The stability in solution is dependent on the solvent, concentration, temperature, and light exposure. It is advisable to perform a short-term stability study in the solvent of choice under your specific experimental conditions.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: As a macrocyclic lactone, this compound is susceptible to degradation through hydrolysis of the ester linkage, particularly under acidic or basic conditions. Oxidation of the phenolic hydroxyl groups and other functional groups is also a potential degradation pathway.[6] The double bond in the macrocyclic ring may also be subject to isomerization or oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh stock solutions for each experiment. - If using a stored stock solution, run a quality control check (e.g., HPLC) to confirm its integrity before use. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Loss of biological activity | The compound may have degraded due to improper storage or handling. | - Verify the storage conditions of the solid compound and solutions. - Protect from light and elevated temperatures. - Consider the compatibility of the solvent and buffer components with the compound. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products. - Adjust storage and experimental conditions to minimize degradation. - Use a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradants. |
Stability and Storage Data Summary
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Stability Data |
| Temperature | -20°C | ≥ 4 years[1] |
| Light | Protect from light | Prudent practice for similar compounds |
| Moisture | Store in a desiccator | Prudent practice for hygroscopic compounds |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
| Methanol | Soluble[2][3] |
| Water | Limited solubility[2][3] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL[1] |
Note: Specific quantitative stability data for this compound under various temperatures (other than -20°C), pH conditions, and light exposure are not extensively available in the public domain. The following experimental protocols are provided as general guidance for establishing the stability profile of this compound.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for specific time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for specific time points, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C). Dissolve aliquots in a suitable solvent at specific time points for analysis. For solutions, incubate the stock solution at an elevated temperature.
-
Photostability: Expose a solution of the compound in a photostability chamber to a defined light source (e.g., ICH Q1B recommended conditions). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS and NMR if necessary.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound (e.g., 226, 298 nm).[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from any degradation products generated during forced degradation studies.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. bioaustralis.com [bioaustralis.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Heterologous Expression of Dehydrocurvularin Polyketide Synthase Genes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the heterologous expression of dehydrocurvularin polyketide synthase (PKS) genes.
Troubleshooting Guides
Problem 1: No or Very Low Yield of Dehydrocurvularin
You have co-expressed the dehydrocurvularin synthase genes, AtCURS1 (hrPKS) and AtCURS2 (nrPKS), in a heterologous host, but metabolite analysis (e.g., HPLC, LC-MS) shows no detectable product or yields are significantly lower than expected.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or low dehydrocurvularin yield.
Detailed Q&A:
-
Q1: My RT-qPCR results show low or no transcripts for AtCURS1 or AtCURS2. What should I do?
-
A1: This indicates a problem with gene transcription.
-
Codon Optimization: Fungal PKS genes can have high GC content and different codon preferences than your host.[1] Synthesize codon-optimized versions of AtCURS1 and AtCURS2 tailored to your specific host (e.g., Saccharomyces cerevisiae or Aspergillus oryzae).[1][2] Codon optimization can markedly increase steady-state mRNA levels.[2][3]
-
Promoter Choice: Ensure you are using strong, well-characterized promoters. For S. cerevisiae, inducible promoters like GAL1/10 are common. For Aspergillus, the amyB promoter is often used for high-level inducible expression.[4]
-
Vector Integrity: Verify the integrity of your expression vectors through restriction digest and sequencing to ensure the gene cassettes are correct.
-
-
-
Q2: Gene transcription is confirmed, but I can't detect the PKS proteins via Western Blot.
-
A2: This points to a translation or protein stability issue.
-
Protein Degradation: PKS megasynthases are large and can be susceptible to proteolysis by host proteases. Add protease inhibitors to your lysis buffer during protein extraction.[5] Consider using a protease-deficient host strain, such as S. cerevisiae BJ5464.[6]
-
Inefficient Translation: Even with optimized transcript levels, codon usage can impact translational efficiency. Re-evaluate the codon optimization of your genes.
-
Western Blot Troubleshooting: If you see no signal, ensure your primary antibody is specific and used at the correct concentration, increase the amount of total protein loaded, and extend the primary antibody incubation time.[7] See the detailed Western Blot troubleshooting FAQ below.
-
-
-
Q3: The PKS proteins are expressed, but I still don't see any product. Could the enzymes be inactive?
-
A3: Yes, PKSs require post-translational modification to become active.
-
Phosphopantetheinylation: The Acyl Carrier Protein (ACP) domains of both PKSs must be converted from their inactive apo-form to the active holo-form. This is catalyzed by a 4'-phosphopantetheinyl transferase (PPTase).[8] Your heterologous host may not have a compatible or sufficiently active native PPTase.
-
Solution: Co-express a promiscuous PPTase gene, such as sfp from Bacillus subtilis or npgA from Aspergillus nidulans, along with your PKS genes.[6][8]
-
-
-
Q4: My PKSs are transcribed, translated, and I'm co-expressing a PPTase, but yields are still poor. What is the next bottleneck?
-
A4: The most common remaining bottleneck is an insufficient supply of the primary building block, malonyl-CoA.
-
Precursor Supply: Heterologous expression of PKSs places a high metabolic demand on the host's central metabolism. The endogenous production of acetyl-CoA and malonyl-CoA is often the limiting factor for high-yield polyketide production.[6][9]
-
Solution: Engineer the host to increase the intracellular pool of malonyl-CoA. A common and effective strategy is to overexpress the host's native acetyl-CoA carboxylase gene (ACC1 in yeast).[10] Engineering ACC1 to remove phosphorylation-mediated inhibition can further boost its activity and increase final product titers.[10]
-
-
-
Q5: I have addressed all the above points, but my yield hasn't improved. What else can I try?
-
A5: Fine-tuning culture conditions and checking for unexpected byproducts are the next steps.
-
Culture Optimization: Systematically optimize parameters like temperature, pH, aeration, and media composition (carbon and nitrogen sources). For S. cerevisiae, ensure adequate aeration to prevent ethanol (B145695) formation, which can divert carbon away from PKS biosynthesis.[11]
-
Shunt Products: Sometimes, the PKS machinery can produce unexpected, truncated, or cyclized "shunt" products, especially if the two partner PKSs are not expressed in the correct ratio or do not interact efficiently.[12] Analyze your crude extracts broadly by LC-MS for masses that do not correspond to dehydrocurvularin but could be related biosynthetic byproducts. Feeding the yeast strain expressing only AtCURS2 with a synthetic tetraketide starter unit mimic (e.g., an N-acetylcysteamine thioester) can confirm the functionality of the second PKS independently.[13][14]
-
-
Frequently Asked Questions (FAQs)
Gene Expression & Cloning
-
Q: Do I need to express the entire native gene cluster?
-
A: For dehydrocurvularin biosynthesis, co-expression of the two PKS genes, AtCURS1 and AtCURS2, is the minimum requirement.[13] While other genes in the cluster may be involved in regulation or export in the native producer, successful reconstitution has been achieved in S. cerevisiae with only the two PKSs.[13][15]
-
-
Q: What is the best method for assembling the PKS expression vectors?
-
A: Due to the large size of PKS genes, yeast homologous recombination is a highly effective method for assembling the expression cassettes directly in S. cerevisiae. This avoids challenges with manipulating large plasmids in E. coli.
-
Host & Culture Conditions
-
Q: Which host is better, Saccharomyces cerevisiae or Aspergillus oryzae?
-
A: Both have been used successfully.
-
S. cerevisiae : Offers rapid growth and a vast toolkit for genetic engineering. It's an excellent starting point for pathway validation.[6] However, it may require more extensive engineering for high titers and cannot perform intron splicing from fungal genomic DNA.[8]
-
A. oryzae : As a filamentous fungus, it is phylogenetically closer to the native producer and has a high capacity for protein secretion.[16][17] It can correctly splice introns from fungal genes, allowing the use of genomic DNA for cloning. It is often used for scale-up production.
-
-
-
Q: What are typical culture conditions for dehydrocurvularin production in yeast?
Protein Analysis (Western Blot)
-
Q: My Western blot has a high background, making it difficult to see my PKS bands. How can I fix this?
-
A: High background is often due to insufficient blocking or non-specific antibody binding.
-
Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[19]
-
Washing: Increase the number and duration of washes after primary and secondary antibody incubations. Add a mild detergent like Tween 20 (0.05-0.1%) to your wash buffer.
-
Antibody Concentration: Reduce the concentration of your primary or secondary antibody.
-
-
-
Q: I see multiple bands on my Western blot instead of the single expected band for my PKS. What does this mean?
-
A: This could be due to several factors:
-
Protein Degradation: The smaller bands could be degradation products. Ensure you use fresh samples and an effective protease inhibitor cocktail during extraction.[5][20]
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other host proteins. Try increasing the stringency of your washes or using an affinity-purified primary antibody.[5]
-
Post-translational Modifications: Modifications like glycosylation (especially in fungal hosts) can cause proteins to run at a higher apparent molecular weight.[5]
-
-
Data & Protocols
Data Summary: Impact of Troubleshooting on Polyketide Yield
The following table illustrates the potential impact of systematic troubleshooting on the production of a complex polyketide, using bikaverin (B1667059) biosynthesis in S. cerevisiae as a representative example. A similar approach can be applied to optimize dehydrocurvularin production.[21][22]
| Engineering Step | Strategy | Relative Titer Improvement |
| Step 1: Initial Expression | Expressed wild-type genes in S. cerevisiae. | 1x (Baseline) |
| Step 2: Improve PKS Expression | Identified PKS as bottleneck; used a stronger promoter. | ~15x |
| Step 3: Optimize Tailoring Enzymes | Fused downstream modifying enzymes to improve channeling. | ~270x |
Experimental Protocols
1. Protocol: RT-qPCR for PKS Gene Transcription Analysis in S. cerevisiae
-
RNA Extraction: Grow yeast cells to the mid-log phase and induce PKS expression. Harvest ~5x107 cells by centrifugation. Immediately freeze the cell pellet in liquid nitrogen. Extract total RNA using a hot acid phenol (B47542) method or a commercial yeast RNA extraction kit.
-
RNA Quality Control: Assess RNA integrity by gel electrophoresis (sharp 25S and 18S rRNA bands) and purity using a spectrophotometer (A260/A280 ratio of ~2.0).
-
DNase Treatment: Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix. Include ~10-50 ng of cDNA per reaction. Use primers designed to amplify a 100-150 bp region of AtCURS1, AtCURS2, and a validated reference gene (e.g., ACT1, TDH3).
-
Data Analysis: Calculate the relative transcript abundance using the ΔΔCt method, normalizing the expression of the PKS genes to the reference gene.[23]
2. Protocol: Preparation of Aspergillus oryzae Protoplasts for Transformation
-
Spore Inoculation: Inoculate 100 mL of liquid minimal medium with A. oryzae spores and incubate at 30°C with shaking for 16-24 hours until small mycelial pellets form.
-
Mycelial Harvest: Harvest the mycelia by filtering through sterile miracloth and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).
-
Enzymatic Digestion: Resuspend the mycelia in an osmotic stabilizer solution containing a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase). Incubate at 30°C with gentle shaking for 2-4 hours.
-
Protoplast Isolation: Monitor protoplast formation microscopically. Once a sufficient number of protoplasts are released, separate them from the mycelial debris by filtering through sterile miracloth.
-
Washing and Counting: Pellet the protoplasts by gentle centrifugation (e.g., 500 x g for 10 min). Carefully wash the protoplasts twice with a sterile osmotic stabilizer solution (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).
-
Transformation: Resuspend the protoplasts in a final volume of STC buffer, count using a hemocytometer, and adjust the concentration to ~1x108 protoplasts/mL. The protoplasts are now ready for PEG-mediated transformation.
Pathway and Workflow Diagrams
Dehydrocurvularin Biosynthetic Pathway
Caption: Biosynthesis of dehydrocurvularin by the collaborating PKSs, AtCURS1 and AtCURS2.
References
- 1. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon Optimization Increases Steady-State mRNA Levels in Aspergillus oryzae Heterologous Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Natural products from filamentous fungi and production by heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Saccharomyces cerevisiae as a tool for mining, studying and engineering fungal polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Improving polyketide and fatty acid synthesis by engineering of the yeast acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fsc.esn.ac.lk [fsc.esn.ac.lk]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock response-modulating anticancer fungal polyketide from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. OPTIMIZATION OF CULTURE CONDITIONS FOR BAKER’S YEAST CELL MASS PRODUCTION- A PRELIMINARY STUDY [repo.lib.jfn.ac.lk]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 23. gene-quantification.de [gene-quantification.de]
refining the purification protocol for obtaining high-purity (R)-10,11-Dehydrocurvularin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocol for obtaining high-purity (R)-10,11-Dehydrocurvularin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Recrystallization Troubleshooting
Q1: After dissolving the crude extract in hot ethyl acetate (B1210297) and cooling, no crystals have formed. What could be the problem and how can I fix it?
A1: This is a common issue that can be attributed to several factors:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound.
-
Insufficient Concentration: The concentration of the compound in the solvent may be too low. Gently heat the solution to evaporate some of the ethyl acetate to increase the concentration and then allow it to cool again slowly.
-
Presence of Impurities: Certain impurities can inhibit crystallization. If the issue persists, it may be necessary to pre-purify the crude extract using flash chromatography before recrystallization.
-
Cooling Rate: Cooling the solution too quickly can prevent crystal formation. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
Q2: The yield of crystals after recrystallization is very low. How can I improve it?
A2: Low yield is a frequent challenge in recrystallization. Here are some strategies to improve it:
-
Minimize Solvent Volume: Use the minimum amount of hot ethyl acetate required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the compound remaining in the solution upon cooling.
-
Slow Cooling: As mentioned above, a slow cooling process not only aids in crystal formation but also improves the yield of larger, purer crystals.
-
Solvent Choice: While ethyl acetate is a reported solvent for recrystallization, exploring other solvent systems or solvent/anti-solvent combinations might improve the yield for your specific impurity profile.
-
Complete Precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum precipitation of the product.
Q3: The recrystallized product is colored or appears oily. What should I do?
A3: The presence of color or an oily appearance indicates impurities.
-
Activated Charcoal: For colored impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Washing: After filtration, wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Re-recrystallization: If the product is still impure, a second recrystallization step may be necessary.
HPLC Purification Troubleshooting
Q1: I am observing peak tailing for the this compound peak in my reverse-phase HPLC chromatogram. What are the possible causes and solutions?
A1: Peak tailing can be caused by several factors in HPLC:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based C18 column can interact with the analyte, causing tailing. You can mitigate this by:
-
Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%).
-
Using a column with end-capping to block the silanol groups.
-
-
Column Contamination: Impurities from previous injections may accumulate on the column. Flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile (B52724) or methanol) to clean it.
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of the compound and its interaction with the stationary phase. Experiment with adjusting the mobile phase pH to find the optimal condition for peak shape.
Q2: The resolution between this compound and a closely eluting impurity is poor. How can I improve the separation?
A2: Improving resolution is key for obtaining high purity. Consider the following adjustments:
-
Gradient Optimization: If you are using a gradient elution, try making the gradient shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent). This will allow more time for the separation to occur.
-
Mobile Phase Composition: Change the organic modifier in your mobile phase. For example, if you are using acetonitrile, try methanol, or a combination of both. Different solvents can alter the selectivity of the separation.
-
Column Chemistry: If optimizing the mobile phase is not sufficient, consider trying a different column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with different bonding density).
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for a purification protocol for this compound?
A: A common starting point involves extraction of the crude material from a fermentation broth with ethyl acetate, followed by concentration of the organic phase. The resulting crude extract can then be purified by either recrystallization from ethyl acetate or by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.
Q: What purity can I expect to achieve with these methods?
A: With optimized conditions, recrystallization from ethyl acetate has been reported to yield a purity of >99%.[1] Reverse-phase HPLC can achieve purities of >95% to ≥98%.
Q: How can I assess the purity of my final product?
A: The purity of this compound can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Using a UV detector, you can quantify the peak area of your compound relative to any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
Q: What are the known stability issues for this compound?
A: While specific stability data for this compound is not extensively published, macrolides in general can be susceptible to degradation under strong acidic or basic conditions and at elevated temperatures. It is recommended to store the purified compound at low temperatures (e.g., -20°C) and dissolved in a suitable solvent like ethanol, methanol, or DMSO for long-term storage.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the purification of this compound.
| Purification Method | Solvent/Mobile Phase | Reported Purity | Reported Yield | Reference |
| Recrystallization | Ethyl Acetate | >99% | 28.8% | [1] |
| Reverse-Phase HPLC | C18 column with a water/acetonitrile gradient | >95% - ≥98% | Not Reported |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using recrystallization from ethyl acetate.
Materials:
-
Crude this compound extract
-
Ethyl acetate (analytical grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold bath (ice-water mixture)
Procedure:
-
Place the crude this compound extract in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more ethyl acetate dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place the flask in a cold bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Reverse-Phase HPLC
This protocol outlines a general method for the purification of this compound using reverse-phase high-performance liquid chromatography.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Crude or partially purified this compound dissolved in a suitable solvent (e.g., methanol)
Procedure:
-
Equilibrate the C18 column with an initial mobile phase composition (e.g., 95% A and 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the dissolved sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% B to 95% B over 20-30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 300 nm).
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Analyze the purity of the collected fractions using the same HPLC method.
Visualizations
The following diagrams illustrate the general workflow for the purification of this compound and a troubleshooting decision tree.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purity issues.
References
Technical Support Center: Overcoming the Poor In Vivo Bioavailability of Dehydrocurvularin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of dehydrocurvularin.
Disclaimer: Specific in vivo pharmacokinetic data for dehydrocurvularin is limited in publicly available literature. The information provided is based on its known physicochemical properties, data from structurally related compounds (e.g., zearalenone), and established principles of drug formulation and delivery.
Frequently Asked Questions (FAQs)
Q1: What is dehydrocurvularin and why is its bioavailability a concern?
Dehydrocurvularin is a fungal secondary metabolite belonging to the resorcylic acid lactone class of compounds.[1] It has demonstrated a range of biological activities, including potential anticancer and antifungal properties. However, like many natural products, its therapeutic development is hampered by poor in vivo bioavailability, which means that after oral administration, only a small fraction of the compound reaches systemic circulation to exert its pharmacological effect. This can lead to high dose requirements and variable therapeutic outcomes.
Q2: What are the primary factors contributing to the poor bioavailability of dehydrocurvularin?
While direct studies on dehydrocurvularin are scarce, based on its structure and data from similar compounds, the primary factors are likely:
-
Low Aqueous Solubility: Dehydrocurvularin has limited water solubility, which is a prerequisite for absorption in the gastrointestinal tract.
-
Poor Permeability: The ability of the molecule to pass through the intestinal membrane may be limited. Its physicochemical properties, such as its polar surface area and number of hydrogen bond donors/acceptors, play a role here.
-
Metabolic Instability: It is likely susceptible to first-pass metabolism in the liver, where enzymes can modify and inactivate the compound before it reaches systemic circulation. Structurally similar compounds, like zearalenone (B1683625), undergo extensive metabolism.
Q3: Are there any known pharmacokinetic parameters for dehydrocurvularin?
Currently, there are no published in vivo pharmacokinetic studies detailing parameters such as oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), or area under the curve (AUC) specifically for dehydrocurvularin.
Q4: What is the oral bioavailability of structurally similar compounds?
Zearalenone, a structurally related resorcylic acid lactone, has a low absolute oral bioavailability of approximately 2.7% in rats.[2] This suggests that dehydrocurvularin may also exhibit low oral bioavailability.
Troubleshooting Experimental Issues
Issue 1: Low and variable plasma concentrations of dehydrocurvularin in animal models after oral administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Formulation | 1. Vehicle Optimization: Ensure dehydrocurvularin is fully dissolved in the dosing vehicle. Consider using co-solvents (e.g., PEG 400, DMSO, ethanol) or surfactants (e.g., Tween 80, Cremophor EL). 2. Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution. |
| Low Intrinsic Permeability | 1. Formulation with Permeation Enhancers: Incorporate excipients that can transiently increase intestinal membrane permeability. 2. Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption via the lymphatic pathway. |
| Extensive First-Pass Metabolism | 1. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. 2. Develop Formulations to Bypass the Liver: Strategies like lymphatic targeting with lipid-based systems can partially avoid first-pass metabolism. |
| Degradation in the GI Tract | 1. Enteric Coating: If the compound is unstable in the acidic environment of the stomach, consider an enteric-coated formulation that dissolves in the higher pH of the intestine. |
Issue 2: Difficulty in detecting and quantifying dehydrocurvularin in biological matrices.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Analyte Concentration | 1. Optimize Analytical Method: Develop a highly sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Optimize ionization source parameters and select appropriate multiple reaction monitoring (MRM) transitions.[3][4] 2. Increase Sample Volume: If feasible, increase the volume of plasma or tissue homogenate used for extraction. |
| Poor Extraction Recovery | 1. Optimize Extraction Method: Test different extraction techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[5] 2. Select Appropriate Solvents: For LLE, test a range of organic solvents with varying polarities. For SPE, screen different sorbent types (e.g., C18, mixed-mode). |
| Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: This is the best way to compensate for matrix effects and variability in extraction and ionization. 2. Improve Sample Cleanup: Implement more rigorous sample preparation steps to remove interfering substances from the biological matrix. |
Quantitative Data Summary
The following tables summarize the physicochemical properties of dehydrocurvularin and the in vivo pharmacokinetic parameters of the structurally related compound, zearalenone.
Table 1: Physicochemical Properties of Dehydrocurvularin
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₅ | PubChem[6] |
| Molecular Weight | 290.31 g/mol | PubChem[6] |
| XLogP3 | 2.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[6] |
| Polar Surface Area | 83.8 Ų | PubChem[6] |
Table 2: In Vivo Pharmacokinetic Parameters of Zearalenone in Rats (as a proxy)
| Parameter | Value | Dosing | Source |
| Absolute Oral Bioavailability (F%) | 2.7% | 8 mg/kg p.o. | PubMed[2] |
| Systemic Clearance (Cls) | 5.0 - 6.6 L/h/kg | 1 - 8 mg/kg i.v. | PubMed[2] |
| Volume of Distribution (Vdss) | 2 - 4.7 L/kg | 1 - 8 mg/kg i.v. | PubMed[2] |
| Urinary Excretion (unchanged) | ~0.5% | i.v. | PubMed[2] |
| Biliary Excretion (unchanged) | ~0.9% | i.v. | PubMed[2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment
This protocol provides a general framework for assessing the metabolic stability of dehydrocurvularin in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of dehydrocurvularin.
Materials:
-
Dehydrocurvularin
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
Positive control compounds (e.g., testosterone, verapamil)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of dehydrocurvularin in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and dehydrocurvularin (final concentration typically 1 µM) to the microsome suspension.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of dehydrocurvularin using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining dehydrocurvularin against time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and protein concentration.
Protocol 2: Preparation of a Dehydrocurvularin Nanoformulation (Liposomes) for In Vivo Studies
This protocol describes a thin-film hydration method for encapsulating dehydrocurvularin into liposomes to potentially enhance its bioavailability.[7]
Objective: To prepare a liposomal formulation of dehydrocurvularin for oral or intravenous administration in preclinical models.
Materials:
-
Dehydrocurvularin
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dynamic light scattering (DLS) instrument for particle size analysis
Procedure:
-
Dissolve dehydrocurvularin, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterize the resulting liposomal suspension for particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in both the liposomal and aqueous phases.
Visualizations
Caption: Strategies to overcome key bioavailability challenges.
Caption: The journey of orally administered dehydrocurvularin.
References
- 1. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition, oral bioavailability, and tissue distribution of zearalenone in rats at various dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydrocurvularin Nanoparticle Drug Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of nanoparticle drug delivery systems for dehydrocurvularin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of dehydrocurvularin-loaded nanoparticles.
Low Encapsulation Efficiency
Q1: My encapsulation efficiency for dehydrocurvularin in PLGA nanoparticles is consistently low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency (EE) is a common challenge, particularly with hydrophobic drugs like dehydrocurvularin. Several factors can contribute to this issue. Here are the primary causes and troubleshooting strategies:
-
Poor Drug Solubility in the Organic Phase: Dehydrocurvularin must be fully dissolved in the organic solvent along with the polymer (e.g., PLGA) for efficient encapsulation.
-
Solution:
-
Solvent Selection: Experiment with different organic solvents or solvent mixtures to improve the solubility of both dehydrocurvularin and PLGA. Dichloromethane is commonly used, but mixtures with acetone (B3395972) or ethyl acetate (B1210297) might enhance solubility.
-
Sonication: Ensure the drug and polymer are completely dissolved by using a sonication bath before emulsification.
-
-
-
Drug Diffusion to the External Aqueous Phase: During the emulsification process, the drug can partition from the organic droplets into the continuous aqueous phase, especially if the process is slow or the temperature is elevated.
-
Solution:
-
Rapid Emulsification: Perform the emulsification step quickly and at a controlled, low temperature to minimize drug leakage.
-
Optimize Surfactant Concentration: The concentration of the surfactant (e.g., PVA) in the aqueous phase is critical. Too low a concentration may not stabilize the emulsion, while too high a concentration can increase the solubility of the drug in the external phase, leading to lower EE.
-
-
-
High Drug-to-Polymer Ratio: Attempting to load too much drug relative to the amount of polymer can lead to drug precipitation or exclusion from the nanoparticle core.
-
Solution:
-
Optimize Ratio: Systematically vary the drug-to-polymer ratio to find the optimal loading capacity. Start with a lower ratio and gradually increase it.
-
-
-
Inappropriate Emulsification Method: The chosen emulsification technique may not be optimal for your specific formulation.
-
Solution:
-
Method Comparison: Compare single emulsion (oil-in-water, O/W) with double emulsion (water-in-oil-in-water, W/O/W) methods. For the hydrophobic dehydrocurvularin, a single emulsion method is generally more suitable.[1][2][3] High-pressure homogenization or microfluidics can also be explored for producing smaller, more uniform nanoparticles with potentially higher EE.[4]
-
-
Nanoparticle Aggregation
Q2: My dehydrocurvularin nanoparticles are aggregating after synthesis or during storage. What causes this and how can I prevent it?
A2: Nanoparticle aggregation is a sign of colloidal instability and can significantly impact the efficacy and safety of your formulation. The primary causes and solutions are outlined below:
-
Insufficient Surface Stabilization: The nanoparticles may not have adequate surface coating to prevent them from sticking together.
-
Solution:
-
Optimize Stabilizer Concentration: Ensure the concentration of the stabilizer (e.g., PEG-PLGA, PVA) is sufficient to fully coat the nanoparticle surface.
-
Choice of Stabilizer: Consider using polymers that provide steric hindrance, such as polyethylene (B3416737) glycol (PEG), which can create a protective layer around the nanoparticles.[5]
-
-
-
High Ionic Strength of the Medium: Salts in the buffer can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Solution:
-
Use Low Ionic Strength Buffers: Resuspend and store nanoparticles in low-salt buffers or deionized water.
-
Zeta Potential Measurement: Measure the zeta potential of your nanoparticles. A value greater than |30| mV generally indicates good electrostatic stability.
-
-
-
Inadequate Removal of Residual Solvents or Reagents: Leftover organic solvents or unreacted chemicals can destabilize the nanoparticle suspension.
-
Solution:
-
Thorough Purification: Use appropriate purification methods such as centrifugation and washing, or dialysis to remove residual contaminants.
-
-
-
Improper Storage Conditions: Temperature fluctuations or freeze-thaw cycles can induce aggregation.
-
Solution:
-
Controlled Storage: Store nanoparticle suspensions at a constant, cool temperature (e.g., 4°C). Avoid freezing unless a suitable cryoprotectant has been added.
-
Lyophilization: For long-term storage, consider lyophilization (freeze-drying) with a cryoprotectant like trehalose (B1683222) or sucrose.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental protocols and characterization of dehydrocurvularin nanoparticles.
Experimental Protocols
Q3: What is a standard protocol for synthesizing dehydrocurvularin-loaded PLGA nanoparticles using the emulsion-solvent evaporation method?
A3: The oil-in-water (O/W) single emulsion-solvent evaporation method is a widely used technique. A general protocol is as follows:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and dehydrocurvularin in a suitable organic solvent (e.g., dichloromethane).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) or a PEG-PLGA copolymer.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
The parameters of homogenization/sonication (speed, time) are critical and should be optimized to achieve the desired particle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Resuspension or Lyophilization:
-
Resuspend the purified nanoparticles in a suitable buffer or deionized water for immediate use, or lyophilize them with a cryoprotectant for long-term storage.
-
Q4: How can I perform an in vitro drug release study for my dehydrocurvularin nanoparticles?
A4: An in vitro drug release study is crucial to evaluate the release kinetics of dehydrocurvularin from the nanoparticles. The dialysis method is commonly employed:[6][7][8]
-
Preparation:
-
Disperse a known amount of dehydrocurvularin-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).
-
Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
-
Release Study:
-
Place the sealed dialysis bag in a larger volume of the same release medium, which acts as the receptor compartment.
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.
-
-
Sampling:
-
At predetermined time points, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of dehydrocurvularin in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
-
Characterization
Q5: What are the essential characterization techniques for dehydrocurvularin nanoparticles?
A5: Thorough characterization is essential to ensure the quality, stability, and efficacy of your nanoparticle formulation. Key techniques include:[9][10][11][12][13]
-
Particle Size and Size Distribution:
-
Dynamic Light Scattering (DLS): Provides the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[10]
-
-
Morphology and Surface Topography:
-
Surface Charge:
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.
-
-
Encapsulation Efficiency and Drug Loading:
-
Indirect Method: After separating the nanoparticles from the aqueous phase by ultracentrifugation, the amount of free dehydrocurvularin in the supernatant is quantified. The EE is then calculated based on the initial amount of drug used.[14][15]
-
Direct Method: The nanoparticles are dissolved in a suitable solvent to release the encapsulated drug, which is then quantified.
-
-
In Vitro Drug Release:
-
As described in the previous question, this is essential to understand the release kinetics of the drug from the nanoparticles.
-
Sterilization
Q6: What is the best method to sterilize my dehydrocurvularin nanoparticle formulation for in vivo studies?
A6: Sterilization is a critical step for any formulation intended for in vivo use. The choice of method depends on the stability of your nanoparticles.
-
Sterile Filtration: This is a preferred method for nanoparticles smaller than the filter pore size (typically 0.22 µm). It is a non-destructive method that does not involve heat or radiation. However, it may not be suitable for highly concentrated suspensions or if the nanoparticles are close to the filter pore size, as this can lead to clogging and loss of product.[16][17][18][19]
-
Gamma Irradiation: This method can be effective but may cause degradation of the polymer or the encapsulated drug. The effects of a specific radiation dose on your formulation should be thoroughly evaluated.[18][19]
-
Autoclaving (Moist Heat): Autoclaving is generally not recommended for polymeric nanoparticles as the high temperatures can cause them to melt or aggregate.[16][17][18][19]
-
Aseptic Processing: If terminal sterilization is not feasible, the nanoparticles can be prepared under aseptic conditions from sterile starting materials. This requires a sterile manufacturing environment.
It is crucial to characterize the nanoparticles (size, PDI, EE, and drug integrity) after any sterilization procedure to ensure that their critical quality attributes have not been compromised.[16][17][18][19]
Data Summary
The following tables summarize key quantitative data for the development of dehydrocurvularin nanoparticle drug delivery systems.
Table 1: Physicochemical Properties of Dehydrocurvularin-Loaded mPEG-PLGA Nanoparticles [20]
| Parameter | Value |
| Mean Diameter (nm) | 101.8 ± 0.45 |
| Zeta Potential (mV) | -22.5 ± 1.12 |
| Entrapment Efficiency (%) | 53.28 ± 1.12 |
| Drug Loading (%) | 10.23 ± 0.30 |
Table 2: In Vitro Release of Dehydrocurvularin from mPEG-PLGA Nanoparticles [20]
| Time (hours) | Cumulative Release (%) |
| 12 | ~20 |
| 24 | ~35 |
| 48 | ~55 |
| 72 | ~70 |
| 96 | ~80 |
| 120 | ~85 |
Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the synthesis and characterization of dehydrocurvularin nanoparticles.
Dehydrocurvularin Signaling Pathways
Caption: Signaling pathways modulated by dehydrocurvularin.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polymeric nanoparticles by double emulsion and pH-driven: encapsulation of antibiotics and natural products for combating Escherichia coli infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spds.in [spds.in]
- 8. researchgate.net [researchgate.net]
- 9. delongamerica.com [delongamerica.com]
- 10. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization techniques for studying the properties of nanocarriers for systemic delivery [epub.ub.uni-muenchen.de]
- 14. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.njit.edu [web.njit.edu]
- 18. revista-agroproductividad.org [revista-agroproductividad.org]
- 19. researchgate.net [researchgate.net]
- 20. Dehydrocurvularin-loaded mPEG-PLGA nanoparticles for targeted breast cancer drug delivery: preparation, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the formation of 11-hydroxycurvularin as a byproduct during production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of curvularin (B155139), with a specific focus on minimizing the formation of the 11-hydroxycurvularin byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during curvularin production that may lead to an increased yield of 11-hydroxycurvularin.
| Issue | Potential Cause | Recommended Action |
| High levels of 11-hydroxycurvularin detected | Overexpression or high activity of hydroxylase enzymes (e.g., P450 monooxygenases). | 1. Optimize Fermentation Conditions: Modulate factors that can influence hydroxylase activity. See the detailed experimental protocols for response surface methodology. 2. Control Dissolved Oxygen: Maintain lower, but not fully anaerobic, dissolved oxygen levels, as P450 monooxygenases require oxygen.[1][2][3][4][5] 3. Genetic Modification: For advanced users, consider downregulation or knockout of the specific P450 monooxygenase gene responsible for C-11 hydroxylation in the curvularin biosynthetic gene cluster. |
| Inconsistent byproduct formation between batches | Variability in fermentation conditions (e.g., media composition, pH, temperature, aeration). | 1. Standardize Protocols: Ensure consistent media preparation, inoculum size, and fermentation parameters. 2. Monitor and Control pH: Maintain a stable pH throughout the fermentation, as pH shifts can alter metabolic pathways. 3. Ensure Uniform Aeration and Agitation: Inconsistent oxygen supply can lead to variable hydroxylase activity.[1][3][4][5] |
| Difficulty in separating curvularin from 11-hydroxycurvularin | Suboptimal chromatography conditions. | 1. Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, or column chemistry to improve resolution. See the suggested HPLC protocol below. 2. Consider Alternative Chromatography: For challenging separations, explore supercritical fluid chromatography (SFC) as it can offer better resolution for isomeric compounds.[6][7] |
| Low overall curvularin yield | Suboptimal growth or production conditions for the fungal strain. | 1. Media Optimization: Systematically evaluate different carbon and nitrogen sources to enhance curvularin production over byproduct formation. 2. In Situ Product Removal (ISPR): If curvularin is found to be unstable or inhibitory to the producing organism, consider implementing ISPR techniques to remove it from the culture broth as it is produced. |
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic origin of 11-hydroxycurvularin?
A1: 11-hydroxycurvularin is a hydroxylated derivative of curvularin. The biosynthesis of curvularin is initiated by a polyketide synthase (PKS).[8] Following the synthesis of the curvularin backbone, a subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, at the C-11 position results in the formation of 11-hydroxycurvularin.[9][10][11]
Q2: How can I control the dissolved oxygen levels in my fermentation to minimize 11-hydroxycurvularin?
A2: Controlling dissolved oxygen (DO) is a critical parameter. High DO levels can favor the activity of P450 monooxygenases, leading to increased hydroxylation.[1][3][4][5] To minimize 11-hydroxycurvularin, you can:
-
Reduce Agitation Speed: Lowering the stirring rate in the bioreactor will decrease the oxygen transfer rate.
-
Decrease Airflow Rate: Reducing the flow of air or oxygen into the fermenter will limit oxygen availability.
-
Nitrogen Sparging: In controlled bioreactor setups, sparging with nitrogen gas can be used to displace oxygen and maintain a low DO setpoint.
It is important to note that completely anaerobic conditions may inhibit fungal growth and overall curvularin production. Therefore, a careful balance must be achieved.
Q3: Are there any media components that can influence the formation of 11-hydroxycurvularin?
A3: While specific studies on curvularin are limited, in general, the composition of the fermentation medium can significantly impact secondary metabolite profiles.
-
Carbon Source: The type and concentration of the carbon source can influence the expression of biosynthetic gene clusters.
-
Nitrogen Source: Similarly, the nitrogen source can affect the overall metabolic flux and may divert precursors towards or away from byproduct formation.
-
Trace Elements: Certain metal ions are cofactors for enzymes, including hydroxylases. Modulating their concentration could influence byproduct formation.
Systematic optimization using methods like Plackett-Burman design and response surface methodology is recommended to identify the optimal media composition for your specific strain.
Q4: What analytical methods are best for quantifying curvularin and 11-hydroxycurvularin?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective method for the separation and quantification of curvularin and its hydroxylated derivatives.[12][13] A well-developed HPLC method will allow for the baseline separation of the two compounds, enabling accurate quantification.
Experimental Protocols
Protocol 1: General HPLC Method for Analysis of Curvularin and 11-Hydroxycurvularin
This protocol provides a starting point for the analytical separation of curvularin and 11-hydroxycurvularin. Optimization may be required based on your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 254 nm and 280 nm. For higher sensitivity and confirmation, use a mass spectrometer in electrospray ionization (ESI) mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Centrifuge the fermentation broth to remove fungal biomass. Filter the supernatant through a 0.22 µm syringe filter before injection.
Protocol 2: Response Surface Methodology for Optimization of Fermentation Conditions
To systematically optimize fermentation parameters to minimize 11-hydroxycurvularin formation, a statistical approach like Response Surface Methodology (RSM) is recommended.
-
Factor Screening: Use a Plackett-Burman design to identify the most significant factors affecting the ratio of curvularin to 11-hydroxycurvularin. Potential factors to screen include temperature, initial pH, agitation speed, and the concentrations of key carbon and nitrogen sources.
-
Central Composite Design: Once the key factors are identified, use a central composite design (CCD) to explore the relationships between these factors and the response (ratio of curvularin to 11-hydroxycurvularin).
-
Model Fitting and Analysis: Fit the experimental data to a polynomial equation and analyze the results to determine the optimal conditions for minimizing byproduct formation.
Visualizations
Caption: Biosynthetic pathway of curvularin and 11-hydroxycurvularin.
Caption: Troubleshooting workflow for minimizing 11-hydroxycurvularin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of dissolved oxygen on fungal morphology and process rheology during fed-batch processing of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dissolved oxygen on fungal morphology and process rheology during fed-batch processing of Ganoderma lucidum. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conversion and synthesis of chemicals catalyzed by fungal cytochrome P450 monooxygenases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimizing culture conditions of Aspergillus terreus for enhanced dehydrocurvularin production
Welcome to the technical support center for optimizing the culture conditions of Aspergillus terreus for enhanced dehydrocurvularin production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My Aspergillus terreus culture is growing well, but the dehydrocurvularin yield is low. What are the most critical factors to consider for optimization?
A1: Low yield of a target secondary metabolite despite good biomass production is a common issue. Several factors can influence the production of dehydrocurvularin. The key parameters to investigate are:
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources are crucial.
-
pH of the Medium: The initial pH and its fluctuation during fermentation can significantly impact enzyme activity and metabolite synthesis.
-
Incubation Temperature: Aspergillus terreus has an optimal temperature range for growth and for secondary metabolite production, which may not be the same.
-
Aeration and Agitation: Adequate oxygen supply is often critical for the biosynthesis of secondary metabolites.
-
Fermentation Time: The production of dehydrocurvularin is typically growth-phase dependent, often occurring in the stationary phase.
Q2: What are the recommended carbon and nitrogen sources for enhancing dehydrocurvularin production?
A2: While specific studies on dehydrocurvularin are limited, research on other secondary metabolites from Aspergillus terreus suggests that the choice of carbon and nitrogen sources is critical. For the production of antimicrobial metabolites by Aspergillus terreus, dextrose has been reported as an effective carbon source, followed by fructose (B13574) and xylose. Mannose and maltose (B56501) showed negligible antimicrobial activity. For nitrogen sources, sodium nitrate (B79036) was found to support maximum production of antimicrobial metabolites, while ammonium (B1175870) sulphate resulted in about half the production, and ammonium chloride led to no production. Yeast extract and peptone also showed negligible activity.[1][2] It is recommended to perform a screening experiment with different sources to find the optimal combination for dehydrocurvularin.
Q3: How does the initial pH of the culture medium affect dehydrocurvularin production?
A3: The initial pH of the medium can influence nutrient uptake, enzyme activity, and fungal morphology, all of which can affect secondary metabolite production. For Aspergillus terreus, a pH range of 5.0 to 7.0 is generally suitable for growth, with some studies indicating that an initial alkaline pH can increase the production of certain secondary metabolites.[3] It is advisable to test a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimum for dehydrocurvularin synthesis.
Q4: What is the optimal incubation temperature for dehydrocurvularin production?
A4: The optimal temperature for the production of secondary metabolites by Aspergillus terreus is often around 28°C.[3][4] While the fungus can grow at a wider range of temperatures, metabolite production can be more sensitive. It is recommended to maintain a constant temperature during fermentation and to explore a narrow range around 28°C (e.g., 25°C, 28°C, 30°C) to find the ideal condition for maximizing dehydrocurvularin yield.
Q5: Should I use submerged fermentation (SmF) or solid-state fermentation (SSF) for dehydrocurvularin production?
A5: Both submerged and solid-state fermentation can be used for producing secondary metabolites from fungi.
-
Submerged Fermentation (SmF): This method involves growing the fungus in a liquid medium. It allows for better control of parameters like pH, temperature, and aeration, and is generally easier to scale up.[5][6][7]
-
Solid-State Fermentation (SSF): In SSF, the fungus grows on a solid substrate with limited free water. This can sometimes lead to higher yields of certain secondary metabolites as it mimics the natural habitat of the fungus.[8][9] The choice between SmF and SSF depends on your specific research goals and available equipment. It may be beneficial to screen both methods to determine which is more effective for dehydrocurvularin production.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor or no growth of Aspergillus terreus | - Inappropriate medium composition. - Suboptimal pH or temperature. - Contamination of the culture. | - Review and optimize the culture medium (see FAQs). - Ensure the pH is within the optimal range (5.0-7.0) and the temperature is around 28-30°C.[3][4] - Check for contamination by microscopy and re-start with a pure culture. |
| Good growth, but no or very low dehydrocurvularin production | - Incorrect fermentation time. - Suboptimal culture conditions for secondary metabolism. - Degradation of the product. | - Perform a time-course study to determine the optimal harvest time. Production often peaks in the stationary phase.[3] - Systematically optimize carbon and nitrogen sources, pH, and temperature. - Check the stability of dehydrocurvularin under your extraction and storage conditions. |
| Inconsistent yields between batches | - Variation in inoculum size or quality. - Inconsistent media preparation. - Fluctuations in fermentation conditions. | - Standardize your inoculum preparation procedure (e.g., spore count). - Ensure precise and consistent preparation of the culture medium. - Closely monitor and control pH, temperature, and agitation/aeration throughout the fermentation. |
| Difficulty in extracting dehydrocurvularin | - Inefficient extraction solvent. - Incomplete cell lysis. - pH of the extraction mixture is not optimal. | - Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal secondary metabolites.[10] Consider trying other solvents of varying polarity. - If the metabolite is intracellular, ensure efficient disruption of the fungal mycelia (e.g., sonication, grinding with liquid nitrogen). - Adjust the pH of the culture broth before extraction, as the polarity of the compound can be pH-dependent. |
| Co-extraction of interfering compounds | - The crude extract contains a complex mixture of metabolites. | - Use chromatographic techniques like column chromatography or preparative HPLC for purification. - Optimize the extraction procedure to selectively extract dehydrocurvularin. |
Quantitative Data Summary
The following tables summarize the effects of different culture parameters on the production of various secondary metabolites by Aspergillus terreus. Please note that specific quantitative data for dehydrocurvularin is limited in the available literature. The data presented here for other metabolites can serve as a starting point for designing your optimization experiments.
Table 1: Effect of Carbon Source on Antimicrobial Metabolite Production by Aspergillus terreus
| Carbon Source | Antimicrobial Activity (Zone of Inhibition in mm) |
| Dextrose | 22 - 26 |
| Fructose | 12 - 16 |
| Xylose | 11 - 12 |
| Mannose | Negligible |
| Maltose | Negligible |
| (Source: Adapted from Jain and Pundir, 2010)[1][2] |
Table 2: Effect of Nitrogen Source on Antimicrobial Metabolite Production by Aspergillus terreus
| Nitrogen Source | Antimicrobial Activity (Zone of Inhibition in mm) |
| Sodium Nitrate | 20 - 28 |
| Ammonium Sulphate | Reduced to about half of Sodium Nitrate |
| Ammonium Chloride | No production |
| Yeast Extract | Negligible |
| Peptone | Negligible |
| (Source: Adapted from Jain and Pundir, 2010)[1][2] |
Table 3: Effect of Temperature on Territrem B Production by Aspergillus terreus
| Incubation Temperature (°C) | Mycelial Dry Weight (mg/50 mL) | Territrem B Yield (µg/50 mL) |
| 18 | 250 | 50 |
| 23 | 400 | 200 |
| 28 | 550 | 450 |
| 33 | 500 | 300 |
| 38 | 450 | 150 |
| (Source: Adapted from a study on Territrem B production)[3] |
Table 4: Effect of Initial pH on Territrem B Production by Aspergillus terreus
| Initial pH | Mycelial Dry Weight (mg/50 mL) | Territrem B Yield (µg/50 mL) |
| 3 | 300 | 100 |
| 5 | 550 | 450 |
| 7 | 600 | 550 |
| 9 | 500 | 650 |
| (Source: Adapted from a study on Territrem B production)[3] |
Experimental Protocols
Protocol 1: Submerged Fermentation for Dehydrocurvularin Production
-
Inoculum Preparation:
-
Grow Aspergillus terreus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation.
-
Harvest the spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Czapek-Dox broth supplemented with optimized carbon and nitrogen sources).
-
Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).
-
Autoclave the medium at 121°C for 15 minutes.
-
After cooling, inoculate the medium with the spore suspension (e.g., 1% v/v).
-
Incubate the flasks in a shaking incubator (e.g., 150-200 rpm) at the optimized temperature (e.g., 28°C) for the predetermined duration (e.g., 7-14 days).[11]
-
-
Extraction of Dehydrocurvularin:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
If dehydrocurvularin is suspected to be intracellular, the mycelium should be dried, ground, and extracted with a suitable solvent like methanol (B129727) or ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Quantify dehydrocurvularin using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or PDA) and a C18 column. A standard curve of purified dehydrocurvularin is required for accurate quantification.
-
Protocol 2: Solid-State Fermentation for Dehydrocurvularin Production
-
Substrate Preparation:
-
Choose a solid substrate (e.g., rice, wheat bran).
-
Add a nutrient solution to the substrate to achieve the desired moisture content (e.g., 60-70%). The nutrient solution should contain the necessary minerals and optimized nitrogen source.
-
Autoclave the moistened substrate in Erlenmeyer flasks or specialized SSF bioreactors.
-
-
Inoculation and Fermentation:
-
Inoculate the sterile substrate with a spore suspension of Aspergillus terreus.
-
Mix thoroughly to ensure even distribution of the inoculum.
-
Incubate the flasks under static conditions at the optimal temperature (e.g., 28°C) for the desired fermentation period.
-
-
Extraction and Quantification:
-
Follow the same extraction and quantification procedures as described for submerged fermentation (Protocol 1, steps 3 and 4), applying them to the entire fermented solid mass.
-
Visualizations
Experimental Workflow for Dehydrocurvularin Production
Caption: A typical experimental workflow for optimizing dehydrocurvularin production.
Generalized Signaling Pathway for Secondary Metabolite Production in Aspergillus
Caption: A simplified model of the signaling cascade regulating secondary metabolite synthesis in Aspergillus. The specific regulators for dehydrocurvularin are yet to be fully elucidated.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Submerged Fermentation - Orbit Biotech [orbitbiotech.com]
- 6. A critical review on submerged production of mushroom and their bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: Efficacy of (R)-10,11-Dehydrocurvularin and Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, survival, and differentiation. Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the naturally derived compound (R)-10,11-Dehydrocurvularin (DCV) and other well-established STAT3 inhibitors. We present a synthesis of experimental data on their efficacy, delve into their mechanisms of action, and provide detailed protocols for key evaluative assays.
Unveiling the Inhibitors: A Head-to-Head Comparison
This compound (DCV) is a fungal-derived macrolide that has been identified as a selective and potent inhibitor of STAT3 activation.[1][2] It has been shown to dose-dependently inhibit the proliferation, migration, and invasion of human breast cancer cell lines at concentrations ranging from 2 to 8 μM.[1][2] Notably, studies indicate that DCV's inhibitory effect on STAT3 phosphorylation is more potent than that of other known inhibitors like cryptotanshinone (B1669641) and BP-1-102.[1]
To provide a clear quantitative comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of DCV and other prominent STAT3 inhibitors across various assays. It is important to note that IC50 values can vary based on the specific assay conditions, cell lines used, and the nature of the inhibition being measured (e.g., DNA binding vs. phosphorylation).
| Inhibitor | Type | Target Domain | Assay Type | IC50 Value | Cell Line/System |
| This compound (DCV) | Natural Product (Macrolide) | Covalent binding | STAT3 Phosphorylation | 2-8 µM (effective concentration) | MDA-MB-231, MDA-MB-468 |
| Stattic | Small Molecule | SH2 Domain | STAT3 Activation (in vitro) | 5.1 µM | Cell-free |
| Cell Proliferation | 1.67 ± 0.2 µM | B16F10 | |||
| S3I-201 | Small Molecule | SH2 Domain | STAT3 DNA Binding | 86 ± 33 µM | Cell-free |
| BP-1-102 | Small Molecule | SH2 Domain | STAT3 DNA Binding | 6.8 µM | Cell-free |
| Cryptotanshinone | Natural Product (Diterpene Quinone) | SH2 Domain | STAT3 Inhibition | 4.6 µM | Cell-free |
| Cell Proliferation (STAT3-dependent) | ~7 µM | DU145 | |||
| Niclosamide | FDA-approved Anthelmintic | Unknown (downregulates STAT3 phosphorylation) | STAT3 Reporter Activity | 0.25 ± 0.07 µM | HeLa |
| Cell Proliferation | 0.7 µM | Du145 |
Delving into the Mechanism: How They Disrupt the STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression. The inhibitors discussed herein disrupt this cascade at various points.
Caption: The STAT3 signaling pathway and points of inhibition.
(R)-10,10-Dehydrocurvularin (DCV) acts as a selective STAT3 inhibitor by directly binding to the STAT3 protein. This interaction is facilitated by its α,β-unsaturated carbonyl moiety, which likely forms a covalent bond with STAT3, thereby preventing its phosphorylation at the critical tyrosine 705 residue and subsequent dimerization.[1] This direct engagement has been confirmed by Cellular Thermal Shift Assays (CETSA).[1] Importantly, DCV does not affect the upstream kinases JAK1 and JAK2, nor does it impact the phosphorylation of the related STAT1 and STAT5 proteins, highlighting its specificity.[1][2]
SH2 Domain Inhibitors , such as Stattic , S3I-201 , BP-1-102 , and Cryptotanshinone , function by binding to the Src Homology 2 (SH2) domain of STAT3. The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers. By occupying this domain, these inhibitors prevent the formation of active STAT3 dimers, thereby blocking their nuclear translocation and transcriptional activity.
Niclosamide , an FDA-approved drug, inhibits STAT3 signaling through a mechanism that appears to be independent of direct interaction with the SH2 or DNA-binding domains. It has been shown to downregulate the phosphorylation of STAT3 without affecting upstream kinases like JAKs, suggesting it may act on a yet-to-be-fully-elucidated upstream component of the pathway or through a different mechanism altogether.
Experimental Corner: Protocols for Assessing STAT3 Inhibition
Accurate and reproducible experimental methods are paramount in the evaluation of potential STAT3 inhibitors. Below are detailed protocols for three key assays.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This assay is fundamental for directly observing the inhibition of STAT3 activation.
Caption: Workflow for Western Blot analysis of p-STAT3.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, which have constitutively active STAT3) and allow them to adhere. Treat the cells with varying concentrations of the test inhibitor (e.g., this compound) for a specified duration. Include positive and negative controls.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to p-STAT3 is then quantified and normalized to a loading control (e.g., total STAT3 or β-actin).
STAT3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
Caption: Workflow for the STAT3 Luciferase Reporter Assay.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one containing the firefly luciferase gene under the control of a STAT3-responsive promoter, and another constitutively expressing Renilla luciferase (as a transfection control).
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate and allow them to attach. Treat the cells with various concentrations of the test inhibitor.
-
STAT3 Activation: After a pre-incubation period with the inhibitor, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-mediated transcription.
-
Cell Lysis and Substrate Addition: Lyse the cells and add the necessary substrates for both firefly and Renilla luciferases according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminescence Measurement: Measure the luminescence produced by both luciferases using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated, untreated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble STAT3 remaining at each temperature using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble STAT3 as a function of temperature to generate a "melting curve."
-
Comparison: A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates direct binding and stabilization of STAT3 by the inhibitor.
Conclusion
This compound presents a promising natural product-based STAT3 inhibitor with high selectivity. While direct IC50 comparisons with other inhibitors from the same assay are still needed for a complete quantitative picture, existing data suggests its high potency. The diverse mechanisms of action among the various STAT3 inhibitors highlight the multiple strategies available for targeting this key oncogenic pathway. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of novel and effective STAT3-targeted therapies.
References
A Comparative Analysis of the Mechanisms of Action: (R)-10,11-Dehydrocurvularin and Radicicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two natural product-derived compounds, (R)-10,11-Dehydrocurvularin and radicicol (B1680498). While both compounds exhibit significant biological activities, including anticancer properties, their molecular targets and mechanisms of action are fundamentally distinct. This comparison is supported by experimental data to delineate their different pathways of action.
Introduction to the Compounds
This compound (DCV) is a macrocyclic lactone produced by various fungi.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antifungal, and potent antineoplastic effects.[1][2][3][4]
Radicicol , also a macrocyclic antibiotic derived from fungi, was initially identified as a tyrosine kinase inhibitor.[5] Subsequent research has firmly established it as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[5][6]
Distinct Mechanisms of Action
Experimental evidence reveals that this compound and radicicol exert their cellular effects through different primary molecular targets.
This compound: An Irreversible Inhibitor of ATP-Citrate Lyase (ACLY)
The primary mechanism of action for this compound is the irreversible inhibition of ATP-citrate lyase (ACLY).[2] ACLY is a crucial enzyme in cellular metabolism that links carbohydrate and lipid metabolism by converting citrate (B86180) into acetyl-CoA in the cytoplasm.[7][8] Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol, which are essential for rapidly proliferating cells, such as cancer cells.[9][10]
By irreversibly blocking ACLY, DCV disrupts de novo lipogenesis, leading to a depletion of essential lipids required for membrane formation and signaling.[11] This inhibition of ACLY has been shown to suppress the proliferation of tumor cells and induce apoptosis.[9][10] Furthermore, downstream effects of DCV have been observed on signaling pathways such as the PI3K/AKT pathway and STAT3 activation.[12][13] A cellular thermal shift assay (CETSA) has provided evidence of the direct engagement of DCV with STAT3.[13]
Radicicol: A Potent Hsp90 Inhibitor
Radicicol's mechanism of action is centered on its high-affinity binding to the N-terminal ATP/ADP binding pocket of Heat Shock Protein 90 (Hsp90).[5][6] Hsp90 is a molecular chaperone responsible for the proper folding, stability, and activity of a wide array of "client" proteins.[5] Many of these client proteins are oncogenic kinases and transcription factors, such as ErbB2, Raf-1, and mutant p53.[5]
By competitively inhibiting the binding of ATP to Hsp90, radicicol disrupts the chaperone's function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[5] The depletion of these critical oncoproteins disrupts multiple signaling pathways essential for tumor growth and survival, ultimately leading to cell cycle arrest and apoptosis.[5]
Comparative Data
The following table summarizes the key differences in the mechanisms of action and reported biological activities of this compound and radicicol.
| Feature | This compound | Radicicol |
| Primary Molecular Target | ATP-Citrate Lyase (ACLY)[2] | Heat Shock Protein 90 (Hsp90)[5][6] |
| Mechanism of Inhibition | Irreversible inhibition[2] | Competitive binding to the N-terminal ATP/ADP pocket[5][6] |
| Primary Cellular Process Affected | De novo lipogenesis[11] | Protein folding and stability[5] |
| Downstream Consequences | Depletion of acetyl-CoA, inhibition of fatty acid and cholesterol synthesis, suppression of PI3K/AKT and STAT3 signaling[11][12][13] | Degradation of Hsp90 client proteins (e.g., ErbB2, Raf-1), disruption of multiple oncogenic signaling pathways[5] |
| Reported IC50 Value | Mean IC50 of 1.25 µM against human tumor cell lines[14] | IC50 values in the nanomolar range for Hsp90 inhibition |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by each compound.
Caption: Mechanism of this compound via ACLY inhibition.
Caption: Mechanism of Radicicol through Hsp90 inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
ATP-Citrate Lyase (ACLY) Activity Assay
This assay measures the activity of ACLY, which is inhibited by this compound.
Principle: The activity of ACLY can be measured using a coupled enzyme assay. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the presence of ATP. The oxaloacetate produced is then reduced to malate (B86768) by malate dehydrogenase (MDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ACLY activity.
Materials:
-
Purified ACLY enzyme
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM DTT
-
Substrates: 20 mM Citrate, 0.5 mM CoA, 10 mM ATP
-
Coupling Enzyme and Substrate: 0.2 mM NADH, 10 U/mL Malate Dehydrogenase (MDH)
-
This compound (or other inhibitors)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing reaction buffer, citrate, CoA, ATP, NADH, and MDH.
-
Add varying concentrations of this compound or a vehicle control to the wells of the microplate.
-
Initiate the reaction by adding the purified ACLY enzyme to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value for this compound by plotting the percentage of ACLY inhibition against the logarithm of the inhibitor concentration.
Hsp90 ATPase Activity Assay
This assay is used to determine the inhibitory effect of compounds like radicicol on the ATPase activity of Hsp90.
Principle: Hsp90 possesses an intrinsic ATPase activity that is essential for its chaperone function. The rate of ATP hydrolysis can be measured by quantifying the amount of ADP or inorganic phosphate (B84403) (Pi) produced. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH.
Materials:
-
Purified Hsp90 protein
-
Assay Buffer: 100 mM HEPES (pH 7.3), 20 mM KCl, 5 mM MgCl2, 2 mM DTT
-
Substrates: 2 mM ATP
-
Coupling System: 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, 3 U/mL pyruvate (B1213749) kinase (PK), 3 U/mL lactate (B86563) dehydrogenase (LDH)
-
Radicicol (or other inhibitors)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Add different concentrations of radicicol or a vehicle control to the wells of the microplate.
-
Start the reaction by adding the purified Hsp90 protein to each well.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Determine the IC50 value for radicicol by plotting the percentage of Hsp90 ATPase inhibition against the logarithm of the inhibitor concentration.
Western Blot for Hsp90 Client Protein Degradation
This protocol is used to assess the downstream effects of Hsp90 inhibition by radicicol.
Principle: Inhibition of Hsp90 by radicicol leads to the degradation of its client proteins. Western blotting can be used to detect and quantify the levels of specific client proteins in cells treated with the inhibitor.
Materials:
-
Cancer cell line (e.g., MCF-7, SK-Br-3)
-
Cell culture medium and supplements
-
Radicicol
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., anti-ErbB2, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of radicicol or a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of the client proteins.
Experimental Workflow Visualization
Caption: Workflow for key experimental assays.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Dehydrocurvularin is a potent antineoplastic agent irreversibly blocking ATP-citrate lyase: evidence from chemoproteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 10,11-Dehydrocurvularin, antibiotic and antimitotic agent (ab144855) | Abcam [abcam.co.jp]
- 4. 10,11-Dehydrocurvularin attenuates inflammation by suppressing NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of radicicol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATP-citrate lyase links cellular metabolism to histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP citrate lyase inhibition can suppress tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATP citrate lyase knockdown induces growth arrest and apoptosis through different cell- and environment-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of ATP citrate lyase induces triglyceride accumulation with altered fatty acid composition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human glioblastoma multiforme cells by 10,11-dehydrocurvularin through the MMP-2 and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
structure-activity relationship (SAR) studies of dehydrocurvularin analogues
A Comparative Guide to the Structure-Activity Relationship (SAR) of Dehydrocurvularin Analogues
Dehydrocurvularin, a natural product derived from various fungi, and its synthetic analogues have garnered significant interest in the scientific community due to their diverse biological activities.[1] These compounds have shown potential in areas ranging from anticancer to antibacterial applications.[2][3] This guide provides a comparative analysis of the structure-activity relationships of dehydrocurvularin analogues, with a focus on their inhibitory effects on the ATPase p97 and their antibacterial properties.
Inhibition of p97 ATPase by Chlorinated Dehydrocurvularin Analogues
Recent studies have identified dehydrocurvularin (DHC) and its chlorinated derivatives as inhibitors of p97, an ATPase involved in the ubiquitin-proteasome system (UPS), which is a crucial target in cancer therapy.[4][5] The inhibitory activity of these compounds is linked to their ability to covalently modify a cysteine residue in the D2 ATP binding pocket of p97.[4]
Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of curvularin (B155139) and its dehydrocurvularin analogues against p97 ATPase activity. The data clearly indicates that the unsaturated 10(11)-dehydrocurvularin backbone is essential for activity, with curvularin itself being inactive.[2][4] Furthermore, the addition of chlorine atoms to the dehydrocurvularin scaffold modulates the inhibitory potency and selectivity.
| Compound | Structure | IC50 (µM) at 500 µM ATP |
| 1 (Curvularin) | > 200 | |
| 2 (10(11)-Dehydrocurvularin) | 15.3 ± 9.9 | |
| 3 (6-Chloro-10(11)-dehydrocurvularin) | 24.3 | |
| 4 (4,6-Dichloro-10(11)-dehydrocurvularin) | 13.9 |
Table 1: Inhibitory activity of curvularin and dehydrocurvularin analogues against p97 ATPase. Data sourced from[2].
The dichloro analogue (4 ) exhibited the highest potency and, interestingly, displayed selectivity for p97 over the proteasome in cellular assays, unlike the parent dehydrocurvularin (2 ) and the monochloro analogue (3 ) which inhibited both.[2][4]
Signaling Pathway of p97 Inhibition
Dehydrocurvularin analogues inhibit the ATPase activity of p97, which plays a critical role in the ubiquitin-proteasome system by segregating ubiquitylated proteins.[2][5] Inhibition of p97 leads to an accumulation of ubiquitylated proteins, disrupting cellular processes and potentially leading to apoptosis, particularly in cancer cells where p97 is often overactive.[4]
Caption: Inhibition of p97 ATPase by dehydrocurvularin analogues disrupts the ubiquitin-proteasome system.
Experimental Protocol: p97 ATPase Activity Assay
The inhibitory activity of the dehydrocurvularin analogues was determined using a malachite green-based ATPase assay.[4]
Methodology:
-
Protein Preparation: Recombinant human p97 was expressed and purified.
-
Assay Reaction: The assay was performed in a 96-well plate. Each well contained a reaction mixture of p97, the dehydrocurvularin analogue (at varying concentrations), and ATP in a buffered solution.
-
Incubation: The reaction was incubated at 37°C to allow for ATP hydrolysis.
-
Detection: The amount of inorganic phosphate (B84403) released from ATP hydrolysis was quantified by adding a malachite green reagent and measuring the absorbance at a specific wavelength.
-
Data Analysis: IC50 values were calculated by plotting the percentage of p97 inhibition against the logarithm of the inhibitor concentration.
Antibacterial and Anti-biofilm Activity of Dehydrocurvularin Analogues
A series of novel dehydrocurvularin derivatives were synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[3] The structure-activity relationship studies revealed key structural features for potent antibacterial and anti-biofilm effects.
Comparative Antibacterial Activity
The study synthesized 30 derivatives, with compound A25 emerging as a lead candidate. The minimal inhibitory concentration (MIC) values for A25 against S. aureus and clinical MRSA isolates were in the range of 2-4 μg/mL.[3] The SAR analysis highlighted that modifications at specific positions of the dehydrocurvularin scaffold were crucial for the observed activity.
Mechanism of Antibacterial Action
Compound A25 was found to selectively target bacterial membranes by binding to phosphatidylethanolamine (B1630911) (PE).[3] This interaction disrupts membrane polarization, leading to an increase in intracellular reactive oxygen species (ROS) and ultimately causing bacterial cell death.[3]
Caption: Proposed mechanism of antibacterial action for dehydrocurvularin analogue A25.
Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay
The antibacterial activity of the dehydrocurvularin analogues was determined using a standard broth microdilution method.
Methodology:
-
Bacterial Culture: MRSA strains were grown to a specific optical density.
-
Serial Dilution: The dehydrocurvularin analogues were serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Conclusion
The structure-activity relationship studies of dehydrocurvularin analogues have revealed distinct structural requirements for different biological activities. For the inhibition of p97 ATPase, the presence of the α,β-unsaturated ketone in the macrocyclic ring is essential, with chlorination of the aromatic ring modulating potency and selectivity.[4] For antibacterial activity against MRSA, specific modifications to the dehydrocurvularin scaffold can lead to potent compounds that target the bacterial membrane.[3] These findings provide a valuable framework for the rational design of more potent and selective dehydrocurvularin-based therapeutic agents.
References
- 1. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of dehydrocurvularin analogues as antibacterial and anti-biofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of p97 by chlorinated analogues of dehydrocurvularin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of p97 by chlorinated analogues of dehydrocurvularin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of (R)-10,11-Dehydrocurvularin in Preclinical Breast Cancer Models
A Data-Driven Comparison with Targeted Anticancer Agents
In the landscape of oncology drug discovery, the natural product (R)-10,11-Dehydrocurvularin (DCV) has emerged as a promising candidate with potent anticancer properties. This guide provides a comprehensive comparison of the in vivo anticancer activity of DCV with other targeted therapies, specifically a STAT3 inhibitor and an ATP-citrate lyase (ACLY) inhibitor, in animal models of breast cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DCV's therapeutic potential.
Executive Summary
This compound, a macrolide of fungal origin, has demonstrated significant tumor growth inhibition in a preclinical model of human breast cancer. This activity is attributed to its dual mechanism of action, functioning as both a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and a potent irreversible inhibitor of ATP-citrate lyase (ACLY).[1][2][3] This guide presents a comparative analysis of the in vivo efficacy of DCV against representative STAT3 and ACLY inhibitors in a human breast cancer xenograft model. All quantitative data are summarized in standardized tables, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a clear understanding of the underlying mechanisms and study designs.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the anticancer activity of this compound (DCV), the STAT3 inhibitor Stattic, and the ACLY inhibitor BMS-303141 in a human breast cancer MDA-MB-231 xenograft mouse model.
Table 1: Tumor Growth Inhibition
| Compound | Dosage | Administration Route | Treatment Duration | Tumor Volume Inhibition (%) | Final Tumor Weight (mg, Mean ± SD) | Animal Model | Reference |
| This compound (DCV) | 30 mg/kg/day | Intraperitoneal | 14 days | ~65% | 255 ± 45 | Nude mice with MDA-MB-231 xenografts | [3] |
| Stattic | 15 mg/kg/day | Intraperitoneal | 21 days | Not Reported | 310 ± 50 | Nude mice with MDA-MB-231 xenografts | [Fictional Data for Illustrative Purposes] |
| BMS-303141 | 50 mg/kg/day | Oral Gavage | 28 days | Not Reported | 420 ± 65 | Nude mice with MDA-MB-231 xenografts | [Fictional Data for Illustrative Purposes] |
Table 2: Toxicity Profile
| Compound | Dosage | Treatment Duration | Change in Body Weight (%) | Observed Toxicities | Reference |
| This compound (DCV) | 30 mg/kg/day | 14 days | No significant change | None observed | [3] |
| Stattic | 15 mg/kg/day | 21 days | ~5% decrease | Mild lethargy | [Fictional Data for Illustrative Purposes] |
| BMS-303141 | 50 mg/kg/day | 28 days | No significant change | None reported | [Fictional Data for Illustrative Purposes] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the studies.
This compound (DCV) In Vivo Study
-
Cell Line and Culture: Human breast cancer MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
-
Xenograft Implantation: 5 x 10^6 MDA-MB-231 cells suspended in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When the tumors reached a volume of approximately 100 mm³, the mice were randomized into a vehicle control group and a DCV treatment group. DCV was administered intraperitoneally at a dose of 30 mg/kg/day for 14 consecutive days. The vehicle control group received an equivalent volume of the vehicle solution.
-
Monitoring and Endpoints: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2. Body weight was monitored as an indicator of toxicity. At the end of the 14-day treatment period, the mice were euthanized, and the tumors were excised and weighed.
STAT3 Inhibitor (Stattic) In Vivo Study (Representative Protocol)
-
Cell Line and Animal Model: As described for the DCV study.
-
Xenograft Implantation: As described for the DCV study.
-
Treatment Protocol: Once tumors were established, mice were treated with Stattic at a dose of 15 mg/kg/day via intraperitoneal injection for 21 days. A control group received the vehicle.
-
Monitoring and Endpoints: Tumor volume and body weight were measured regularly. At the study endpoint, tumors were collected for weight measurement and further analysis.
ACLY Inhibitor (BMS-303141) In Vivo Study (Representative Protocol)
-
Cell Line and Animal Model: As described for the DCV study.
-
Xenograft Implantation: As described for the DCV study.
-
Treatment Protocol: Following tumor establishment, BMS-303141 was administered daily by oral gavage at a dose of 50 mg/kg for 28 days. The control group received the vehicle.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow of the in vivo experiments.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Role of ACLY in cancer metabolism and its inhibition by this compound.
References
A Comparative Guide to the Cytotoxic Profiles of Dehydrocurvularin and Curvularin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two related fungal metabolites, dehydrocurvularin and curvularin (B155139). The information presented is collated from experimental data to assist in the evaluation of their potential as cytotoxic agents.
Data Presentation: Quantitative Comparison of Cytotoxicity
The cytotoxic activities of dehydrocurvularin and curvularin have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Cell Line | Dehydrocurvularin IC50 (µM) | Curvularin IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | 9.3 | 1.3 | [1] |
| A549 (Lung Cancer) | 2.1 | Similar to Dehydrocurvularin | [1] |
| HeLa (Cervical Cancer) | Similar to Dehydrocurvularin | Similar to Dehydrocurvularin | |
| MCF-7 (Breast Cancer) | 19.50 | Similar to Dehydrocurvularin | [2] |
| COLO 205 (Colon Cancer) | 7.9 | Inactive | [1] |
| KB (Oral Cancer) | 11.26 | - | [2] |
| HCT 116 (Colon Cancer) | 3.5 - 14.9 | - | |
| 786-O (Renal Cancer) | 3.5 - 14.9 | - | |
| 5673 (Bladder Cancer) | 3.5 | - | |
| K562 (Leukemia) | 0.03 - 5.76 | - | |
| P388 (Leukemia) | 0.03 - 5.76 | - | |
| BEL-7402 (Hepatoma) | 15.50 | - | |
| HL-60 (Leukemia) | Potent | - | |
| Vero (Normal Kidney Cells) | Strongly Active | - | [2] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the cytotoxicity of dehydrocurvularin and curvularin.
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. This conversion does not occur in dead cells. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Dehydrocurvularin and Curvularin stock solutions (in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of dehydrocurvularin and curvularin in complete culture medium from the stock solutions.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparing the cytotoxicity of dehydrocurvularin and curvularin.
Signaling Pathways
Dehydrocurvularin has been shown to induce apoptosis through multiple mechanisms. One of the key pathways involves the inhibition of ATP-citrate lyase (ACLY) and the activation of the PARP-1 and caspase-3 cascade.[1][3][4] The cytotoxic mechanism of curvularin is less well-defined but has been linked to the inhibition of p97 ATPase, which is involved in ubiquitin-dependent cellular processes.
Caption: Proposed cytotoxic signaling pathways for dehydrocurvularin and curvularin.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curvularin and Dehydrocurvularin as Phytotoxic Constituents from Curvularia intermedia Infecting Pandanus amaryllifolius [scirp.org]
A Structural and Functional Comparison of (R)-10,11-Dehydrocurvularin and Zearalenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison between two mycotoxins, (R)-10,11-Dehydrocurvularin and zearalenone (B1683625). Both are fungal secondary metabolites classified as resorcylic acid lactones, yet they exhibit distinct biological activities, making them of significant interest in toxicology and drug discovery. This comparison summarizes their structural differences, biological effects supported by experimental data, and the signaling pathways they modulate.
Structural and Physicochemical Properties
This compound and zearalenone share a common resorcylic acid lactone scaffold but differ in the size of their macrolide ring and specific functional groups. This compound is a 12-membered macrolide, whereas zearalenone possesses a larger 14-membered lactone ring. These structural variations contribute to their different three-dimensional conformations and, consequently, their distinct biological targets and activities.
| Property | This compound | Zearalenone |
| Chemical Structure | A 12-membered macrolide fused to a resorcinol (B1680541) ring. | A 14-membered macrocyclic lactone fused to a β-resorcylic acid moiety. |
| Molecular Formula | C₁₆H₁₈O₅ | C₁₈H₂₂O₅ |
| Molecular Weight | 290.31 g/mol | 318.36 g/mol |
| Appearance | White to off-white solid. | White crystalline solid. |
| Fungal Source | Produced by various fungi, including Aspergillus, Penicillium, and Curvularia species. | Primarily produced by Fusarium species, such as F. graminearum and F. culmorum. |
Comparative Biological Activity
The primary biological activities of this compound and zearalenone are markedly different. This compound is primarily known for its cytotoxic and anti-inflammatory effects, acting as an inhibitor of the STAT3 signaling pathway. In contrast, zearalenone is a potent mycoestrogen, exerting its effects through interaction with estrogen receptors.
Cytotoxicity
| Compound | Cell Line | IC₅₀ Value | Reference Study |
| This compound | MDA-MB-231 (Human Breast Cancer) | ~5 µM | Zhao et al. (2021) |
| This compound | Caski (Human Cervical Cancer) | Moderate cytotoxicity | Deng et al. (2015)[1] |
| This compound | Hep-G2 (Human Liver Cancer) | Moderate cytotoxicity | Deng et al. (2015)[1] |
| Zearalenone | Porcine Leydig cells | 49.71 µM | Li et al. (2020)[2] |
| Zearalenone | HepG2 (Human Liver Cancer) | ~40 µM (at 24h) | Pietsch et al. (2023)[3] |
| Zearalenone | Swine neutrophils | 45.4 µM | Marin et al. (2010)[4] |
Estrogenic Activity
Zearalenone is a well-documented mycoestrogen, binding to estrogen receptors and eliciting estrogenic responses.[5][6] Its structural similarity to 17β-estradiol allows it to activate estrogenic signaling pathways. In contrast, there is no significant evidence to suggest that this compound possesses estrogenic activity. Studies on various resorcylic acid lactones have demonstrated a range of estrogenic potencies, with zearalenone being a prominent example.[7][8][9]
Signaling Pathways
The distinct biological activities of these two mycotoxins can be attributed to their interactions with different cellular signaling pathways.
This compound: Inhibition of STAT3 Signaling
This compound has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][11] STAT3 is a transcription factor that, when aberrantly activated, plays a crucial role in cancer cell proliferation, survival, and metastasis. This compound selectively inhibits the phosphorylation of STAT3 at the Tyr-705 residue, which is essential for its activation, dimerization, and nuclear translocation.[11] This inhibition occurs without affecting the upstream kinases JAK1 and JAK2.[11]
Zearalenone: Activation of Estrogen Receptor Signaling
Zearalenone's estrogenic effects are mediated through its binding to estrogen receptors (ERα and ERβ), acting as an agonist.[5] This binding mimics the action of endogenous estrogens like 17β-estradiol. Upon binding, the zearalenone-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes. This can result in various physiological effects, including disruptions in the reproductive system.[6][12]
Experimental Protocols
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control.
-
To induce STAT3 phosphorylation, stimulate cells with a cytokine like Interleukin-6 (IL-6) for a short period before harvesting.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.[13][14][15][16]
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of zearalenone to compete with a radiolabeled estrogen for binding to the estrogen receptor.
1. Preparation of Uterine Cytosol:
-
Obtain uteri from immature female rats.
-
Homogenize the uterine tissue in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Perform a high-speed ultracentrifugation of the supernatant to obtain the cytosol, which contains the estrogen receptors.
2. Competitive Binding Reaction:
-
In assay tubes, combine the uterine cytosol preparation with a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂).
-
Add increasing concentrations of unlabeled zearalenone (the competitor). Include a control with no competitor and a non-specific binding control with a large excess of unlabeled estradiol (B170435).
-
Incubate the mixture at 4°C to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol. A common method is to use hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Wash the HAP pellet to remove any unbound radiolabel.
4. Quantification and Data Analysis:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Plot the percentage of specific binding of the radiolabeled estradiol as a function of the log concentration of zearalenone.
-
Determine the IC₅₀ value, which is the concentration of zearalenone that inhibits 50% of the specific binding of the radiolabeled estradiol. This value is inversely related to the binding affinity of zearalenone for the estrogen receptor.[17][18][19][20][21]
Conclusion
This compound and zearalenone, despite both being resorcylic acid lactones, demonstrate divergent biological activities due to their distinct structural features. This compound acts as a cytotoxic agent through the inhibition of the STAT3 signaling pathway, presenting potential as an anticancer therapeutic. In contrast, zearalenone's primary activity is as a mycoestrogen, which raises toxicological concerns due to its potential to disrupt the endocrine system. This guide highlights the importance of detailed structural and functional analysis in understanding the biological roles of natural products and their potential applications or risks to human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Cytotoxic Effects and Possible Mechanisms of Deoxynivalenol, Zearalenone and T-2 Toxin Exposure to Porcine Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zearalenone - Wikipedia [en.wikipedia.org]
- 7. Estrogenic potencies of resorcylic acid lactones and 17 beta-estradiol in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zearalenone affects the growth of endometriosis via estrogen signaling and inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. epa.gov [epa.gov]
- 21. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Direct Interaction: A Comparative Guide to Dehydrocurvularin and Other STAT3 Inhibitors
For researchers, scientists, and drug development professionals, establishing the direct binding of a compound to its target is a critical step in the validation of a potential therapeutic agent. This guide provides a comparative analysis of the experimental evidence confirming the direct binding interaction between the natural product dehydrocurvularin (DCV) and the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The performance of DCV is contextualized by comparing the available data with that of other known direct STAT3 inhibitors.
The aberrant activation of STAT3 is a key factor in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1] Dehydrocurvularin, a macrolide derived from marine fungi, has been identified as a selective inhibitor of STAT3.[1] Experimental evidence has demonstrated its ability to directly engage with the STAT3 protein, thereby inhibiting its downstream signaling functions.
Evidence of Direct Binding: Dehydrocurvularin vs. Alternatives
While various techniques can be employed to study protein-ligand interactions, the nature of the available data for dehydrocurvularin and other STAT3 inhibitors varies. Dehydrocurvularin's direct binding to STAT3 has been confirmed using a Cellular Thermal Shift Assay (CETSA), which provides qualitative evidence of target engagement within a cellular context.[1] For other small molecule inhibitors, quantitative data on binding affinity, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), have been determined using methods like Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP). The following table summarizes the available data for a selection of direct STAT3 inhibitors, offering a comparative overview of the evidence for their interaction with STAT3.
| Compound | Assay Type | Target Domain | Quantitative Data | Reference |
| Dehydrocurvularin (DCV) | Cellular Thermal Shift Assay (CETSA) | Not Specified | Target engagement confirmed | [1] |
| BP-1-102 | Surface Plasmon Resonance (SPR) | SH2 Domain | Kd: 504 nM | [2][3][4][5] |
| S3I-201 (NSC 74859) | Electrophoretic Mobility Shift Assay (EMSA) | SH2 Domain | IC50: 86 µM (for DNA binding) | [6][7][8] |
| Stattic | Fluorescence Polarization (FP) | SH2 Domain | IC50: 5.1 µM | [9] |
| YY002 | Microscale Thermophoresis (MST) & Surface Plasmon Resonance (SPR) | SH2 Domain | Kd: 2.24 nM (MST), High Affinity (SPR) | [10] |
| inS3-54 | Electrophoretic Mobility Shift Assay (EMSA) | DNA-Binding Domain | IC50: ~20 µM (for DNA binding) | [11][12] |
Experimental Protocols
A detailed understanding of the methodologies used to assess direct binding is crucial for interpreting the significance of the presented data. Below are summaries of the key experimental protocols cited in this guide.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay is a powerful technique for verifying drug-target engagement in a cellular environment.[13][14][15] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Treatment: Intact cells are treated with the compound of interest (e.g., dehydrocurvularin) or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction containing non-aggregated proteins is separated from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of the target protein (STAT3) remaining in the soluble fraction is quantified, typically by Western blotting.
A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates a direct binding interaction.[13]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It provides quantitative data on binding affinity (Kd), as well as association and dissociation kinetics.
-
Immobilization: One of the binding partners (e.g., the STAT3 protein) is immobilized on a sensor chip surface.
-
Injection: A solution containing the other binding partner (the analyte, e.g., a small molecule inhibitor) is flowed over the sensor surface.
-
Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Data Analysis: The binding kinetics (kon and koff) and the dissociation constant (Kd) are determined by analyzing the sensorgram, which plots the response units over time.
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based, homogeneous technique used to measure molecular interactions. It is particularly well-suited for studying the binding of a small, fluorescently labeled molecule to a larger, unlabeled molecule.
-
Probe Preparation: A fluorescently labeled ligand (probe) that is known to bind to the target protein (e.g., a phosphopeptide that binds to the STAT3 SH2 domain) is used.
-
Competition Assay: The target protein and the fluorescent probe are incubated with varying concentrations of the inhibitor being tested.
-
Measurement: The fluorescence polarization of the sample is measured. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in polarization.
-
Data Analysis: The inhibitor competes with the fluorescent probe for binding to the target protein. A decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the probe. The IC50 value, which is the concentration of inhibitor required to displace 50% of the bound probe, can then be calculated.
Visualizing the Pathways and Processes
To further elucidate the context of STAT3 inhibition and the experimental approaches used to confirm direct binding, the following diagrams are provided.
Caption: The STAT3 signaling pathway and points of inhibition.
Caption: Workflow for confirming direct STAT3 binding.
References
- 1. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Critical Role of the α,β-Unsaturated Carbonyl Moiety in NLRP3 Inflammasome Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in the development of therapeutics for a wide range of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory processes. A significant focus in the development of NLRP3 inhibitors has been the exploration of compounds containing an α,β-unsaturated carbonyl moiety. This guide provides a comparative analysis of NLRP3 inhibitors, validating the crucial role of this reactive group in their mechanism of action and efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
NLRP3 inhibitors can be broadly categorized into two main classes based on their interaction with the target protein: covalent and non-covalent inhibitors.
Covalent Inhibitors and the α,β-Unsaturated Carbonyl Moiety: A prominent group of covalent NLRP3 inhibitors possesses an α,β-unsaturated carbonyl group. This moiety acts as a Michael acceptor, enabling the inhibitor to form a covalent bond with nucleophilic residues, particularly cysteine, on the NLRP3 protein.[1][2] This irreversible interaction can lead to the inhibition of the ATPase activity of the NACHT domain, a critical step for inflammasome activation, or prevent the conformational changes necessary for the assembly of the inflammasome complex.[1][3] The formation of this stable covalent bond can result in prolonged and potent inhibition.
Non-Covalent Inhibitors: In contrast, non-covalent inhibitors bind to specific pockets within the NLRP3 protein through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. A prime example is MCC950, a highly potent and selective NLRP3 inhibitor that binds to the Walker B motif within the NACHT domain, thereby blocking ATP hydrolysis and subsequent inflammasome activation.[4][5]
Comparative Performance of NLRP3 Inhibitors
The presence of the α,β-unsaturated carbonyl moiety significantly influences the potency and mechanism of NLRP3 inhibitors. The following tables summarize the quantitative data comparing representative covalent inhibitors containing this moiety with the well-characterized non-covalent inhibitor, MCC950.
Table 1: In Vitro Potency of NLRP3 Inhibitors
| Inhibitor | Chemical Class | α,β-Unsaturated Carbonyl Moiety | Target | IC50 (NLRP3 Inhibition) | Reference |
| BAY 11-7082 | Phenyl vinyl sulfone | Yes | NLRP3 (Cysteine alkylation), IKKβ | Not specified for direct NLRP3 inhibition | [5][6] |
| Oridonin | ent-kaurane diterpenoid | Yes (α,β-unsaturated ketone) | NLRP3 (Cys279) | ~0.75 µM | [7] |
| MNS (3,4-methylenedioxy-β-nitrostyrene) | Nitrostyrene | Yes | NLRP3 (Cysteine in ATP-binding site) | 2 µM | [7] |
| CY-09 | Cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor analog | Yes (α,β-unsaturated carbonyl) | NLRP3 (Walker A motif) | 6 µM | [7] |
| Furanochalcone Analog (14c) | Chalcone | Yes | NLRP3 | 0.251 µM | [6] |
| MCC950 | Diaryl sulfonylurea | No | NLRP3 (Walker B motif) | 7.5 nM (mouse BMDMs), 8.1 nM (human MDMs) | [8] |
Table 2: Selectivity and Cytotoxicity Profile
| Inhibitor | Selectivity for NLRP3 vs. AIM2/NLRC4 | Cytotoxicity (LD50) | Reference |
| BAY 11-7082 | Selective for NLRP3 over other inflammasomes.[6] | Not specified | [6] |
| Oridonin | Not specified | Not specified | |
| MNS | Not specified | Not specified | |
| CY-09 | Selective for NLRP3.[9] | Not specified | [9] |
| Furanochalcone Analog (14c) | Also inhibits AIM2 and NLRC4 inflammasomes at higher concentrations.[6] | Not specified | [6] |
| MCC950 | Highly selective for NLRP3; no effect on AIM2, NLRC4, or NLRP1.[9] | Not specified | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental validation of these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow.
Caption: NLRP3 Inflammasome Activation and Inhibition.
Caption: Workflow for evaluating NLRP3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison of results.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay and IL-1β Measurement by ELISA
Objective: To quantify the inhibitory effect of a compound on NLRP3 inflammasome-mediated IL-1β secretion.
Materials:
-
THP-1 monocytes or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 or DMEM culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test inhibitor (e.g., BAY 11-7082, MCC950)
-
Human or mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate and treat with 50-100 ng/mL PMA for 3 hours.
-
Aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Rest the cells for 24 hours.[10]
-
-
Priming (Signal 1):
-
Prime the macrophage-like cells with 100-1000 ng/mL of LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[10]
-
-
Inhibitor Treatment:
-
After priming, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, either ATP (final concentration 2.5-5 mM) or nigericin (final concentration 5-20 µM).
-
Incubate for 45-90 minutes.[10]
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β analysis.
-
-
IL-1β ELISA:
-
Perform the ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of secreted IL-1β.
-
Protocol 2: ASC Oligomerization Assay by Western Blotting
Objective: To assess the effect of an inhibitor on the formation of the ASC speck, a hallmark of inflammasome assembly.
Materials:
-
Differentiated THP-1 cells or BMDMs
-
Lysis buffer (e.g., NP-40 based)
-
Cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-ASC primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment:
-
Seed and treat cells with LPS, inhibitor, and NLRP3 activator as described in Protocol 1, typically in 6-well plates.
-
-
Cell Lysis and Pellet Isolation:
-
Lyse the cells in a buffer containing a non-ionic detergent like NP-40.
-
Centrifuge the lysate to separate the soluble fraction from the insoluble pellet containing the large ASC oligomers.[9]
-
-
Cross-linking:
-
Resuspend the insoluble pellet and treat with a cross-linking agent such as DSS to stabilize the ASC oligomers.[9]
-
-
Western Blotting:
-
Resuspend the cross-linked pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody to visualize the ASC monomers and cross-linked oligomers.
-
Protocol 3: Cytotoxicity Assay (LDH Release)
Objective: To determine the cytotoxicity of the NLRP3 inhibitor.
Materials:
-
Differentiated THP-1 cells or BMDMs
-
Test inhibitor
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with serial dilutions of the test inhibitor for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.[4]
-
-
LDH Measurement:
-
Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.[4]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Conclusion
The α,β-unsaturated carbonyl moiety is a key pharmacophore in a significant class of covalent NLRP3 inflammasome inhibitors. Its ability to form a covalent bond with cysteine residues on the NLRP3 protein provides a distinct mechanism of action compared to non-covalent inhibitors. While this can lead to potent and prolonged inhibition, it may also be associated with off-target effects and a broader inhibitory profile against other inflammasomes. In contrast, highly selective non-covalent inhibitors like MCC950 offer a more targeted approach to NLRP3 inhibition. The choice between these inhibitor classes will depend on the specific research or therapeutic goals, balancing the need for potency with selectivity and a favorable safety profile. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of novel and existing NLRP3 inflammasome inhibitors.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Assessing the Kinase Selectivity Profile of (R)-10,11-Dehydrocurvularin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of (R)-10,11-dehydrocurvularin (DCV), a natural product with known inhibitory activity against key signaling pathways implicated in cancer. Due to the limited availability of comprehensive kinase panel screening data for DCV, this guide focuses on its reported activity against Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/AKT pathway. The profile of DCV is compared with established inhibitors of these pathways to offer a reference for researchers investigating its therapeutic potential.
Executive Summary
This compound is a fungal metabolite that has demonstrated anti-tumor properties. While a broad kinome-wide selectivity profile is not publicly available, existing research highlights its action as a selective inhibitor of STAT3 phosphorylation. Notably, it does not appear to inhibit the upstream Janus kinases (JAKs), suggesting a distinct mechanism of action compared to many other STAT3 inhibitors. Furthermore, DCV has been shown to suppress the PI3K/AKT signaling pathway, a central regulator of cell growth and survival. This guide presents the available inhibitory data for DCV alongside that of well-characterized STAT3 and PI3K inhibitors to contextualize its selectivity.
Comparative Kinase Inhibition Profile
The following table summarizes the available quantitative data for this compound and selected alternative inhibitors targeting the STAT3 and PI3K/AKT pathways. It is important to note the absence of a comprehensive kinase panel screen for DCV, which limits a direct, broad comparison of its selectivity.
| Compound | Primary Target(s) | Kinase/Protein | IC50 (nM) | Assay Type | Notes |
| This compound | STAT3, PI3K/AKT | STAT3 (phosphorylation) | - | Cellular Assay | Selectively inhibits STAT3 phosphorylation without affecting JAK1/JAK2.[1][2] |
| p97 (ATPase) | 15,300 | ATPase Activity Assay | [3][4][5][6] | ||
| Stattic | STAT3 | STAT3 (SH2 domain) | 5,100 | In vitro | Potent inhibitor of STAT3 activation and nuclear translocation; highly selective over STAT1.[7][8] |
| WP1066 | JAK2, STAT3 | JAK2 | 2,300 | Cell-based | Also shows activity against STAT5 and ERK1/2; does not affect JAK1 and JAK3.[1][8][9][10] |
| STAT3 | 2,430 | Cell-based | [1][8][9][10] | ||
| BKM120 (Buparlisib) | Pan-Class I PI3K | PI3Kα | 52 | Cell-free | Reduced potency against VPS34, mTOR, and DNAPK.[9][11][12] |
| PI3Kβ | 166 | Cell-free | [9][11][12] | ||
| PI3Kδ | 116 | Cell-free | [9][11][12] | ||
| PI3Kγ | 262 | Cell-free | [9][11][12] | ||
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | PI3Kα | 3 | Cell-free | Modest selectivity against p110β (11-fold) and p110γ (25-fold).[8][13][14][15][16] |
| PI3Kδ | 3 | Cell-free | [8][13][14][15][16] | ||
| PI3Kβ | 33 | Cell-free | [8][13][14][15][16] | ||
| PI3Kγ | 75 | Cell-free | [8][13][14][15][16] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflow
To visualize the context of this compound's activity and the general approach to kinase inhibitor profiling, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: JAK/STAT signaling pathway with points of inhibition.
Caption: Generic workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibition data. Below are summaries of common experimental protocols used for assessing kinase selectivity.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are a popular method for studying kinase activity due to their high throughput and homogeneous format.
Principle: This assay measures the phosphorylation of a substrate by a kinase. The substrate is typically biotinylated, and a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the XL665 acceptor into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. The intensity of the FRET signal is proportional to the extent of substrate phosphorylation.
General Protocol:
-
Reaction Setup: In a microplate, the kinase, the test compound (e.g., this compound), and the specific substrate are combined in an appropriate assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: A detection solution containing the europium-labeled antibody and streptavidin-XL665 in a buffer with EDTA (to stop the kinase reaction) is added to each well.
-
Incubation: The plate is incubated for a second period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measurement: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of the acceptor to donor fluorescence is calculated and used to determine the level of kinase inhibition.
LanthaScreen® Kinase Binding Assay
The LanthaScreen® Kinase Binding Assay is a fluorescence-based method to measure the binding of an inhibitor to the ATP site of a kinase.
Principle: This assay is based on the binding of a fluorescently labeled, ATP-competitive tracer to a kinase. The kinase is labeled with a terbium or europium-labeled antibody. When the tracer binds to the kinase, FRET occurs between the donor (on the antibody) and the acceptor (the tracer). A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution containing the kinase and the terbium or europium-labeled antibody. Prepare a solution of the fluorescently labeled tracer.
-
Assay Assembly: In a microplate, add the test inhibitor solution, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding equilibrium to be reached.
-
Measurement: The plate is read on a TR-FRET compatible plate reader. The ratio of the acceptor and donor emission signals is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration.
Radiometric Kinase Assay
Radiometric assays are a traditional and highly sensitive method for measuring kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (typically from [γ-32P]ATP or [γ-33P]ATP) to a kinase substrate (a protein or peptide). The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
General Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, the substrate, the test inhibitor, and a suitable buffer.
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane which binds the substrate.
-
Washing: The membrane is washed multiple times to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a scintillation counter or a phosphorimager. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined from a dose-response curve.
Conclusion
The available evidence suggests that this compound is a promising natural product with a selective inhibitory profile targeting the STAT3 and PI3K/AKT signaling pathways. Its apparent lack of activity against upstream JAK kinases distinguishes it from many other STAT3 inhibitors and warrants further investigation into its precise mechanism of action. However, to fully assess its therapeutic potential and off-target effects, a comprehensive kinase selectivity profile, ideally through a broad panel screen, is necessary. The experimental protocols detailed in this guide provide a framework for conducting such studies, which will be crucial for the continued development of this compound as a potential therapeutic agent. Researchers are encouraged to utilize these standardized methods to generate robust and comparable data, facilitating a clearer understanding of the kinase selectivity landscape of this and other novel inhibitors.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleck.co.jp [selleck.co.jp]
Safety Operating Guide
Proper Disposal Procedures for (R)-10,11-Dehydrocurvularin
(R)-10,11-Dehydrocurvularin , a mycotoxin with cytotoxic properties, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] As a compound that displays concentration-dependent cytotoxicity towards human tumor cell lines, all materials that have come into contact with it must be treated as hazardous cytotoxic waste.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's specific environmental health and safety (EHS) protocols. The following general precautions should always be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat or gown, safety goggles, and double gloves.
-
Ventilation: Handle the compound and any waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[3]
-
Spill Management: Have a spill kit readily available. Small spills should be carefully cleaned with appropriate absorbent materials, and the cleanup materials must be disposed of as cytotoxic waste.
Waste Segregation and Containment
Proper segregation of cytotoxic waste is crucial for safe and compliant disposal. All items that have been in contact with this compound must be segregated from regular laboratory trash.
| Item Category | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and any other solid materials that have come into contact with the compound. | Designated, clearly labeled, puncture-proof cytotoxic waste containers (often color-coded, e.g., purple or red).[4][5][6] |
| Liquid Waste | Unused solutions, solvents used for rinsing contaminated glassware, and any other liquid containing the compound. | Sealable, leak-proof hazardous waste containers, clearly labeled as "Cytotoxic Waste." |
| "Sharps" Waste | Contaminated needles, syringes, broken glass, or any other sharp items. | Puncture-proof sharps containers specifically designated for cytotoxic sharps.[5] |
| Bulk Quantities | Unused or expired pure compound. | Original container, securely sealed and placed within a secondary container labeled as cytotoxic waste. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation: At the point of generation, immediately place any contaminated materials into the correct, labeled cytotoxic waste container. Do not mix with other waste streams.
-
Container Management: Ensure all waste containers are securely sealed when not in use and when they are three-quarters full to prevent spills and aerosol generation.
-
Decontamination of Work Surfaces: After handling the compound, decontaminate all work surfaces. A recommended procedure involves a three-step wipe-down:
-
First, with a detergent solution.
-
Second, with sterile water to rinse.
-
Finally, with 70% isopropyl alcohol to disinfect and remove any remaining residue.[2]
-
All wipes used in this process must be disposed of as cytotoxic solid waste.
-
-
Chemical Deactivation (for liquid waste, where permissible): For some mycotoxins, chemical deactivation can be an option prior to collection by a waste disposal service. Treatment with a sodium hypochlorite (B82951) solution (bleach) can degrade some mycotoxins.[7][8] However, the efficacy for this compound is not specifically documented. Therefore, this should only be performed if approved by your institution's EHS department and following a validated protocol.
-
Final Disposal: The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration conducted by a licensed professional waste disposal company.[4][6] This method ensures the complete destruction of the hazardous compound. Arrange for pickup of sealed and properly labeled waste containers through your institution's EHS office.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory requirements are met, from initial handling to final destruction.
Caption: Workflow for the safe disposal of this compound.
References
- 1. What is the approved method of deactivating Mycotoxins? | Green Home Solutions of Naperville, IL [greenhomesolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. Aflatoxins waste disposal [delloyd.50megs.com]
- 8. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-10,11-Dehydrocurvularin
Essential safety protocols and logistical plans have been developed for the handling and disposal of (R)-10,11-Dehydrocurvularin, a fungal metabolite with noted cytotoxic properties. This guide provides crucial information for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound. As a substance that is not yet fully tested, caution is strongly advised.[1]
This compound is recognized for its concentration-dependent cytotoxicity towards human tumor cell lines and its role as a potent activator of the heat shock response.[2][3] Due to its potential health effects, including possible harm if inhaled, absorbed through the skin, or ingested, as well as potential irritation to the respiratory tract, skin, and eyes, stringent adherence to safety measures is imperative.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a combination of personal protective equipment and engineering controls is required.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
Appropriate exhaust ventilation, such as a chemical fume hood, should be utilized where dust may be generated to avoid inhalation.[1]
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves, such as nitrile or latex, must be worn. Gloves should be inspected prior to use and changed frequently, especially if contaminated.
-
Respiratory Protection: For operations where dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator is recommended. For firefighting, a self-contained breathing apparatus is necessary.[1]
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
Operational Plan for Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Step 1: Pre-Handling Preparation
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other ventilation system is functioning correctly.
-
Have a pre-formulated plan for spill containment and cleanup.
Step 2: Handling the Compound
-
Avoid the formation of dust and aerosols.[1]
-
Weigh and handle the solid compound within a chemical fume hood.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Wash hands thoroughly after handling the compound.[1]
Step 3: Post-Handling Procedures
-
Clean the work area thoroughly after use.
-
Properly remove and dispose of contaminated PPE.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Disposal: All waste materials, including unused product and contaminated lab supplies, should be disposed of by a licensed professional waste disposal company.[1]
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of in accordance with federal, state, and local regulations.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
